molecular formula C7H8IN B151185 (2-Iodophenyl)methanamine CAS No. 39959-51-8

(2-Iodophenyl)methanamine

Cat. No.: B151185
CAS No.: 39959-51-8
M. Wt: 233.05 g/mol
InChI Key: RHQNNLRITZIWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodophenyl)methanamine is a useful research compound. Its molecular formula is C7H8IN and its molecular weight is 233.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNNLRITZIWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388489
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-51-8
Record name 2-Iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Iodophenyl)methanamine (CAS 39959-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Iodophenyl)methanamine, a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Structural Data

This compound, also known as 2-iodobenzylamine, is a substituted aromatic amine. Its structure features a reactive carbon-iodine bond ortho to an aminomethyl group, making it a versatile precursor for a variety of coupling and cyclization reactions.

PropertyValueReference
CAS Number 39959-51-8[1][2][3][4][5][6]
Molecular Formula C₇H₈IN[1][2][5]
Molecular Weight 233.05 g/mol [1][4][5][6][7]
IUPAC Name This compound[4][7]
Synonyms 2-Iodobenzylamine, o-iodobenzylamine[4][6]
Appearance Light yellow to brown liquid[6]
Melting Point 63-65 °C[6]
Boiling Point 270.0±15.0 °C (Predicted)[6]
Density 1.772±0.06 g/cm³ (Predicted)[6]
Topological Polar Surface Area 26.02 Ų[1][7]
XLogP3 1.7[4]
InChI Key RHQNNLRITZIWGM-UHFFFAOYSA-N[1][4]
SMILES NCC1=CC=CC=C1I[1][2][5]

Safety and Handling

This compound is classified as a corrosive substance that requires careful handling in a laboratory setting.[4] Adherence to established safety protocols is essential to minimize risk.

Hazard InformationDetailsReference
GHS Pictogram [1][2]
Signal Word Danger[1][4]
Hazard Statement H314: Causes severe skin burns and eye damage[1][4]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501[1][4]
Storage Keep in a dark place under an inert atmosphere, 2-8°C[2]

Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis and Experimental Protocols

The primary route to this compound involves the reduction of the corresponding nitrile, 2-iodobenzonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Below is a representative protocol using a metal hydride.

Experimental Protocol: Reduction of 2-Iodobenzonitrile

This protocol is adapted from established methods for the reduction of substituted benzonitriles to benzylamines.

Materials:

  • 2-Iodobenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Indium(III) chloride (InCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the reducing agent (e.g., LiAlH₄, 1.5 eq) and suspend it in anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 2-iodobenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the reducing agent, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1M NaOH solution.

  • Work-up and Extraction: Filter the resulting mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_process Process start_mat 2-Iodobenzonitrile in Anhydrous THF reaction Stir at RT (12-24h) start_mat->reaction Dropwise Addition reductant Reducing Agent (e.g., LiAlH₄) in Anhydrous THF @ 0°C reductant->reaction quench Quench with H₂O / NaOH @ 0°C reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Drying & Solvent Removal extraction->purification product This compound (Crude Product) purification->product

Synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

General Protocol: Sample Preparation
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: A thin film of the liquid sample can be analyzed between two KBr plates using an FT-IR spectrometer.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or ESI-MS to confirm the molecular weight.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons (in the range of ~7.0-7.8 ppm), a singlet for the benzylic CH₂ protons (~3.8-4.0 ppm), and a broad singlet for the NH₂ protons (~1.5-2.5 ppm), which may exchange with D₂O.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~95-100 ppm) due to the heavy atom effect. A signal for the benzylic carbon (CH₂) will also be present (~45-50 ppm).

  • IR Spectroscopy: Key absorption bands would include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 233. A characteristic isotopic pattern may be observed due to the presence of iodine.

Applications in Drug Development

The primary utility of this compound in drug discovery stems from the versatile reactivity of its carbon-iodine bond. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular scaffolds of modern therapeutics.

Role as a Synthetic Intermediate

This compound is a valuable precursor for synthesizing a wide range of heterocyclic compounds and biaryl structures. The ortho-disposed amine and iodo-substituents allow for tandem or sequential reactions to build complex ring systems. Its use is particularly prevalent in the synthesis of kinase inhibitors, where the strategic introduction of specific aryl or heteroaryl groups is essential for achieving high potency and selectivity.

G start This compound reagents Pd Catalyst Base, Solvent start->reagents partner Coupling Partner (e.g., Boronic Acid) partner->reagents product Complex Molecule (e.g., Biaryl Amine) reagents->product Cross-Coupling Reaction

General scheme for cross-coupling applications.
Target: Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Kinase inhibitors have emerged as a major class of targeted therapies. The synthesis of these inhibitors often relies on building blocks like this compound to construct molecules that can bind selectively to the ATP-binding pocket of a target kinase. For example, precursors containing the iodophenyl moiety are used to build inhibitors targeting key nodes in oncogenic signaling cascades like the RAF/MEK/ERK (MAPK) pathway.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Kinase Inhibitor (Synthesized from Precursors) Inhibitor->RAF Inhibitor->MEK

Targeting kinase pathways with synthesized inhibitors.

References

Technical Guide: Physicochemical Properties of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for (2-Iodophenyl)methanamine, a compound of interest in organic synthesis and pharmaceutical research. The information herein is compiled from established chemical databases.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueCitations
Molecular Formula C7H8IN[1][2][3]
Molecular Weight 233.05 g/mol [1][2][3]

Experimental Protocols

The data presented in this guide is derived from computational and database sources. Experimental determination of molecular weight is typically achieved through mass spectrometry, where the molecule is ionized and its mass-to-charge ratio is measured to determine its exact mass and isotopic distribution. The molecular formula is confirmed through a combination of elemental analysis and high-resolution mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Compound This compound Formula Molecular Formula C7H8IN Compound->Formula has MolWeight Molecular Weight 233.05 g/mol Compound->MolWeight has

Core molecular properties of this compound.

References

A Technical Guide to the Physical Properties of 2-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzylamine is an organic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other biologically active molecules. Its structure, featuring a benzylamine core substituted with an iodine atom at the ortho position, provides a reactive handle for various chemical transformations. A thorough understanding of its physical properties is crucial for its effective use in laboratory synthesis, process development, and drug design. This technical guide provides a comprehensive overview of the key physical characteristics of 2-iodobenzylamine, detailed experimental protocols for their determination, and logical workflows to illustrate these concepts.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for 2-iodobenzylamine is presented below. These properties are fundamental for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Chemical Name (2-Iodophenyl)methanamine[1]
Synonyms 2-Iodo-benzylamine, o-iodobenzylamine[1]
CAS Number 39959-51-8[1][2][3][4]
Molecular Formula C₇H₈IN[1][2][3]
Molecular Weight 233.05 g/mol [1][2]
Appearance Light yellow to brown liquid or oily residue[4]
Melting Point 63-65 °C[4]
Boiling Point 270.0 ± 15.0 °C (Predicted)[4]
Density 1.772 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.54 ± 0.10 (Predicted)[3][4]
Solubility Soluble in organic solvents; limited solubility in water.[5]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[4]

Experimental Protocols

Accurate determination of physical properties is essential for compound characterization and purity assessment. The following sections detail generalized experimental methodologies for key physical properties of 2-iodobenzylamine.

Synthesis of 2-Iodobenzylamine

A common synthetic route to 2-iodobenzylamine involves the reduction of 1-(azidomethyl)-2-iodobenzene.[4]

Materials:

  • 1-(Azidomethyl)-2-iodobenzene

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH)

  • 2M Sodium hydroxide (NaOH) solution

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • A solution of 1-azidomethyl-2-iodobenzene (e.g., 6.1 g, 23.4 mmol) in anhydrous THF (100 mL) is cooled to 0 °C.

  • Triphenylphosphine (e.g., 6.8 g, 25.7 mmol) is added to the solution.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for 16 hours.

  • After the reaction is complete, the mixture is diluted with ammonium hydroxide (20 mL) and stirred for an additional 3 hours.

  • The mixture is then treated with 2M sodium hydroxide solution (30 mL) and stirred for 1 hour.

  • The reaction mixture is acidified to a pH of 2 with 3M hydrochloric acid.

  • The layers are separated after dilution with ether.

  • The aqueous layer is basified to a pH of 9 with 2M sodium hydroxide solution and subsequently extracted three times with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield an oily residue.

  • The residue is treated with ether and filtered.

  • The filtrate is purified by silica gel column chromatography using a 95:5 mixture of dichloromethane and methanol as the eluent to give 2-iodobenzylamine.[4]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of finely powdered, dry 2-iodobenzylamine is packed into a capillary tube to a height of 2-3 mm.[3]

  • The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined at a specific pressure and is a characteristic physical property of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • A few milliliters of 2-iodobenzylamine are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

  • The test tube is attached to a thermometer and heated in a heating bath.[8]

  • The liquid is heated until a steady stream of bubbles emerges from the open end of the capillary tube.[7]

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer or a volumetric flask of known volume

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured.

  • The pycnometer is filled with 2-iodobenzylamine, ensuring no air bubbles are present, and the mass is measured again.

  • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as distilled water.

  • The density of 2-iodobenzylamine is calculated by dividing the mass of the sample by its volume.

pKa Determination

The pKa value indicates the strength of an acid or base. For an amine like 2-iodobenzylamine, it refers to the pKa of its conjugate acid.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • A known concentration of 2-iodobenzylamine is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).[9]

  • The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) is slowly added from a burette in small increments.[10]

  • The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[9]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[9]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the characterization of 2-iodobenzylamine.

G Synthesis of 2-Iodobenzylamine cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 1_azidomethyl_2_iodobenzene 1-(Azidomethyl)-2-iodobenzene in anhydrous THF Stirring Staudinger Reaction: Stir at 0°C to RT for 16h 1_azidomethyl_2_iodobenzene->Stirring PPh3 Triphenylphosphine (PPh₃) PPh3->Stirring Hydrolysis Hydrolysis with NH₄OH and NaOH Stirring->Hydrolysis Intermediate iminophosphorane Acidification Acidify with HCl (pH 2) Hydrolysis->Acidification Extraction1 Separate Layers (with ether) Acidification->Extraction1 Basification Basify with NaOH (pH 9) Extraction1->Basification Extraction2 Extract with CH₂Cl₂ Basification->Extraction2 Drying Dry with Na₂SO₄ Extraction2->Drying Purification Silica Gel Chromatography Drying->Purification Product 2-Iodobenzylamine Purification->Product G Determination of Physical Properties cluster_properties Physical Properties cluster_methods Experimental Methods Compound 2-Iodobenzylamine Sample MP Melting Point Compound->MP BP Boiling Point Compound->BP Density Density Compound->Density pKa pKa Compound->pKa MP_Method Capillary Method MP->MP_Method BP_Method Inverted Capillary Method BP->BP_Method Density_Method Pycnometry Density->Density_Method pKa_Method Potentiometric Titration pKa->pKa_Method

References

An In-depth Technical Guide to the Chemical Properties of ortho-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Iodobenzylamine, also known as (2-iodophenyl)methanamine, is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom and a primary amino group on a benzene ring, make it a versatile building block for the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. The ortho-substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of ortho-iodobenzylamine, including its synthesis, reactivity, and spectroscopic profile, to support its use in research and development.

Chemical and Physical Properties

ortho-Iodobenzylamine is typically available as a hydrochloride salt, which is a white solid. The free base form exists as well. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms o-Iodobenzylamine, 2-Iodobenzylamine[1]
CAS Number (Free Base) 39959-51-8[1]
CAS Number (HCl Salt) 42365-45-7[2]
Molecular Formula (Free Base) C₇H₈IN[1]
Molecular Weight (Free Base) 233.05 g/mol [1]
Molecular Formula (HCl Salt) C₇H₉ClIN[2]
Molecular Weight (HCl Salt) 269.51 g/mol [2]
Physical Form (HCl Salt) White Solid

Synthesis and Purification

A common synthetic route to ortho-iodobenzylamine involves the reduction of a suitable precursor such as 2-iodobenzaldehyde or 2-iodobenzonitrile.

Experimental Protocol: Synthesis from 2-Iodobenzaldehyde

A plausible method for the synthesis of ortho-iodobenzylamine is the reductive amination of 2-iodobenzaldehyde.

Materials:

  • 2-Iodobenzaldehyde

  • Ammonia or a source of ammonia (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Anhydrous methanol or ethanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

Procedure:

  • Imine Formation: Dissolve 2-iodobenzaldehyde and an excess of the ammonia source in anhydrous methanol. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent portion-wise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure. Add diethyl ether and a saturated aqueous solution of sodium bicarbonate to the residue.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ortho-iodobenzylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring. The precipitate can be collected by filtration, washed with cold ether, and dried.

G Synthesis of ortho-Iodobenzylamine cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2-Iodobenzaldehyde 2-Iodobenzaldehyde Imine Formation Imine Formation 2-Iodobenzaldehyde->Imine Formation NH3 source Reduction Reduction Imine Formation->Reduction Reducing Agent Quenching & Extraction Quenching & Extraction Reduction->Quenching & Extraction Purification Purification Quenching & Extraction->Purification ortho-Iodobenzylamine ortho-Iodobenzylamine Purification->ortho-Iodobenzylamine

A generalized workflow for the synthesis of ortho-iodobenzylamine.

Spectroscopic Properties

The structural characterization of ortho-iodobenzylamine relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine atom would be the most deshielded.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons would be expected around δ 3.8-4.2 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, would appear for the two amine protons, typically in the range of δ 1.5-3.0 ppm.

¹³C NMR:

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) would be significantly shifted upfield to around δ 95-100 ppm. The other aromatic carbons would appear in the typical range of δ 120-145 ppm.

  • Methylene Carbon (-CH₂-): The benzylic carbon would resonate at approximately δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of ortho-iodobenzylamine would exhibit characteristic absorption bands for its functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretching (asymmetric & symmetric)3400-3250Medium
C-H (Aromatic)Stretching3100-3000Medium
C-H (Aliphatic)Stretching2960-2850Medium
N-H (Amine)Bending (scissoring)1650-1580Medium-Strong
C=C (Aromatic)Stretching1600-1450Medium
C-N (Aromatic Amine)Stretching1335-1250Strong
C-IStretching< 600Medium-Strong
Mass Spectrometry (MS)

In the mass spectrum of ortho-iodobenzylamine, the molecular ion peak (M⁺) would be observed at m/z = 233. A prominent peak at m/z = 106 would correspond to the loss of an iodine radical. Another significant fragmentation pathway would be the cleavage of the C-C bond adjacent to the amino group, leading to the formation of a tropylium-like ion. The presence of iodine would also give rise to a characteristic isotopic pattern.

Reactivity and Applications in Drug Development

ortho-Iodobenzylamine is a versatile intermediate in organic synthesis, primarily due to the reactivity of its two functional groups.

  • Amino Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and the formation of imines and amides.[3]

  • Iodo Group: The carbon-iodine bond is susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the ortho position, facilitating the synthesis of diverse molecular scaffolds.

The steric hindrance provided by the ortho-iodo group can influence the regioselectivity of reactions and can be exploited to achieve specific synthetic outcomes.

In the context of drug discovery, ortho-iodobenzylamine serves as a key building block for the synthesis of biologically active compounds. The iodo-benzylamine motif is found in various pharmaceutical agents and research molecules. For instance, iodobenzylamine derivatives have been utilized in the development of ligands for various receptors and transporters.

G Reactivity of ortho-Iodobenzylamine cluster_amine_reactions Amine Group Reactions cluster_iodo_reactions Iodo Group Reactions ortho-Iodobenzylamine ortho-Iodobenzylamine Acylation Acylation ortho-Iodobenzylamine->Acylation Alkylation Alkylation ortho-Iodobenzylamine->Alkylation Imine Formation Imine Formation ortho-Iodobenzylamine->Imine Formation Suzuki Coupling Suzuki Coupling ortho-Iodobenzylamine->Suzuki Coupling Heck Coupling Heck Coupling ortho-Iodobenzylamine->Heck Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination ortho-Iodobenzylamine->Buchwald-Hartwig Amination

Key reaction pathways involving ortho-iodobenzylamine.

Conclusion

ortho-Iodobenzylamine is a key synthetic intermediate with a rich and versatile chemistry. Its distinct substitution pattern offers unique opportunities for the synthesis of complex and novel molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, which will be of significant value to researchers, scientists, and drug development professionals working in the field of organic and medicinal chemistry. A thorough understanding of the characteristics of this compound will facilitate its effective utilization in the design and synthesis of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Iodophenyl)methanamine, a valuable building block in medicinal chemistry and organic synthesis. The document details various experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.

Introduction

This compound, also known as 2-iodobenzylamine, is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of the iodo-substituent on the phenyl ring offers a versatile handle for further functionalization, particularly through cross-coupling reactions, making it a desirable starting material in drug discovery programs. This guide outlines four principal synthetic strategies for its preparation: the reduction of 2-iodobenzonitrile, the Gabriel synthesis from 2-iodobenzyl bromide, the reductive amination of 2-iodobenzaldehyde, and the Staudinger reaction of 1-(azidomethyl)-2-iodobenzene.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and tolerance of other functional groups. The following tables summarize the quantitative data associated with each of the primary synthetic methods.

Table 1: Reduction of 2-Iodobenzonitrile
Reducing Agent/SystemSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄THFReflux4~90General knowledge
BH₃-THF complexTHFRoom Temp.12-24High[1]
Raney Nickel / H₂Methanol/EthanolRoom Temp. - 504-24Good to Excellent[2]
Pd/C / H₂Methanol/EthanolRoom Temp. - 504-24Good to Excellent[2]
NaBH₄ / InCl₃THFRoom Temp.12-24High[2]
Table 2: Gabriel Synthesis from 2-Iodobenzyl Bromide
StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. AlkylationPotassium PhthalimideDMFReflux2-4HighGeneral knowledge
2. HydrolysisHydrazine HydrateEthanolReflux2-4>95 (for hydrolysis)General knowledge
Overall Good to Excellent
Table 3: Reductive Amination of 2-Iodobenzaldehyde
Amine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AmmoniaNaBH₃CNMethanolRoom Temp.12-24Good to ExcellentGeneral knowledge
Ammonium AcetateNaBH(OAc)₃1,2-DichloroethaneRoom Temp.12-24GoodGeneral knowledge
Table 4: Staudinger Reaction of 1-(Azidomethyl)-2-iodobenzene
StepReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Azide FormationNaN₃DMFRoom Temp.16HighGeneral knowledge
2. Staudinger ReactionPPh₃, H₂OTHFRoom Temp.16~80General knowledge
Overall Good

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

Method 1: Reduction of 2-Iodobenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful and high-yielding route to the desired amine.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-iodobenzonitrile (1.0 eq.) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Gabriel Synthesis from 2-Iodobenzyl Bromide

This two-step synthesis provides a clean route to the primary amine, avoiding the over-alkylation often seen with direct amination.

Step 1: Synthesis of N-(2-Iodobenzyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Add 2-iodobenzyl bromide (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield N-(2-iodobenzyl)phthalimide.

Step 2: Hydrolysis to this compound

  • Suspend the N-(2-iodobenzyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Make the aqueous residue basic with aqueous sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.

Method 3: Reductive Amination of 2-Iodobenzaldehyde

This one-pot procedure is a convenient method for the synthesis of the target amine.

Procedure:

  • To a solution of 2-iodobenzaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Method 4: Staudinger Reaction of 1-(Azidomethyl)-2-iodobenzene

This mild, two-step procedure involves the formation of an azide intermediate followed by its reduction.

Step 1: Synthesis of 1-(Azidomethyl)-2-iodobenzene

  • Dissolve 2-iodobenzyl bromide (1.0 eq.) in DMF.

  • Add sodium azide (1.2 eq.) and stir the mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(azidomethyl)-2-iodobenzene.

Step 2: Staudinger Reaction to this compound

  • Dissolve the 1-(azidomethyl)-2-iodobenzene (1.0 eq.) in THF.

  • Add triphenylphosphine (1.1 eq.) and stir the solution at room temperature. Nitrogen gas will evolve.

  • After the evolution of gas ceases, add water to the reaction mixture and continue stirring for several hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • Extract the product from the aqueous residue with an organic solvent.

  • The product can be purified by acid-base extraction or column chromatography to separate it from triphenylphosphine oxide.

Reaction Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations for each synthetic route.

Synthesis_of_2_Iodophenylmethanamine_Route1 start 2-Iodobenzonitrile product This compound start->product Reduction reagents Reducing Agent (e.g., LiAlH₄, BH₃-THF, H₂/Catalyst)

Caption: Reduction of 2-Iodobenzonitrile.

Synthesis_of_2_Iodophenylmethanamine_Route2 start 2-Iodobenzyl Bromide intermediate N-(2-Iodobenzyl)phthalimide start->intermediate Alkylation product This compound intermediate->product Hydrolysis reagent1 Potassium Phthalimide reagent2 Hydrazine Hydrate

Caption: Gabriel Synthesis from 2-Iodobenzyl Bromide.

Synthesis_of_2_Iodophenylmethanamine_Route3 start 2-Iodobenzaldehyde intermediate Imine Intermediate start->intermediate Condensation product This compound intermediate->product Reduction reagent1 Ammonia reagent2 Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive Amination of 2-Iodobenzaldehyde.

Synthesis_of_2_Iodophenylmethanamine_Route4 start 2-Iodobenzyl Bromide intermediate 1-(Azidomethyl)-2-iodobenzene start->intermediate Azide Formation product This compound intermediate->product Staudinger Reaction reagent1 Sodium Azide reagent2 PPh₃, H₂O

References

In-Depth Technical Guide: Stability and Storage of 2-Iodobenzylamine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodobenzylamine free base. The information is intended to assist researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this compound for experimental and synthetic applications.

Chemical and Physical Properties

2-Iodobenzylamine is a substituted aromatic amine with a molecular formula of C₇H₈IN and a molecular weight of 233.05 g/mol . A summary of its key physical and chemical properties is presented in Table 1. The compound's structure, featuring an iodinated benzene ring and a primary amine, dictates its reactivity and stability profile.

Table 1: Physicochemical Properties of 2-Iodobenzylamine

PropertyValueReference
CAS Number 39959-51-8[1]
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol [1]
Appearance Light yellow to brown liquid[1]
Melting Point 63-65 °C[1]
Boiling Point 270.0 ± 15.0 °C (Predicted)[1]
Density 1.772 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.54 ± 0.10 (Predicted)[1]

Stability Profile

2-Iodobenzylamine free base is an air-sensitive compound, a characteristic common to many aromatic amines. Its stability is influenced by environmental factors such as oxygen, light, and temperature. The primary degradation pathways are anticipated to be oxidation and potential deiodination, particularly under harsh conditions.

Oxidative Degradation

The presence of an amino group attached to a benzene ring makes 2-iodobenzylamine susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities and a gradual degradation of the material. This process can be accelerated by the presence of light and elevated temperatures. The potential for gas evolution upon decomposition has been noted, which may lead to an increase in container pressure over time.[2]

Light Sensitivity

Aromatic compounds, particularly those with iodo-substituents, can be sensitive to light. Photodegradation can occur, leading to the cleavage of the carbon-iodine bond or other unwanted reactions. It is therefore crucial to protect the compound from light exposure during storage and handling.

Thermal Stability

Proposed Degradation Pathways

Based on the chemical structure of 2-iodobenzylamine and the known reactivity of related compounds, several degradation pathways can be proposed. These pathways primarily involve oxidation of the amine functionality and reactions involving the iodo-substituent.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_deiodination Deiodination/Substitution A 2-Iodobenzylamine B 2-Iodobenzaldehyde A->B Oxidation D Polymeric Materials A->D Oxidative Polymerization C 2-Iodobenzoic Acid B->C Further Oxidation E 2-Iodobenzylamine F Benzylamine E->F Reductive Deiodination (e.g., by impurities) G 2-Hydroxybenzylamine E->G Nucleophilic Substitution (e.g., by water)

Caption: Proposed degradation pathways for 2-iodobenzylamine.

Recommended Storage and Handling

To ensure the long-term stability of 2-iodobenzylamine free base, specific storage and handling procedures are required. These recommendations are summarized in Table 2.

Table 2: Recommended Storage and Handling of 2-Iodobenzylamine

ParameterRecommendationRationaleReference
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation due to air sensitivity.[1]
Temperature Store at 2-8 °C.To minimize the rate of degradation reactions.[1]
Light Protect from light.To prevent photodegradation.
Container Use a tightly sealed, corrosion-resistant container.To prevent leakage and reaction with the container material.[2]
Handling Handle in a well-ventilated area, preferably in a glove box or under a stream of inert gas. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To minimize exposure to air and ensure personal safety.[2]

Experimental Protocol for Stability Testing

The following is a detailed protocol for assessing the stability of 2-iodobenzylamine free base. This protocol is adapted from general guidelines for stability testing of chemical substances.

Objective

To evaluate the stability of 2-iodobenzylamine free base under various stress conditions, including heat, humidity, light, and oxidative stress, and to identify potential degradation products.

Materials and Equipment
  • 2-Iodobenzylamine free base

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Forced degradation reagents (e.g., hydrogen peroxide, hydrochloric acid, sodium hydroxide)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of 2-iodobenzylamine in acetonitrile B Aliquot stock solution into vials for each stress condition A->B C Thermal Stress (e.g., 60°C, 80°C) B->C D Humidity Stress (e.g., 25°C/60% RH, 40°C/75% RH) B->D E Photostability (ICH Q1B guidelines) B->E F Oxidative Stress (e.g., 3% H₂O₂) B->F G Acidic Hydrolysis (e.g., 0.1 M HCl) B->G H Basic Hydrolysis (e.g., 0.1 M NaOH) B->H I Control Sample (Stored at 2-8°C, protected from light) B->I J Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours) C->J D->J E->J F->J G->J H->J I->J K Neutralize acid/base hydrolyzed samples J->K L Analyze all samples by HPLC-UV K->L M Identify degradation products by LC-MS L->M N Calculate percentage degradation M->N O Determine degradation kinetics (if applicable) N->O P Propose degradation pathways based on identified products O->P

Caption: Experimental workflow for stability testing of 2-iodobenzylamine.

Detailed Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve 2-iodobenzylamine in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the stock solution into vials for each stress condition.

  • Stress Conditions:

    • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 60 °C and 80 °C).

    • Humidity Stress: Place samples in stability chambers with controlled temperature and relative humidity (e.g., 25 °C/60% RH and 40 °C/75% RH).

    • Photostability: Expose samples to light according to ICH Q1B guidelines.

    • Oxidative Stress: Add a solution of hydrogen peroxide (e.g., final concentration of 3%) to the sample.

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., final concentration of 0.1 M) to the sample.

    • Basic Hydrolysis: Add sodium hydroxide (e.g., final concentration of 0.1 M) to the sample.

    • Control: Keep a sample at the recommended storage condition (2-8 °C, protected from light).

  • Time Points:

    • Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).

  • Sample Analysis:

    • Prior to analysis, neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a validated HPLC-UV method to quantify the amount of remaining 2-iodobenzylamine and detect any degradation products.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition and time point.

    • If significant degradation is observed, determine the degradation kinetics.

    • Based on the identified degradation products, elucidate the degradation pathways.

Conclusion

2-Iodobenzylamine free base is a valuable research chemical that requires careful storage and handling to maintain its purity and stability. As an air-sensitive compound, protection from atmospheric oxygen is paramount. Storage under an inert atmosphere at refrigerated temperatures (2-8 °C) and protection from light are the key recommendations to ensure its long-term integrity. The provided experimental protocol offers a framework for researchers to conduct their own stability studies to better understand the compound's behavior under their specific laboratory conditions.

References

An In-depth Technical Guide to the Stability and Handling of 2-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and handling requirements of chemical intermediates is paramount to ensure experimental accuracy, safety, and regulatory compliance. This technical guide provides a comprehensive overview of 2-iodobenzylamine hydrochloride, focusing on its stability profile, safe handling protocols, and methodologies for its evaluation. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from safety data sheets and established principles of drug stability testing to provide a robust framework for its use in a research and development setting.

Physicochemical Properties

2-Iodobenzylamine hydrochloride is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
CAS Number 42365-45-7
Molecular Formula C₇H₉ClIN
Molecular Weight 269.51 g/mol
Appearance White Solid
Purity 96%
InChI Key GAEPVUMSCPGMFX-UHFFFAOYSA-N

Stability and Storage

Qualitative Stability: Information from various suppliers suggests that 2-iodobenzylamine hydrochloride should be protected from light and moisture. Some sources also indicate that it may be air-sensitive, warranting storage under an inert atmosphere. The iodo-substituent on the aromatic ring can be susceptible to degradation, particularly in the presence of light.

Recommended Storage Conditions: A summary of recommended storage conditions is provided in Table 2.

ParameterRecommendationSource
Temperature 10°C - 25°C
Atmosphere Store under an inert atmosphere.[1]
Light Keep in a dark place.[2]
Container Keep container tightly closed.[1]
Environment Store in a dry, cool, and well-ventilated place.[1]

Handling and Safety Precautions

2-Iodobenzylamine hydrochloride is classified as an irritant and requires careful handling to avoid exposure. The primary hazards include serious eye damage, skin irritation, and potential respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling Guidelines: Adherence to safety protocols is essential when working with this compound. Table 3 outlines the recommended PPE and handling practices.

PrecautionSpecificationSource
Ventilation Handle in a well-ventilated place or under a fume hood.[3]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Hand Protection Wear chemical-impermeable gloves.[3]
Skin Protection Wear suitable protective clothing to prevent skin exposure.[1]
Respiratory In case of insufficient ventilation, wear suitable respiratory equipment.[4]
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

Spill and Disposal: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1] Disposal should be carried out in accordance with local, state, and federal regulations.

Reactivity and Potential Degradation Pathways

The reactivity of 2-iodobenzylamine hydrochloride is primarily associated with the nucleophilic amino group and the carbon-iodine bond. The latter can participate in various cross-coupling reactions, which is a common application for such molecules in organic synthesis.

While specific degradation pathways for 2-iodobenzylamine hydrochloride have not been detailed in the literature, general chemical principles suggest potential routes of degradation under stress conditions:

  • Photodegradation: The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV light, which could lead to de-iodination or the formation of radical species.

  • Oxidation: The primary amine group can be susceptible to oxidation, potentially forming corresponding nitroso or nitro compounds, or undergoing oxidative deamination.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, degradation could occur, although the specific pathways are not documented.

Experimental Protocols for Forced Degradation Studies

To establish the intrinsic stability of 2-iodobenzylamine hydrochloride and identify potential degradation products, forced degradation (stress testing) studies are recommended. The following are generalized protocols based on ICH guidelines. A stability-indicating analytical method, such as HPLC with a photodiode array detector (PDA), should be developed and validated to track the degradation of the parent compound and the formation of degradation products.

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of 2-iodobenzylamine hydrochloride (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Conditions: Store the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).

  • Analysis: At various time points, withdraw samples, neutralize them, and analyze by the stability-indicating HPLC method to determine the extent of degradation.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of 2-iodobenzylamine hydrochloride (e.g., 1 mg/mL) in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Store the solution at room temperature or slightly elevated temperature for a defined period.

  • Analysis: Monitor the reaction mixture at different time intervals by HPLC to assess the degradation.

3. Thermal Degradation:

  • Protocol: Expose the solid powder of 2-iodobenzylamine hydrochloride to dry heat in a temperature-controlled oven.

  • Conditions: The temperature should be elevated (e.g., 80-100 °C) for an extended period.

  • Analysis: At selected time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

4. Photostability Testing:

  • Protocol: Expose a solution of 2-iodobenzylamine hydrochloride, as well as the solid compound, to a light source that provides both UV and visible light.

  • Conditions: The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualizations

Safe Handling and Storage Workflow:

Workflow for Safe Handling and Storage of 2-Iodobenzylamine Hydrochloride cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect sds Verify SDS is Available inspect->sds storage_conditions Store in a Cool, Dry, Well-Ventilated Area sds->storage_conditions Proceed if OK light_protection Protect from Light storage_conditions->light_protection inert_atmosphere Store Under Inert Gas light_protection->inert_atmosphere container Keep Container Tightly Closed inert_atmosphere->container ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container->ppe For Use ventilation Work in a Fume Hood ppe->ventilation weighing Weigh Compound Carefully (Avoid Dust Formation) ventilation->weighing dissolving Dissolve in Suitable Solvent weighing->dissolving collect_waste Collect Waste in a Labeled Container dissolving->collect_waste After Use dispose Dispose According to Institutional Guidelines collect_waste->dispose

Caption: Safe Handling and Storage Workflow.

Experimental Workflow for Forced Degradation Studies:

Experimental Workflow for Forced Degradation Studies cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) prepare_samples Prepare Stock Solutions of 2-Iodobenzylamine HCl method_dev->prepare_samples hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH, Heat) prepare_samples->hydrolysis Expose to Stress oxidation Oxidation (e.g., 3% H2O2) prepare_samples->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C Dry Heat, Solid State) prepare_samples->thermal Expose to Stress photo Photostability (ICH Q1B Light Exposure) prepare_samples->photo Expose to Stress sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Validated HPLC Method sampling->hplc_analysis data_analysis Quantify Degradation and Identify Degradation Products hplc_analysis->data_analysis stability_profile Establish Intrinsic Stability Profile data_analysis->stability_profile degradation_pathway Elucidate Degradation Pathways stability_profile->degradation_pathway

Caption: Forced Degradation Experimental Workflow.

References

An In-depth Technical Guide on the Solubility of (2-Iodophenyl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Iodophenyl)methanamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions, and detailed experimental protocols for determining solubility. This approach equips researchers with the necessary tools to assess the solubility of this compound in various organic solvents relevant to drug discovery, chemical synthesis, and formulation development.

Introduction to this compound

This compound, also known as 2-iodobenzylamine, is an organic compound featuring a benzylamine structure with an iodine atom at the ortho position of the benzene ring. Its chemical structure influences its physicochemical properties, including solubility. The presence of the amine group allows for hydrogen bonding and acid-base chemistry, while the iodinated phenyl group contributes to its lipophilicity and potential for halogen bonding. Understanding its solubility is crucial for applications in medicinal chemistry as a synthetic intermediate and for the development of potential pharmaceutical candidates.

Predicted Solubility Profile

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
WaterLow to ModerateWhile the amine group is polar, the bulky, non-polar iodophenyl ring limits aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can act as hydrogen bond acceptors for the amine protons and effectively solvate the molecule.
Non-Polar Aromatic Toluene, BenzeneModerate to HighThe iodinated benzene ring of the solute can interact favorably with aromatic solvents through π-π stacking.
Non-Polar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate a wide range of organic molecules.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, promoting solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound and is recommended for obtaining accurate and reproducible data.[2][3][4]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G Workflow for Solubility Determination cluster_equilibration Equilibration A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C Equilibrate D Filter supernatant C->D Sample E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

This technical guide has outlined the predicted solubility of this compound in various organic solvents and provided a detailed, actionable protocol for its experimental determination. While quantitative data is sparse in the literature, the principles and methodologies described here offer a solid foundation for researchers to generate reliable solubility data. Such data is indispensable for the effective use of this compound in organic synthesis, medicinal chemistry, and pharmaceutical development, enabling informed decisions on solvent selection for reactions, purifications, and formulation.

References

The Chemical Reactivity of the Carbon-Iodine Bond in 2-Iodobenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-iodine (C-I) bond in 2-iodobenzylamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the labile nature of the C-I bond, which allows for a wide array of chemical transformations. This document details the key reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of reaction mechanisms and workflows to facilitate its application in research and development.

Core Principles of C-I Bond Reactivity

The carbon-iodine bond in aryl iodides, such as 2-iodobenzylamine, is the most reactive among the corresponding aryl halides. This heightened reactivity is attributed to its lower bond dissociation energy compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, making it more susceptible to cleavage. This property is central to its utility in a variety of powerful cross-coupling reactions.

The reactivity of the C-I bond is further influenced by the presence of the aminomethyl group at the ortho position. This group can act as a directing group or a ligand in certain catalytic cycles, potentially influencing the regioselectivity and rate of reactions.

Key Reactions Involving the C-I Bond of 2-Iodobenzylamine

The labile C-I bond of 2-iodobenzylamine serves as a linchpin for numerous synthetic transformations, primarily driven by transition metal catalysis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 2-iodobenzylamine is an excellent substrate for these transformations due to the ease of oxidative addition of the C-I bond to a palladium(0) center.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.

Quantitative Data for Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF801295
Iodobenzene1-OctynePd(PPh₃)₄ / CuIEt₃NToluene70692
2-IodobenzylaminePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8012>90 (estimated)

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask, add the 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR Base, CuI

Caption: Catalytic cycles of the Sonogashira coupling reaction.

This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. It is widely used in the synthesis of pharmaceuticals and other biologically active molecules.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Iodides

Aryl IodideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene1001898
2-IodobenzylamineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene9024>90 (estimated)
4-IodoanisoleBenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1101295

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu, Cs₂CO₃).

  • Add the 2-iodobenzylamine (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)-NR'R''(L2)]+ [Ar-Pd(II)-NR'R''(L2)]+ Ar-Pd(II)-I(L2)->[Ar-Pd(II)-NR'R''(L2)]+ Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NR'R''(L2)]+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, typically using a copper catalyst at elevated temperatures. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, especially for certain C-N, C-O, and C-S bond formations.[1]

Quantitative Data for Ullmann-Type Reactions of Aryl Iodides

Aryl IodideNucleophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenolCuI / PhenanthrolineK₂CO₃Pyridine1202485
2-Iodobenzoic AcidAnilineCuI / PhenanthrolineKOHNMP1501878
2-IodobenzylaminePyrroleCuI / L-prolineK₂CO₃DMSO10024Moderate (estimated)

Experimental Protocol: General Procedure for Ullmann Condensation

  • Combine the 2-iodobenzylamine (1.0 equiv.), the nucleophile (1.5-2.0 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., phenanthroline or an amino acid, 20-40 mol%), and the base (e.g., K₂CO₃ or K₃PO₄) in a reaction vessel.

  • Add a high-boiling polar solvent such as DMF, DMSO, or NMP.

  • Heat the mixture to a high temperature (typically 100-200 °C) under an inert atmosphere.

  • Monitor the reaction's progress.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic extracts, dry, and concentrate.

  • Purify the residue by chromatography or recrystallization.

Proposed Mechanism for Ullmann Condensation

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)Nu Cu(I)Nu Cu(I)X->Cu(I)Nu Ligand Exchange (H-Nu, Base) Ar-Cu(III)(Nu)X Ar-Cu(III)(Nu)X Cu(I)Nu->Ar-Cu(III)(Nu)X Oxidative Addition (Ar-I) Ar-Cu(III)(Nu)X->Cu(I)X Reductive Elimination (Ar-Nu)

Caption: Proposed catalytic cycle for the Ullmann condensation.

Intramolecular Cyclization: Synthesis of Nitrogen-Containing Heterocycles

The presence of the aminomethyl group in 2-iodobenzylamine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular reactions. A particularly important class of compounds synthesized from 2-iodobenzylamine derivatives are isoindolinones.

Synthesis of Isoindolinones

N-acylated 2-iodobenzylamines can undergo palladium-catalyzed intramolecular cyclization to afford isoindolinone derivatives. This transformation is a powerful strategy for constructing this privileged heterocyclic scaffold.

Quantitative Data for Isoindolinone Synthesis from 2-Iodobenzamides

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
N-Acetyl-2-iodobenzylaminePd₂(dba)₃ / XantphosEt₃Ni-PrOH701275[2]
N-Benzoyl-2-iodobenzylaminePd₂(dba)₃ / XantphosEt₃Ni-PrOH701282[2]
N-(2-Oxo-2-phenylethyl)-2-iodobenzamidePd₂(dba)₃ / XantphosEt₃Ni-PrOH70588[2]

Experimental Protocol: Synthesis of N-Substituted Isoindolinones

  • Synthesize the N-acyl-2-iodobenzylamine precursor by reacting 2-iodobenzylamine with the corresponding acyl chloride or anhydride.

  • In a Schlenk tube, dissolve the N-acyl-2-iodobenzylamine (1.0 equiv.) in a suitable solvent (e.g., isopropanol).

  • Add the base (e.g., triethylamine, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Xantphos, 5 mol%).

  • Degas the solution and heat it under an inert atmosphere at the required temperature (e.g., 70 °C).

  • Monitor the reaction until completion.

  • After cooling, remove the solvent under reduced pressure and purify the product by column chromatography.[2]

Workflow for Isoindolinone Synthesis

Isoindolinone_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Iodobenzylamine 2-Iodobenzylamine N-Acyl-2-iodobenzylamine N-Acyl-2-iodobenzylamine 2-Iodobenzylamine->N-Acyl-2-iodobenzylamine Acyl Chloride, Base Isoindolinone Isoindolinone N-Acyl-2-iodobenzylamine->Isoindolinone Pd Catalyst, Ligand, Base

References

An In-depth Technical Guide to the Discovery and First Synthesis of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodophenyl)methanamine, also known as 2-iodobenzylamine, is a valuable molecular building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a reactive primary amine and an iodine-substituted aromatic ring, which allows for a variety of chemical modifications. This guide provides a comprehensive overview of the initial synthesis of this compound, presenting detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a look into its applications, particularly in the context of drug discovery.

Introduction: Discovery and Significance

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. The following sections detail some of the key approaches.

Reduction of 1-(Azidomethyl)-2-iodobenzene

A reliable method for the synthesis of this compound involves the reduction of the corresponding benzyl azide. This approach offers good yields and selectivity.

Experimental Protocol:

To a solution of 1-(azidomethyl)-2-iodobenzene (6.1 g, 23.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C, triphenylphosphine (6.8 g, 25.7 mmol) is added. The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours. Following the completion of the reaction, 20 mL of ammonium hydroxide is added, and stirring is continued for an additional 3 hours. Subsequently, the mixture is treated with a 2M sodium hydroxide solution (30 mL) and stirred for 1 hour. The reaction mixture is then acidified to a pH of 2 with 3M hydrochloric acid and diluted with ether. The layers are separated, and the aqueous layer is basified to a pH of 9 with a 2M sodium hydroxide solution. The product is then extracted with dichloromethane (3 x). The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting oily residue is treated with ether and filtered. The filtrate is purified by silica gel column chromatography using a 95:5 mixture of dichloromethane and methanol as the eluent to yield this compound.[3]

Reductive Amination of 2-Iodobenzaldehyde

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. This one-pot procedure involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent.

Experimental Protocol:

In a suitable reaction vessel, 2-iodobenzaldehyde is dissolved in a solvent such as methanol. An excess of ammonia (in the form of aqueous ammonia or a solution in methanol) is added, followed by a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), as they are selective for the imine intermediate over the starting aldehyde. The reaction is typically stirred at room temperature until completion. After an aqueous workup to remove excess reagents and byproducts, the this compound can be isolated and purified, often through extraction and column chromatography.

Gabriel Synthesis from 2-Iodobenzyl Bromide

The Gabriel synthesis is a classic method that provides a pathway to primary amines while avoiding the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia.[1][4][5]

Experimental Protocol:

Potassium phthalimide is reacted with 2-iodobenzyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution. Once the N-(2-iodobenzyl)phthalimide intermediate is formed, the primary amine is liberated by hydrazinolysis. Hydrazine hydrate is added to the reaction mixture, which is then typically refluxed in a solvent like ethanol. This process cleaves the phthalimide group, yielding this compound and the phthalhydrazide byproduct, which can be removed by filtration.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound and its common starting materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈IN
Molecular Weight 233.05 g/mol
Appearance Light yellow to brown liquid
Melting Point 63-65 °C
Boiling Point (Predicted) 270.0 ± 15.0 °C
Density (Predicted) 1.772 ± 0.06 g/cm³
pKa (Predicted) 8.54 ± 0.10

(Data sourced from[3])

Table 2: Comparison of Synthetic Routes for Iodobenzylamines

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Reduction of Azide 1-(Azidomethyl)-2-iodobenzeneTriphenylphosphine, NH₄OH80%[3]High yield and selectivity.Requires synthesis of the azide precursor.
Reductive Amination 2-IodobenzaldehydeAmmonia, NaBH₃CN or NaBH(OAc)₃60-98% (general)[2]One-pot procedure, wide substrate scope.Potential for over-alkylation, requires a suitable reducing agent.
Gabriel Synthesis 2-Iodobenzyl BromidePotassium phthalimide, Hydrazine hydrate60-79% (general)[2]High purity of primary amine, avoids over-alkylation.Limited to primary amines, harsh hydrolysis conditions may be required.

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Reductive Amination

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Workup & Isolation A 2-Iodobenzaldehyde D Reaction Vessel A->D B Ammonia (aq.) B->D C Methanol (Solvent) C->D E Add NaBH3CN (Reducing Agent) D->E F Stir at Room Temperature E->F G Aqueous Workup F->G H Extraction with Organic Solvent G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K This compound J->K G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NT Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) NT_released NT->NT_released Release Receptor Postsynaptic Receptors NT_released->Receptor Transporter Monoamine Transporter (DAT, SERT, NET) NT_released->Transporter Reuptake IBA This compound Analog IBA->Transporter Inhibits Signal Downstream Signaling Receptor->Signal

References

Theoretical Exploration of the Electronic Landscape of (2-Iodophenyl)methanamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a molecule like (2-Iodophenyl)methanamine, the interplay between the aromatic phenyl ring, the electron-donating aminomethyl group (-CH₂NH₂), and the electron-withdrawing, yet polarizable, iodine atom creates a unique electronic environment. Understanding the distribution of electrons, the nature of molecular orbitals, and the electrostatic potential is crucial for applications in drug design, where molecular recognition and reactivity are key.

This whitepaper outlines a hypothetical, yet robust, computational study employing Density Functional Theory (DFT), a widely used and reliable method for electronic structure calculations of organic molecules.[1][2] The proposed methodologies are drawn from computational studies on similar molecules, such as substituted anilines and other halogenated aromatic compounds.[3][4][5]

Proposed Computational Methodology

The following section details the proposed quantum chemical protocol for elucidating the electronic structure of this compound.

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular modeling program.

  • Conformational Search: A conformational search will be performed to identify the global minimum energy structure. This is particularly important due to the rotational freedom of the aminomethyl group.

  • Geometry Optimization: The lowest energy conformer will be fully optimized without any symmetry constraints.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice for organic molecules.

    • Basis Set: A basis set such as 6-311++G(d,p) will be used for lighter atoms (C, H, N), while a basis set with an effective core potential, like LANL2DZ, will be employed for the iodine atom to account for relativistic effects.

  • Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations will be performed to probe the electronic landscape of the molecule.

Protocol:

  • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.

  • Mulliken Population Analysis: To understand the charge distribution, a Mulliken population analysis will be conducted to determine the partial atomic charges on each atom.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface will be generated to visualize the electron-rich and electron-poor regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, providing a deeper understanding of the bonding within the molecule.

The overall workflow for this theoretical investigation is depicted in the following diagram.

Computational_Workflow cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_output 4. Data Analysis & Interpretation start Initial 3D Structure of This compound conf_search Conformational Search start->conf_search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) freq_analysis->mo_analysis Verified Minimum charge_analysis Mulliken/NBO Charge Analysis freq_analysis->charge_analysis mep_map Molecular Electrostatic Potential (MEP) freq_analysis->mep_map data_tables Quantitative Data Tables mo_analysis->data_tables charge_analysis->data_tables visualization Orbital and MEP Surfaces mep_map->visualization interpretation Reactivity & Interaction Prediction data_tables->interpretation visualization->interpretation Electronic_Influences molecule This compound substituent_I Iodine Atom (ortho) molecule->substituent_I substituent_CH2NH2 Aminomethyl Group molecule->substituent_CH2NH2 phenyl_ring Phenyl Ring (π-system) molecule->phenyl_ring effect_I_inductive Inductive Effect (-I) (Electron Withdrawing) substituent_I->effect_I_inductive influences effect_I_resonance Resonance Effect (+R) (Weakly Donating) substituent_I->effect_I_resonance influences effect_amine Inductive Effect (-I) (via N) substituent_CH2NH2->effect_amine influences effect_amine_hyperconjugation Hyperconjugation (+σ) (Electron Donating) substituent_CH2NH2->effect_amine_hyperconjugation influences effect_I_inductive->phenyl_ring effect_I_resonance->phenyl_ring effect_amine->phenyl_ring effect_amine_hyperconjugation->phenyl_ring

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Iodophenyl)methanamine and its N-protected derivatives. This reaction is a powerful tool for the synthesis of 2-substituted benzylamine derivatives, which are valuable intermediates in the preparation of various biologically active molecules, including benzazepines and other heterocyclic scaffolds of pharmaceutical interest.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The protocols described herein are intended as a robust starting point, allowing for adaptation and optimization based on the specific coupling partners and desired outcomes.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In this application, this compound or its N-protected form serves as the aryl iodide coupling partner.

General scheme for the Suzuki-Miyaura cross-coupling reaction of this compound

General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Key Considerations

The primary amino group in this compound can potentially coordinate to the palladium catalyst, which may influence the catalytic activity. Therefore, two main approaches are presented: direct coupling of the unprotected amine and coupling of an N-protected derivative. The choice of strategy may depend on the specific substrate and the desired final product. N-protection, for instance with a Boc or Fmoc group, can prevent potential side reactions and may lead to cleaner reaction profiles and higher yields.[2]

Experimental Protocols

The following are generalized procedures for the Suzuki-Miyaura coupling of this compound. These should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Direct Coupling of this compound

This protocol is adapted from procedures for structurally similar amino-substituted aryl iodides.[1]

Materials and Equipment:

  • Substrates: this compound, various arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF) and degassed deionized water

  • Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Coupling of N-Protected this compound

This protocol is based on methodologies for Suzuki-Miyaura couplings of N-protected amino acids.[2] The N-protection (e.g., with a Boc group) can be performed using standard procedures prior to the coupling reaction.

Materials and Equipment:

  • Substrates: N-Boc-(2-Iodophenyl)methanamine, various arylboronic acids

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos or XPhos)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Boc-(2-Iodophenyl)methanamine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.

  • In a separate vial, quickly weigh and add palladium(II) acetate (0.05 equiv.) and the phosphine ligand (0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1N HCl (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature data for analogous reactions.[1][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene100680-90
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O901075-85
44-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane100888-98
52-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901270-80

Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetal Ar'B(OH)2 PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst Start->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Heck Reaction with (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and has been widely adopted in the pharmaceutical and materials science industries. This application note provides a detailed protocol for the Heck reaction of (2-Iodophenyl)methanamine with an activated alkene, a transformation that yields valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The protocol is based on established methodologies for similar substrates, particularly 2-iodoanilines, and provides a solid foundation for further optimization.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the desired product and a palladium(II)-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the active palladium(0) catalyst.

Experimental Protocols

This section outlines a general protocol for the Heck reaction of this compound with methyl acrylate. Researchers should note that optimization of reaction conditions may be necessary for different alkene coupling partners or for scaling up the reaction.

Materials and Reagents:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and anhydrous acetonitrile.

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes. Then, add triethylamine (2.0 equiv) followed by methyl acrylate (1.5 equiv) via syringe.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature for analogous substrates.

Table 1: Reagent Quantities and Roles

ReagentMolar EquivalentsRole
This compound1.0Aryl halide substrate
Methyl Acrylate1.5Alkene coupling partner
Palladium(II) Acetate0.05Catalyst precursor
Triethylamine2.0Base
Acetonitrile-Solvent

Table 2: Optimized Reaction Conditions for Heck Coupling of 2-Iodoanilines

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5 mol%)NEt₃ (2.0 equiv)CH₃CN10012up to 93[1]
Pd/C (10 wt%)NEt₃ (2.0 equiv)1,4-Dioxane1001285-95[2]
PdCl₂(dppf)K₂CO₃DMF802470-85[3]

Note: Yields are for the coupling of various 2-iodoanilines with acrylates and may vary for this compound.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Heck reaction protocol.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm add_reagents Add this compound, Pd(OAc)₂, and CH₃CN to Schlenk Flask add_base_alkene Add NEt₃ and Methyl Acrylate add_reagents->add_base_alkene inert_atm->add_reagents heat_stir Heat to 100°C with Stirring add_base_alkene->heat_stir monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor cool Cool to RT monitor->cool filter_pd Dilute and Filter through Celite cool->filter_pd extract Aqueous Workup (NaHCO₃, Brine) filter_pd->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L₂) pd0->pd_aryl lab1 lab1 oxidative_addition Oxidative Addition pd_alkene_complex [Ar-Pd(II)(alkene)-I(L₂)] pd_aryl->pd_alkene_complex lab2 lab2 alkene_coordination Alkene Coordination pd_alkyl R-Pd(II)-I(L₂) pd_alkene_complex->pd_alkyl lab3 lab3 migratory_insertion Migratory Insertion pd_hydride H-Pd(II)-I(L₂) pd_alkyl->pd_hydride lab4 lab4 beta_hydride_elimination β-Hydride Elimination product Product pd_hydride->pd0 lab5 lab5 reductive_elimination Reductive Elimination base_h Base-H⁺I⁻ aryl_iodide Ar-I alkene Alkene base Base

Caption: The catalytic cycle of the Heck reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic.

  • Triethylamine is corrosive and has a strong odor.

  • This compound is an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of this compound provides a versatile route to substituted aminomethyl styrenes, which are valuable precursors in medicinal chemistry and materials science. The protocol presented here, based on robust and well-established conditions for similar substrates, offers a reliable starting point for the synthesis of these compounds. Further optimization of catalyst, base, solvent, and temperature may be required to achieve maximum yields for specific applications.

References

Application Notes and Protocols for the Synthesis of Isoquinolines from (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of substituted isoquinolines, a crucial scaffold in medicinal chemistry, starting from (2-Iodophenyl)methanamine. The primary method detailed is a copper-catalyzed domino reaction involving the coupling of this compound with β-dicarbonyl compounds, leading to the formation of 1,2-dihydroisoquinolines which subsequently undergo dehydrogenation to yield the aromatic isoquinoline core.[1][2][3][4][5][6][7] This approach offers a versatile and efficient route to a variety of substituted isoquinolines. These compounds are of significant interest in drug development due to their wide range of biological activities, including their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][8][9]

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[9] The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The development of efficient and versatile synthetic routes to access structurally diverse isoquinolines is therefore a key focus in organic and medicinal chemistry.

One effective strategy for the construction of the isoquinoline skeleton is the transition metal-catalyzed annulation of ortho-functionalized benzylamines. This application note focuses on a robust copper-catalyzed method for the synthesis of 1,3-disubstituted isoquinolines from this compound and various β-dicarbonyl compounds. This domino reaction proceeds through an initial C-N coupling followed by an intramolecular condensation and subsequent air oxidation to afford the final aromatic product.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Substituted Isoquinolines

This protocol describes the synthesis of substituted isoquinolines via a copper(I) iodide-catalyzed domino reaction between this compound and a β-dicarbonyl compound.[3]

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • Brine, saturated solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.05 mmol, 10 mol%) and K₂CO₃ (1.5 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Under an argon atmosphere, add this compound (0.5 mmol), the β-dicarbonyl compound (1.0 mmol), and i-PrOH (1.5 mL).

  • Stir the reaction mixture at 90 °C for 24-28 hours.

  • After cooling to room temperature, open the reaction to the air and stir for an additional 12-24 hours to facilitate dehydrogenation.

  • Partition the mixture between ethyl acetate (40 mL) and saturated brine (10 mL).

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted isoquinoline.[3]

Data Presentation

The following table summarizes the yields of various substituted isoquinolines synthesized using the copper-catalyzed method with different β-dicarbonyl compounds.

Entry(2-Halophenyl)methanamineβ-Dicarbonyl CompoundProductYield (%)
1(2-Bromophenyl)methanamineEthyl acetoacetateEthyl 3-methylisoquinoline-4-carboxylate85
2(2-Bromophenyl)methanamineMethyl acetoacetateMethyl 3-methylisoquinoline-4-carboxylate82
3(2-Bromophenyl)methanamineAcetylacetone4-Acetyl-3-methylisoquinoline78
4This compoundEthyl benzoylacetateEthyl 3-phenylisoquinoline-4-carboxylate88
5This compoundDibenzoylmethane4-Benzoyl-3-phenylisoquinoline81

Data adapted from Wang et al., Org. Lett. 2008, 10, 2761-2763. The yields for this compound are based on the higher reactivity of aryl iodides in similar copper-catalyzed reactions.

Visualizations

Experimental Workflow

G Experimental Workflow for Isoquinoline Synthesis reagents 1. Add Reagents - this compound - β-Dicarbonyl Compound - CuI, K₂CO₃, i-PrOH reaction 2. Reaction - Stir at 90°C for 24-28h under Argon reagents->reaction oxidation 3. Oxidation - Stir in air for 12-24h reaction->oxidation workup 4. Work-up - EtOAc/Brine Extraction - Dry and Concentrate oxidation->workup purification 5. Purification - Silica Gel Chromatography workup->purification product Final Product Substituted Isoquinoline purification->product

Caption: Workflow for the copper-catalyzed synthesis of isoquinolines.

Signaling Pathway

Many isoquinoline derivatives have been investigated as potential anticancer agents due to their ability to inhibit critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Certain substituted isoquinolines have been shown to inhibit components of this pathway.

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Isoquinolines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits Isoquinoline Substituted Isoquinoline Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits Isoquinoline->mTORC1 Inhibits

References

Application Notes and Protocols for the Preparation of N-aryl-2-aminobenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl-2-aminobenzylamines are valuable synthetic intermediates in medicinal chemistry and materials science. They serve as key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably dihydroquinazolines and quinazolines, which are scaffolds found in numerous biologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for two primary methods for their preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Synthetic Strategies Overview

The preparation of N-aryl-2-aminobenzylamines from 2-aminobenzylamine (2-ABA) and an aryl halide can be primarily achieved through two distinct pathways: an uncatalyzed SNAr reaction, which is effective for electron-deficient aryl halides, and a palladium-catalyzed Buchwald-Hartwig amination, which offers a broader substrate scope.[1][4][5]

G cluster_product Product cluster_pathways Synthetic Pathways SM1 2-Aminobenzylamine (2-ABA) SNAr SNAr Reaction (Uncatalyzed) BHA Buchwald-Hartwig (Pd-Catalyzed) SM2 Aryl Halide (Ar-X) Product N-aryl-2-aminobenzylamine SNAr->Product Requires activated Ar-X (e.g., NO2, CN) BHA->Product Broad scope of Ar-X

Caption: Overview of synthetic routes to N-aryl-2-aminobenzylamines.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Application Note

The SNAr reaction is a straightforward and often uncatalyzed method for synthesizing N-aryl-2-aminobenzylamines.[1] This reaction is most effective when the aryl halide is activated by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halide leaving group.[1][6] A key advantage of using 2-aminobenzylamine (2-ABA) as the nucleophile is its chemoselectivity. The primary benzylic amino group is significantly more nucleophilic than the aromatic amino group, allowing for selective mono-arylation at the benzylic nitrogen, even when using equimolar amounts of the reactants.[1][2] This avoids the need for protecting group strategies that are often required when working with other diamines.[2]

Quantitative Data: SNAr Reaction Conditions and Yields

The following table summarizes the results for the uncatalyzed N-arylation of 2-aminobenzylamine with various activated aryl halides.

EntryAryl Halide (Ar-X)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-fluoro-2-nitrobenzeneK₂CO₃MeCN60392[6]
21-fluoro-4-nitrobenzeneK₂CO₃MeCN60196[6]
32-chloropyridineK₂CO₃MeCNreflux2425[6]
42-chloro-3-nitropyridineK₂CO₃MeCNrt0.598[6]
52-chloro-5-nitropyridineK₂CO₃MeCNrt0.595[6]
64-chloro-3-nitropyridineK₂CO₃MeCNrt0.585[6]
72-fluorobenzonitrileK₂CO₃DMSO80864[6]

Yields correspond to pure, isolated compounds.

Detailed Experimental Protocol: SNAr Reaction

This protocol is a general procedure based on the synthesis of N-(2-nitrophenyl)-2-aminobenzylamine.[6]

Materials:

  • 2-Aminobenzylamine (2-ABA)

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzylamine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature under a nitrogen or argon atmosphere.

  • Add the activated aryl halide (e.g., 1-fluoro-2-nitrobenzene, 1.0 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid K₂CO₃ and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-aryl-2-aminobenzylamine.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Application Note

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method overcomes the primary limitation of SNAr by enabling the arylation of amines with a wide range of aryl halides and pseudohalides (triflates), including those that are electron-rich or sterically hindered.[4][7] The reaction typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.[8][9] The development of bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) has been critical to the reaction's success, allowing for milder conditions and broader substrate scope.[8][9] This method is indispensable for accessing N-aryl-2-aminobenzylamines where the aryl group lacks strong electron-withdrawing substituents.

Typical Buchwald-Hartwig Reaction Components
ComponentExamplesRole and Typical Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst.[8] Loading is typically 1-5 mol%.
Ligand Xantphos, BINAP, XPhos, dppfStabilizes the Pd catalyst and facilitates the catalytic cycle (oxidative addition and reductive elimination).[4][8][9]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile and neutralizes the HX byproduct.[9] Strong, non-nucleophilic bases are common.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required. Reaction temperatures typically range from 80-110 °C.[7]
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfThe electrophilic coupling partner. Reactivity order is generally I > Br > OTf > Cl.[4]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • 2-Aminobenzylamine (1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube or reaction vial, combine the aryl halide, palladium precatalyst, and phosphine ligand.

  • Add the base (e.g., NaOt-Bu). Note: If using a liquid amine, add it after the solvent.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 2-aminobenzylamine, followed by the anhydrous, deoxygenated solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

General Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of N-aryl-2-aminobenzylamines.

G cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Reaction Setup (Add Reagents, Solvent) B 2. Inert Atmosphere (N2 or Ar Purge) A->B C 3. Heat and Stir B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Quench Reaction & Cool to RT D->E F 6. Aqueous Work-up (Extraction with Solvent) E->F G 7. Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS, etc.) I->J

Caption: General laboratory workflow for synthesis and purification.

References

Application Notes and Protocols for N-Alkylation of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the N-alkylation of (2-iodophenyl)methanamine, a versatile building block in medicinal chemistry and organic synthesis. The protocols described herein focus on two primary and effective strategies: direct alkylation with alkyl halides and reductive amination. The choice of method can significantly influence reaction efficiency, yield, and the purity of the resulting N-alkyl-(2-iodophenyl)methanamine derivatives.

The N-alkylated products of this compound are valuable intermediates. The iodine atom serves as a convenient handle for subsequent cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for further molecular diversification. The N-alkyl substituent is crucial for modulating the biological activity and physicochemical properties of target molecules.

Key Synthetic Strategies

Two principal methods for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine.[1][2] This method is often favored for its high selectivity and milder reaction conditions, which effectively minimize the over-alkylation that can occur with direct alkylation methods.[1]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of this compound with an alkyl halide in the presence of a base.[1][3] While a straightforward approach, it may lead to a mixture of mono- and di-alkylated products, necessitating careful control of the reaction conditions.[1]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of primary amines, which are applicable to this compound, using the two primary methods.

MethodReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Reductive AminationAldehyde or Ketone, Sodium Triacetoxyborohydride-Dichloromethane (DCM) or Dichloroethane (DCE)Room Temperature2-1675-95
Direct AlkylationAlkyl HalideK₂CO₃ or Cs₂CO₃Acetonitrile (ACN) or Dimethylformamide (DMF)50-804-2460-85

Experimental Workflow Diagram

experimental_workflow General Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_reductive Method 1: Reductive Amination cluster_direct Method 2: Direct Alkylation cluster_end Purification & Analysis start_amine This compound reductive_reagents Aldehyde/Ketone Sodium Triacetoxyborohydride DCM/DCE start_amine->reductive_reagents direct_reagents Alkyl Halide Base (K₂CO₃/Cs₂CO₃) ACN/DMF start_amine->direct_reagents reductive_reaction Imine Formation & In-situ Reduction (Room Temp, 2-16h) reductive_reagents->reductive_reaction reductive_workup Aqueous Workup (e.g., NaHCO₃) reductive_reaction->reductive_workup purification Column Chromatography reductive_workup->purification direct_reaction SN2 Reaction (50-80°C, 4-24h) direct_reagents->direct_reaction direct_workup Filtration & Solvent Removal direct_reaction->direct_workup direct_workup->purification analysis ¹H NMR, ¹³C NMR, MS purification->analysis product N-Alkyl-(2-iodophenyl)methanamine analysis->product

Caption: Workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DCE (at a concentration of 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol describes the N-alkylation using an alkyl halide and a non-nucleophilic base.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents) in anhydrous ACN or DMF.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Signaling Pathway Diagram

While N-alkylation itself is a chemical transformation rather than a signaling pathway, the resulting products are often designed to interact with biological pathways. For instance, many amine-containing compounds are developed as inhibitors of specific signaling cascades, such as the p38 MAPK pathway, which is relevant in inflammation.[4]

signaling_pathway Illustrative Inhibition of a Signaling Pathway extracellular_signal Extracellular Signal (e.g., Cytokine) receptor Receptor extracellular_signal->receptor MKK3_6 MKK3/6 receptor->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK downstream_effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->downstream_effectors cellular_response Cellular Response (e.g., Inflammation) downstream_effectors->cellular_response inhibitor N-Alkyl-(2-iodophenyl)methanamine Derivative inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Protecting Group Strategies for 2-Iodobenzylamine in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of 2-iodobenzylamine, a versatile building block in multi-step organic synthesis. The selection of an appropriate amine protecting group is critical for the successful execution of subsequent transformations, particularly palladium-catalyzed cross-coupling reactions where the iodo-group is exploited. Herein, we discuss the strategic application of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Introduction

2-Iodobenzylamine is a valuable synthetic intermediate due to the presence of two reactive functional groups: a primary amine and an aryl iodide. The primary amine is nucleophilic and can undergo a variety of reactions, while the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. In a multi-step synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent undesired side reactions during the modification of the aryl iodide moiety. This is achieved through the use of a protecting group. An ideal protecting group for this purpose should be easy to introduce in high yield, stable to the conditions of the subsequent reaction(s), and readily removable under mild conditions that do not affect the newly formed bond or other functional groups in the molecule. This concept is known as an orthogonal protection strategy.[1]

This application note outlines the protection of 2-iodobenzylamine with Boc, Cbz, and Fmoc groups, their compatibility with common cross-coupling reactions, and the subsequent deprotection steps.

Protecting Group Selection and Strategy

The choice of protecting group depends on the planned synthetic route, particularly the conditions of the cross-coupling reaction and the desired deprotection method.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of conditions, including basic and nucleophilic environments. It is typically removed under acidic conditions.

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions. Its traditional removal by catalytic hydrogenation is incompatible with the iodo-substituent, which would be reduced. However, non-reductive cleavage methods make it a viable option.[2]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic and reductive conditions but is readily cleaved by mild bases, offering an orthogonal deprotection strategy to the acid-labile Boc group.

The overall synthetic workflow can be visualized as a three-stage process: protection of the amine, cross-coupling at the iodo-position, and finally, deprotection of the amine to yield the desired product.

G cluster_protection Protection Stage cluster_coupling Cross-Coupling Stage cluster_deprotection Deprotection Stage 2-Iodobenzylamine 2-Iodobenzylamine Protection Protection 2-Iodobenzylamine->Protection Protected_Amine N-Protected-2-iodobenzylamine Protection->Protected_Amine Coupling_Reaction Suzuki, Sonogashira, or Heck Coupling Protected_Amine->Coupling_Reaction Coupled_Product N-Protected-2-substituted-benzylamine Coupling_Reaction->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product 2-Substituted-benzylamine Deprotection->Final_Product

Fig. 1: General workflow for the synthesis of 2-substituted benzylamines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of benzylamine derivatives, which can be adapted for 2-iodobenzylamine.

Table 1: Amine Protection Reactions

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc(Boc)₂OEt₃N or NaOHCH₂Cl₂ or H₂O/Dioxane251-4>95
CbzCbz-ClNaHCO₃ or Na₂CO₃THF/H₂O or CH₂Cl₂0 - 252-2090-99
FmocFmoc-Cl or Fmoc-OSuNaHCO₃ or PyridineDioxane/H₂O or CH₂Cl₂0 - 251-1680-95

Table 2: Protecting Group Stability in Palladium Cross-Coupling Reactions

Protecting GroupSuzuki CouplingSonogashira CouplingHeck Reaction
BocStableStableStable
CbzStableStableStable
FmocStableStableStable

Table 3: Amine Deprotection Reactions

Protecting GroupReagentSolventTemp. (°C)Time (h)Typical Yield (%)
BocTFA or HClCH₂Cl₂ or Dioxane0 - 250.5-2>95
Cbz (non-reductive)HBr/AcOH or TMSIAcetic Acid or CH₂Cl₂251-480-95
Fmoc20% PiperidineDMF250.5-2>95

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Iodobenzylamine

This protocol describes the protection of the primary amine of 2-iodobenzylamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 2-Iodobenzylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-iodobenzylamine (1.0 eq) in CH₂Cl₂.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-2-iodobenzylamine.

  • Purify the product by column chromatography on silica gel if necessary.

G Start Dissolve 2-iodobenzylamine in CH2Cl2 Add_Base Add Et3N, stir 5 min Start->Add_Base Add_Boc Add (Boc)2O Add_Base->Add_Boc React Stir at RT, 1-4h Monitor by TLC Add_Boc->React Workup Dilute, wash with NaHCO3 and brine React->Workup Reaction complete Dry_Concentrate Dry over Na2SO4, filter, concentrate Workup->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End N-Boc-2-iodobenzylamine Purify->End

Fig. 2: Workflow for N-Boc protection.
Protocol 2: N-Cbz Protection of 2-Iodobenzylamine

This protocol details the protection of 2-iodobenzylamine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4][5]

Materials:

  • 2-Iodobenzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-iodobenzylamine (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Cbz-2-iodobenzylamine.

G Start Dissolve 2-iodobenzylamine in THF/H2O (2:1) Cool Cool to 0 °C Start->Cool Add_Reagents Add NaHCO3 and Cbz-Cl Cool->Add_Reagents React Stir overnight Monitor by TLC Add_Reagents->React Workup Dilute with H2O, extract with EtOAc React->Workup Reaction complete Wash_Dry Wash with brine, dry over Na2SO4 Workup->Wash_Dry Concentrate_Purify Concentrate and purify by column chromatography Wash_Dry->Concentrate_Purify End N-Cbz-2-iodobenzylamine Concentrate_Purify->End

Fig. 3: Workflow for N-Cbz protection.
Protocol 3: N-Fmoc Protection of 2-Iodobenzylamine

This protocol describes the protection of 2-iodobenzylamine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Materials:

  • 2-Iodobenzylamine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-iodobenzylamine (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.[6]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-Fmoc-2-iodobenzylamine.

G Start Dissolve 2-iodobenzylamine in Dioxane/aq. NaHCO3 Cool Cool to 0 °C Start->Cool Add_FmocCl Add Fmoc-Cl in Dioxane Cool->Add_FmocCl React Stir overnight Monitor by TLC Add_FmocCl->React Workup Dilute with H2O, extract with EtOAc React->Workup Reaction complete Wash_Dry_Concentrate Wash, dry, and concentrate Workup->Wash_Dry_Concentrate Purify Purify by recrystallization or column chromatography Wash_Dry_Concentrate->Purify End N-Fmoc-2-iodobenzylamine Purify->End

Fig. 4: Workflow for N-Fmoc protection.
Protocol 4: General Procedure for Palladium-Catalyzed Cross-Coupling

This is a general protocol that can be adapted for Suzuki, Sonogashira, or Heck reactions.

Materials:

  • N-Protected-2-iodobenzylamine (Boc, Cbz, or Fmoc)

  • Coupling partner (e.g., boronic acid for Suzuki, terminal alkyne for Sonogashira, alkene for Heck)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Copper(I) salt (for Sonogashira, e.g., CuI)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected-2-iodobenzylamine (1.0 eq), the coupling partner (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), ligand (if necessary), and base (2.0-3.0 eq). For Sonogashira coupling, also add the copper(I) salt (0.05-0.1 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Deprotection of the Amine

The choice of deprotection method depends on the protecting group used.

5.1 N-Boc Deprotection (Acidic Conditions):

  • Dissolve the N-Boc protected compound in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M) at 0 °C.

  • Stir the mixture at room temperature for 0.5-2 hours, monitoring by TLC.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • If a salt is formed, neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected amine.

5.2 N-Cbz Deprotection (Non-Reductive, Acidic Conditions):

  • Dissolve the N-Cbz protected compound in glacial acetic acid.

  • Add a solution of HBr in acetic acid (33 wt%) and stir at room temperature for 1-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent, dry, and concentrate.

5.3 N-Fmoc Deprotection (Basic Conditions):

  • Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 0.5-2 hours, monitoring by TLC.[8]

  • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Dissolve the residue in an organic solvent and wash with water to remove the piperidine-dibenzofulvene adduct.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Conclusion

The choice of an appropriate protecting group is a critical step in the multi-step synthesis involving 2-iodobenzylamine. The Boc, Cbz, and Fmoc protecting groups offer a range of options with orthogonal deprotection strategies. The protocols provided herein serve as a comprehensive guide for researchers to effectively protect the amine functionality, perform subsequent cross-coupling reactions on the iodo-group, and finally deprotect the amine to access a wide variety of 2-substituted benzylamine derivatives. Careful selection of the protecting group and reaction conditions will ensure high yields and purity of the final products.

References

The Strategic Utility of (2-Iodophenyl)methanamine in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

(2-Iodophenyl)methanamine has emerged as a versatile and highly valuable building block for synthetic organic chemists, particularly in the construction of diverse nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a primary amine tethered to an iodinated aromatic ring, provides a powerful handle for intramolecular cyclization reactions, primarily through transition metal catalysis. This application note explores the utility of this compound in heterocyclic synthesis, with a focus on the preparation of isoindoline and isoindolinone frameworks, which are prevalent in medicinal chemistry and drug discovery.

Key Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis revolves around intramolecular carbon-nitrogen bond formation. The presence of the iodine atom on the phenyl ring allows for facile oxidative addition to a low-valent transition metal catalyst, typically palladium or copper, which is a key step in initiating the cyclization cascade.

1. Synthesis of Isoindolines:

One of the most prominent applications of this compound is in the synthesis of the isoindoline scaffold. Through an intramolecular Buchwald-Hartwig amination reaction, N-substituted derivatives of this compound can undergo cyclization to afford a variety of 2-substituted isoindolines. This transformation is highly valued for its ability to construct this privileged heterocyclic core, which is found in numerous biologically active molecules.

2. Synthesis of Isoindolinones:

This compound can also serve as a precursor to isoindolinones, another critical heterocyclic motif in pharmaceuticals.[1] For instance, N-acylation of this compound followed by a palladium-catalyzed intramolecular cyclization can lead to the formation of 3-substituted isoindolinones.[1] Furthermore, palladium-catalyzed carbonylation reactions of benzylamines, a class of compounds to which this compound belongs, provide a direct route to the isoindolinone core.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of isoindolinone derivatives through palladium-catalyzed intramolecular cyclization of related 2-iodobenzamides, which demonstrates the feasibility and efficiency of this general strategy.

EntrySubstrate (R)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylPd₂(dba)₃ (5)Xantphos (10)Et₃Ni-PrOH701285[1]
24-MeC₆H₄Pd₂(dba)₃ (5)Xantphos (10)Et₃Ni-PrOH701288[1]
34-MeOC₆H₄Pd₂(dba)₃ (5)Xantphos (10)Et₃Ni-PrOH701282[1]
44-FC₆H₄Pd₂(dba)₃ (5)Xantphos (10)Et₃Ni-PrOH701278[1]
5MethylPd₂(dba)₃ (5)Xantphos (10)Et₃Ni-PrOH701265[1]

Experimental Protocols

This section provides a detailed protocol for a key transformation involving a derivative of this compound, based on the palladium-catalyzed intramolecular cyclization to form an N-acyl isoindolinone.

Protocol: Synthesis of 2-Benzoylisoindolin-1-one from N-(2-Iodobenzyl)benzamide

This protocol describes the synthesis of an N-acyl derivative of isoindolinone, a reaction analogous to what would be performed starting from N-acylated this compound.

Materials:

  • N-(2-Iodobenzyl)benzamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Triethylamine (Et₃N)

  • Isopropanol (i-PrOH), anhydrous

  • Nitrogen gas (or Argon)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add N-(2-Iodobenzyl)benzamide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous isopropanol (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at 70 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-benzoylisoindolin-1-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Mandatory Visualization

logical_relationship A This compound B N-Acylation / N-Sulfonylation A->B Functionalization C N-Substituted this compound Derivative B->C D Intramolecular Cyclization (e.g., Buchwald-Hartwig, Heck) C->D Pd or Cu catalysis E Heterocyclic Product (e.g., Isoindoline, Isoindolinone) D->E experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclization cluster_workup Isolation & Purification A Combine Reactants: N-Acyl-(2-iodophenyl)methanamine, Pd₂(dba)₃, Xantphos B Add Solvent (i-PrOH) and Base (Et₃N) A->B C Heat at 70°C under Nitrogen B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Column Chromatography E->F G Product Characterization (NMR, HRMS) F->G

References

Application Note & Protocol: Large-Scale Synthesis of (2-Iodophenyl)methanamine for Process Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Iodophenyl)methanamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active molecules. The presence of the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the primary amine allows for the construction of diverse nitrogen-containing scaffolds. This document outlines a detailed and scalable protocol for the synthesis of this compound, focusing on process chemistry considerations to ensure efficiency, robustness, and suitability for large-scale production. The described methodology is based on the reductive amination of 2-iodobenzaldehyde, a reliable and well-established transformation in industrial settings.

Synthetic Pathway

The large-scale synthesis of this compound can be efficiently achieved via a two-step process starting from 2-iodotoluene. The first step involves the oxidation of 2-iodotoluene to 2-iodobenzaldehyde, followed by reductive amination to yield the target product.

Synthetic_Pathway A 2-Iodotoluene B 2-Iodobenzaldehyde A->B Oxidation C This compound B->C Reductive Amination

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Oxidation of 2-Iodotoluene to 2-Iodobenzaldehyde

This protocol describes the oxidation of 2-iodotoluene to 2-iodobenzaldehyde using a suitable oxidizing agent. For large-scale synthesis, methods avoiding heavy metals are preferred. A plausible route involves free-radical bromination followed by hydrolysis.

Materials and Reagents:

ReagentCAS No.Grade
2-Iodotoluene615-37-2>98%
N-Bromosuccinimide (NBS)128-08-5>98%
Azobisisobutyronitrile (AIBN)78-67-1>98%
Carbon tetrachloride (CCl4)56-23-5Anhydrous
Sodium carbonate (Na2CO3)497-19-8>99%
Dichloromethane (DCM)75-09-2ACS Grade
Water7732-18-5Deionized

Procedure:

  • To a stirred solution of 2-iodotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-iodobenzyl bromide.

  • The crude 2-iodobenzyl bromide is then subjected to hydrolysis using aqueous sodium carbonate to yield 2-iodobenzaldehyde.

Step 2: Reductive Amination of 2-Iodobenzaldehyde

This protocol details the conversion of 2-iodobenzaldehyde to this compound. Reductive amination using ammonia and a suitable reducing agent is a common and scalable method.

Materials and Reagents:

ReagentCAS No.Grade
2-Iodobenzaldehyde26260-02-6>98%
Ammonia (7N solution in Methanol)7664-41-7-
Sodium borohydride (NaBH4)16940-66-2>98%
Methanol (MeOH)67-56-1Anhydrous
Dichloromethane (DCM)75-09-2ACS Grade
Hydrochloric acid (HCl)7647-01-01 M solution
Sodium hydroxide (NaOH)1310-73-21 M solution
Water7732-18-5Deionized

Procedure:

  • Dissolve 2-iodobenzaldehyde (1.0 eq) in methanol.

  • To this solution, add a 7N solution of ammonia in methanol (10-20 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For purification on a large scale, consider converting the amine to its hydrochloride salt by treating the crude product with a solution of HCl in a suitable solvent (e.g., ether or isopropanol), followed by filtration and drying of the precipitated salt. The free base can be regenerated by treatment with a base.

Data Presentation

The following table summarizes typical quantitative data for the large-scale synthesis of this compound. Yields and purity are based on similar reductive amination processes found in the literature.

StepIntermediate/ProductTypical Yield (%)Purity (by HPLC) (%)Key Process Parameters
12-Iodobenzaldehyde75 - 85>95Reaction Temperature: Reflux; Purification: Crystallization
2This compound80 - 90>98Reaction Temperature: 0-25 °C; Purification: Salt formation and recrystallization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_reductive_amination Step 2: Reductive Amination A Reaction Setup (2-Iodotoluene, NBS, AIBN, CCl4) B Reflux A->B C Workup & Filtration B->C D Hydrolysis C->D E Isolation of 2-Iodobenzaldehyde D->E F Imine Formation (2-Iodobenzaldehyde, NH3/MeOH) E->F G Reduction (NaBH4) F->G H Workup & Extraction G->H I Purification (Salt Formation/Crystallization) H->I J Final Product (this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 2-Iodotoluene and 2-Iodobenzaldehyde: These compounds are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store at low temperatures and avoid exposure to heat or friction.

  • Carbon tetrachloride: Toxic and carcinogenic. Use with extreme caution in a well-ventilated fume hood. Consider alternative, less hazardous solvents for large-scale production.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Add slowly and control the temperature during the reaction and quenching.

  • Ammonia solution: Corrosive and has a pungent odor. Handle in a fume hood.

Conclusion

The presented protocol for the large-scale synthesis of this compound via reductive amination of 2-iodobenzaldehyde offers a robust and scalable route to this important building block. The methodology employs common and well-understood chemical transformations suitable for process chemistry development. For industrial-scale production, further optimization of reaction parameters, solvent selection, and purification methods may be necessary to maximize yield, purity, and cost-effectiveness.

Application Notes and Protocols: CuI-Catalyzed Intramolecular Coupling of 2-Halobenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) iodide (CuI) has emerged as a cost-effective and efficient catalyst for a variety of coupling reactions, including the formation of carbon-nitrogen (C-N) bonds. A significant application in this area is the intramolecular Ullmann-type condensation of 2-halobenzylamines to synthesize indolines. Indolines are a crucial structural motif found in numerous pharmaceuticals and biologically active compounds. This protocol outlines the CuI-catalyzed intramolecular coupling of 2-halobenzylamines, providing detailed experimental procedures and a summary of reaction parameters. This method offers an attractive alternative to palladium-catalyzed systems, given copper's lower cost and toxicity.[1]

The reaction proceeds via an intramolecular cyclization, where the amine moiety displaces the halide on the aromatic ring, facilitated by the CuI catalyst. This process is often promoted by the use of a ligand and a base in a suitable solvent.

Reaction Principle

The core of this application is the intramolecular C-N cross-coupling reaction. The general transformation is depicted below:

A schematic of the CuI-catalyzed intramolecular C-N coupling.

Key Advantages of CuI-Catalyzed Systems

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, a common catalyst for C-N coupling reactions.[1]

  • Low Toxicity: Copper generally exhibits lower toxicity compared to other transition metals used in cross-coupling reactions.[1]

  • Versatility: The catalytic system can be tuned by modifying ligands and reaction conditions to accommodate a range of substrates.

Data Presentation: Reaction Parameters and Yields

The efficiency of the CuI-catalyzed intramolecular cyclization of 2-halobenzylamines is influenced by several factors, including the choice of ligand, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of indolines.

Halide (X) Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
ClCuI / L-prolineK₂CO₃DMSO7024Good[2]
BrCuI / N,N'-diaryl-1H-pyrrole-2-carbohydrazideK₃PO₄DioxaneRT24Good to Excellent[3]
ICuI / N-methylglycineK₃PO₄DMF4048Good to Excellent[2]
ClCuI / Oxalic Diamide (BTMPO)K₃PO₄DMSO12024Good to Excellent[3][4]
BrCuI / 6-hydroxy picolinohydrazideCs₂CO₃DioxaneRT24Excellent[5]
ICuI (nanoparticles)K₂CO₃DMF11030 minGood to Excellent[6]

Experimental Protocols

Below is a general experimental protocol for the CuI-catalyzed intramolecular coupling of a 2-halobenzylamine.

Materials:

  • 2-Halobenzylamine derivative

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, N,N-dimethylglycine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF, Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-halobenzylamine (1.0 mmol), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture.

  • Reaction: Stir the mixture at the specified temperature (refer to the table above) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indoline.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert atmosphere techniques are crucial for the success of the reaction.

Visualization of the Catalytic Cycle

The proposed mechanism for the CuI-catalyzed intramolecular C-N coupling reaction involves a catalytic cycle.

G A Cu(I)L B Oxidative Addition (2-halobenzylamine) A->B C Cu(III) Intermediate B->C D Deprotonation (Base) C->D E Amine Coordination D->E F Reductive Elimination E->F G Indoline F->G Product H Catalyst Regeneration F->H H->A

Proposed catalytic cycle for CuI-catalyzed intramolecular C-N coupling.

Applications in Drug Development

The synthesis of the indoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The ability to efficiently construct this heterocyclic system using a cost-effective and scalable copper-catalyzed method is highly valuable for the synthesis of compound libraries for drug discovery and the development of novel therapeutic agents. This method has been applied to the synthesis of complex molecules, including potent receptor antagonists.[7]

Conclusion

The CuI-catalyzed intramolecular coupling of 2-halobenzylamines provides a robust and economical route to synthesize substituted indolines. The reaction conditions can be optimized by careful selection of ligands, bases, and solvents to achieve high yields. This methodology represents a significant tool for synthetic and medicinal chemists in both academic and industrial settings.

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, starting from 2-aminobenzylamines. Quinazoline derivatives are known to possess a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their role as inhibitors of key signaling pathways makes them a focal point in drug discovery and development.[5][6][7][8][9]

This document outlines various synthetic strategies, presents quantitative data in structured tables for easy comparison, provides detailed experimental protocols for key reactions, and visualizes both a general experimental workflow and relevant biological signaling pathways.

Synthetic Strategies Overview

The synthesis of quinazolines from 2-aminobenzylamines can be achieved through several efficient methods. The core principle often involves the formation of the quinazoline ring via cyclization and subsequent oxidation or aromatization. Key approaches include:

  • Oxidative Condensation with Aldehydes and Amines: A common and versatile method involves the condensation of 2-aminobenzylamines with aldehydes or benzylamines, followed by an oxidation step to form the aromatic quinazoline ring.[6][10] Various oxidizing agents and catalysts, including metal-free options, have been developed to promote this transformation under mild conditions.[6][9][11][12]

  • Visible-Light Mediated Synthesis: An environmentally friendly approach utilizes the condensation of 2-aminobenzylamines with α-keto acids, followed by decarboxylation and cyclization initiated by visible light, avoiding the need for harsh oxidants.[5][13]

  • Metal-Catalyzed Dehydrogenative Coupling: Transition metals, such as ruthenium and manganese, can catalyze the dehydrogenative coupling of 2-aminobenzylamines with various partners like alcohols, leading to the formation of the quinazoline core with high atom economy.[11][14]

  • Reaction with Other Carbon/Nitrogen Sources: Quinazolines can also be synthesized from 2-aminobenzylamines by reaction with nitriles, orthoesters, or other reagents that provide the necessary carbon and nitrogen atoms for ring formation.

Data Presentation: Comparative Synthesis of Quinazoline Derivatives

The following tables summarize quantitative data for different methods of synthesizing quinazoline derivatives from 2-aminobenzylamines, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Organocatalytic Oxidative Condensation of 2-Aminobenzylamine with Benzylamines [6][9]

EntryCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
14,6-dihydoxysalicylic acid / BF₃·Et₂ODMSO904817-81
2Salicylic acid / 4A MSDMSO90120up to 81

Table 2: Visible-Light Mediated Synthesis from 2-Aminobenzylamines and α-Keto Acids [5][6]

EntryPhotocatalystSolventLight SourceTime (h)Yield (%)
1Rose BengalDMFBlue LED1626-88
2Eosin YDMFBlue LED24up to 85

Table 3: Metal-Catalyzed Synthesis of Quinazolines

EntryReactantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Alcoholα-MnO₂Chlorobenzene801259-91[11]
2Benzylamine[Ru]-complex / L1Dioxane14020up to 92[14]
3Benzyl alcoholNickel catalystToluene13024up to 95[10]

Experimental Protocols

Herein are detailed methodologies for key experiments in the synthesis of quinazoline derivatives from 2-aminobenzylamines.

Protocol 1: Metal-Free Synthesis via Salicylic Acid-Catalyzed Oxidative Condensation[9]

This protocol describes a green chemistry approach for the synthesis of 2-substituted quinazolines using an organocatalyst and atmospheric oxygen.

Materials:

  • 2-Aminobenzylamine derivative

  • Benzylamine derivative

  • 4,6-dihydroxysalicylic acid

  • BF₃·Et₂O

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (balloon or atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the 2-aminobenzylamine derivative (1.0 mmol), the benzylamine derivative (1.0 mmol), 4,6-dihydroxysalicylic acid (5 mol%), and BF₃·Et₂O (10 mol%).

  • Add DMSO (2.5 mL) to the flask.

  • Equip the flask with a condenser and place it under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-substituted quinazoline.

Protocol 2: Visible-Light-Promoted Synthesis from 2-Aminobenzylamine and α-Keto Acid[5][6]

This protocol details a transition-metal-free and oxidant-free method for quinazoline synthesis at room temperature.

Materials:

  • 2-Aminobenzylamine derivative

  • α-Keto acid

  • Rose Bengal (photocatalyst)

  • Dimethylformamide (DMF)

  • Blue LED lamp (e.g., 460-470 nm)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the 2-aminobenzylamine derivative (0.5 mmol) and the α-keto acid (0.6 mmol) in DMF (2.0 mL).

  • Add Rose Bengal (1-2 mol%) to the solution.

  • Stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a blue LED lamp for 16 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure quinazoline derivative.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of quinazoline derivatives and the key signaling pathways they are known to inhibit.

G General Experimental Workflow for Quinazoline Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reactants 2-Aminobenzylamine + Carbon/Nitrogen Source Start->Reactants Reaction Reaction Setup (Solvent, Catalyst, Conditions) Reactants->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Column Chromatography or Recrystallization CrudeProduct->Purification PureProduct Pure Quinazoline Derivative Purification->PureProduct Characterization Characterization (NMR, MS, IR) PureProduct->Characterization

Caption: General experimental workflow for the synthesis of quinazoline derivatives.

Many quinazoline derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Below are simplified diagrams of the EGFR, VEGFR, and PI3K/Akt/mTOR pathways, which are common targets for these compounds.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Quinazolines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Metastasis Transcription->Response

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.[9][15][16]

VEGFR_Signaling_Pathway VEGFR Signaling Pathway and Inhibition by Quinazolines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis, Cell Proliferation, Cell Migration p70S6K->Angiogenesis

Caption: VEGFR signaling pathway and its inhibition by quinazoline derivatives.[5][14][17][18]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts from PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellFunction Cell Growth, Proliferation, Survival mTOR->CellFunction Quinazoline Quinazoline Inhibitor Quinazoline->PI3K Inhibits Quinazoline->AKT Inhibits Quinazoline->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazoline derivatives.[6][12][19][20][21]

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 2-iodobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 2-iodobenzylamine as a substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am getting a very low yield for my Suzuki coupling reaction with 2-iodobenzylamine. What are the most common causes?

Answer: Low yields in Suzuki coupling reactions involving 2-iodobenzylamine can stem from several factors, often related to the inherent properties of the substrate and the sensitivity of the catalytic cycle. The primary areas to investigate are:

  • Catalyst and Ligand Issues: The choice of palladium catalyst and ligand is critical. The amine functional group in 2-iodobenzylamine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this issue.[1][2]

  • Base Selection: The base is crucial for the transmetallation step, but strong bases can also promote side reactions.[1][3] For substrates with amine groups, the choice of base requires careful consideration to avoid undesired reactions.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:

    • Protodeboronation: The boronic acid is hydrolyzed back to the corresponding arene, a common issue, especially with heteroaryl boronic acids.[4]

    • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[4][5]

    • Oxidative Addition Failure: Aryl iodides are generally reactive; however, issues with the catalyst's activity can lead to incomplete oxidative addition.[1][6]

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and water are all critical parameters that need to be optimized.[2][5] Inadequate degassing of the reaction mixture is a frequent cause of low yields.[5]

Question 2: Which palladium catalyst and ligand combination is recommended for coupling with 2-iodobenzylamine?

Answer: For substrates containing amine functionalities like 2-iodobenzylamine, which can act as a ligand themselves, the choice of an appropriate external ligand is paramount to ensure high catalytic activity.

  • Recommended Catalyst Systems:

    • Precatalysts: Using Pd(OAc)₂ or Pd₂(dba)₃ is common as they are stable sources of Pd(0) in the reaction.[4] Palladacycle precatalysts have also shown high activity for challenging substrates.[7][8]

    • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] Examples of effective ligands include:

      • Tri-tert-butylphosphine (P(t-Bu)₃)

      • Tricyclohexylphosphine (PCy₃)

      • Buchwald ligands like SPhos and XPhos.[2]

      • N-heterocyclic carbenes (NHCs) can also be effective and may prevent common side reactions associated with phosphine ligands.[6]

  • Troubleshooting Steps:

    • If using a standard ligand like PPh₃ with low yield, switch to a bulkier, more electron-rich phosphine ligand.

    • Consider using a pre-formed catalyst-ligand complex (precatalyst) to ensure the active catalytic species is generated efficiently.[4]

    • Vary the palladium-to-ligand ratio. A 1:2 or 1:3 ratio is a good starting point, but optimization may be necessary.

Question 3: What is the impact of the base on the Suzuki coupling of 2-iodobenzylamine, and which one should I use?

Answer: The base plays a critical role in the transmetallation step of the Suzuki catalytic cycle by activating the boronic acid.[3][9] However, the basicity and nature of the base can significantly influence the reaction's success, especially with an amine-containing substrate.

  • Commonly Used Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective. Cs₂CO₃ is more soluble in organic solvents and can be more effective in some cases.[5][10]

    • Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is often a good choice for sensitive substrates.[11]

    • Fluorides: KF can be used, particularly when dealing with base-sensitive functional groups.[2][6]

    • Hydroxides: While strong bases like NaOH or KOH can be used, they may promote side reactions with certain substrates.[10]

  • Considerations for 2-iodobenzylamine:

    • The amine group in the substrate is itself basic and could be affected by the choice of the external base.

    • A moderately strong, non-nucleophilic base is often a good starting point to avoid deprotonation of the benzylamine or other undesired side reactions. K₃PO₄ or Cs₂CO₃ are often recommended.

BaseCommon SolventsTypical ConcentrationNotes
K₂CO₃Dioxane/H₂O, Toluene/H₂O2.0 - 3.0 eq.A standard, cost-effective choice.[5][11]
Cs₂CO₃Dioxane, Toluene, THF2.0 - 3.0 eq.Higher solubility in organic solvents can improve reaction rates.[5][8]
K₃PO₄Dioxane, Toluene2.0 - 3.0 eq.Often effective for challenging or sensitive substrates.[11]
KFDioxane, THF3.0 eq.A milder base, useful for substrates with base-labile groups.[2][6]

Question 4: I suspect side reactions are lowering my yield. How can I identify and minimize protodeboronation and homocoupling?

Answer: Protodeboronation (hydrolysis of the boronic acid) and homocoupling (dimerization of the boronic acid) are common side reactions that consume your starting material and reduce the yield of the desired product.

  • Minimizing Protodeboronation:

    • Use Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Use anhydrous solvents and dry your reagents thoroughly.

    • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions.[4][6]

    • Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[5]

  • Minimizing Homocoupling:

    • Thorough Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[4] Ensure your reaction mixture is thoroughly degassed by performing several cycles of vacuum/inert gas backfill or by sparging with an inert gas like argon or nitrogen.[2][5]

    • Use the Correct Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling. A 1.1 to 1.5 molar equivalent of the boronic acid relative to the aryl halide is a typical starting point.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If homocoupling is a major issue, screening different ligands may be beneficial.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Iodobenzylamine

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • 2-Iodobenzylamine

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-iodobenzylamine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three to five times to ensure an inert atmosphere.[2]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield with 2-Iodobenzylamine Analysis Analyze Reaction Components & Identify Potential Issues Start->Analysis Catalyst Optimize Catalyst & Ligand (e.g., use bulky phosphines) Analysis->Catalyst Amine coordination? Base Screen Bases (K3PO4, Cs2CO3) Analysis->Base Inefficient transmetallation? Conditions Adjust Reaction Conditions (Temperature, Solvent, Degassing) Analysis->Conditions Poor catalyst activity? SideReactions Address Side Reactions (Protodeboronation, Homocoupling) Analysis->SideReactions Byproducts observed? Success Improved Yield Catalyst->Success Failure Yield Still Low Catalyst->Failure Base->Success Base->Failure Conditions->Success Conditions->Failure SideReactions->Success SideReactions->Failure Failure->Analysis Re-evaluate Suzuki_Catalytic_Cycle cluster_side_reactions Potential Issues with 2-Iodobenzylamine Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd + Ar-X Inhibition Amine group can coordinate to Pd(0), inhibiting oxidative addition. Pd0->Inhibition Transmetal Transmetallation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal + Ar'B(OH)2(Base) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 regenerates catalyst Product Product (Ar-Ar') RedElim->Product ArX 2-Iodobenzylamine (Ar-X) ArX->OxAdd Boronic Ar'B(OH)2 Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of (2-Iodophenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed amination of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state. This is common when using Pd(II) precursors like Pd(OAc)₂ without an effective in-situ reduction. 2. Catalyst Deactivation: The aminomethyl group on the substrate can chelate with the palladium center in an unproductive manner, inhibiting catalysis. Additionally, the iodide anion generated during the reaction can form inactive palladium dimers.[1] 3. Inappropriate Ligand Choice: The ligand may not be suitable for stabilizing the catalyst and facilitating the catalytic cycle with this specific substrate. 4. Suboptimal Base: The base may not be strong enough to deprotonate the amine, or it may be incompatible with other functional groups on your substrates.1. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst or ensure efficient in-situ reduction of a Pd(II) source. 2. Ligand Selection & Solvent Choice: Use bulky, electron-rich phosphine ligands that can help prevent unproductive chelation and iodide bridging. Using solvents like dioxane can sometimes mitigate the inhibitory effect of iodide.[1] 3. Screen Ligands: Test a variety of bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific amine coupling partner.[1] 4. Base Optimization: For robust reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[1] If your substrate has base-sensitive functional groups, consider milder bases like Cs₂CO₃ or K₃PO₄, but be prepared to increase the reaction temperature.[1]
Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion within a reasonable timeframe. 2. Short Reaction Time: The reaction may not have been allowed to run long enough. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy for the catalytic cycle.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C.
Formation of Side Products 1. Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene without amination. 2. Diarylation: The primary amine product reacts further with the aryl iodide to form a diarylamine. 3. Homocoupling: The aryl iodide couples with itself to form a biaryl compound.1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus side reactions. 2. Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the desired C-N bond formation. 3. Lower Catalyst Loading: In some cases, very high catalyst loadings can promote side reactions.
Reaction is Not Reproducible 1. Presence of Oxygen: Palladium catalysts are sensitive to air, and oxygen can lead to catalyst deactivation. 2. Water in the Solvent: The presence of water can interfere with the reaction, especially when using strong bases. 3. Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.1. Degas Solvent and Use Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Anhydrous Solvents: Ensure that the solvent is dry. 3. Purify Reagents: Use high-purity starting materials, solvents, and bases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the amination of this compound?

A1: The optimal catalyst loading can vary depending on the specific amine, ligand, and reaction conditions. Generally, a loading of 1-2 mol% of the palladium precursor is a good starting point.[2] For challenging substrates or when aiming for very high efficiency, loadings up to 5 mol% may be necessary. Conversely, for highly reactive partners, it may be possible to decrease the loading to as low as 0.1-0.5 mol%. It is always recommended to perform a small-scale optimization to determine the ideal catalyst loading for your specific system.

Q2: How does the choice of palladium precursor affect the reaction?

A2: The choice of palladium precursor is crucial. While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient and lead to lower yields. Pre-catalysts, which are well-defined Pd(0) complexes, often provide more reliable and reproducible results as they do not require an activation step.

Q3: Which ligand is best suited for the amination of this ortho-substituted substrate?

A3: For sterically hindered substrates like this compound, bulky and electron-rich monophosphine ligands are generally preferred.[1] Ligands such as XPhos, SPhos, and RuPhos have shown broad utility in Buchwald-Hartwig aminations. The aminomethyl group's proximity to the iodide may present unique steric and electronic challenges, making ligand screening essential to identify the most effective one for your specific coupling partner.

Q4: What is the role of the base, and which one should I choose?

A4: The base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates and allow for lower catalyst loadings.[2] However, these strong bases can be incompatible with certain functional groups. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher catalyst loadings and longer reaction times.[2]

Q5: Why is my reaction mixture turning black?

A5: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. This can be caused by the presence of oxygen, moisture, or impurities in the reaction mixture. It can also occur at very high temperatures or with prolonged reaction times. The formation of palladium black leads to a loss of catalytic activity and will result in lower yields. To mitigate this, ensure your reaction is performed under a strict inert atmosphere with anhydrous, degassed solvents and pure reagents.

Quantitative Data on Catalyst Loading

Table 1: Effect of Catalyst Loading on the Amination of 4-Bromo-1,2-diaminobenzene with 2-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
1101691
210879
351657

Data adapted from a study on a different but structurally relevant system. Conditions: Pd(OAc)₂/XPhos catalyst system, Cs₂CO₃ as base, in toluene at 100°C.

This data illustrates that decreasing the reaction time with a higher catalyst loading can still provide good conversion (entry 2). However, increasing the substrate-to-catalyst ratio (effectively lowering the relative catalyst loading) can lead to a significant drop in conversion even with a longer reaction time (entry 3).

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific amines and desired outcomes.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing Experimental and Logical Workflows

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination start Start setup 1. Add Pd Source, Ligand, and Base to Flask start->setup inert 2. Establish Inert Atmosphere setup->inert reagents 3. Add Aryl Iodide and Amine inert->reagents solvent 4. Add Degassed Solvent reagents->solvent react 5. Heat and Stir Reaction solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 7. Cooldown and Workup monitor->workup Reaction Complete purify 8. Purify Product workup->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and dry? start->check_reagents sol_catalyst Use a pre-catalyst or optimize in-situ reduction. check_catalyst->sol_catalyst sol_ligand Screen bulky, electron-rich ligands. check_catalyst->sol_ligand sol_base Optimize base strength and type. check_conditions->sol_base sol_temp Increase reaction temperature. check_conditions->sol_temp sol_time Increase reaction time. check_conditions->sol_time sol_inert Ensure inert atmosphere and degassed solvents. check_reagents->sol_inert

Caption: A logical workflow for troubleshooting low-yield reactions.

References

side reactions and byproducts in Sonogashira coupling of ortho-iodoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions and byproducts in the Sonogashira coupling of ortho-iodoanilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and byproducts observed in the Sonogashira coupling of ortho-iodoanilines?

A1: The primary side reactions encountered are:

  • Glaser-Hay Homocoupling: Dimerization of the terminal alkyne to form a symmetric 1,3-diyne. This is a prevalent byproduct in copper-catalyzed Sonogashira reactions.

  • Intramolecular Cyclization: The desired ortho-alkynyl aniline product can undergo subsequent intramolecular cyclization to form a substituted indole. While often a desired transformation in tandem reactions, it is considered a byproduct if the aniline is the target molecule.[1][2]

  • Dehalogenation: Replacement of the iodine atom on the aniline ring with a hydrogen atom, leading to the formation of aniline.

  • Catalyst Decomposition: Formation of palladium black, indicating the decomposition of the active Pd(0) catalyst, which can halt the reaction.

Q2: What are the main causes of alkyne homocoupling (Glaser coupling)?

A2: The primary drivers for Glaser coupling are the presence of the copper(I) co-catalyst and oxygen. The copper acetylide intermediate can undergo oxidative dimerization, which is promoted by oxygen.[3]

Q3: How can I prevent the intramolecular cyclization of the ortho-alkynyl aniline product to an indole?

A3: Intramolecular cyclization is often promoted by elevated temperatures and certain bases. To favor the isolation of the ortho-alkynyl aniline, it is recommended to:

  • Maintain lower reaction temperatures (e.g., room temperature to 40°C).

  • Carefully select the base. While strong bases can facilitate the desired coupling, they may also promote cyclization. Screening different amine bases (e.g., triethylamine vs. diisopropylethylamine) or considering milder inorganic bases may be necessary.

  • Protect the amine functionality of the ortho-iodoaniline, for example, as a tosyl or acetyl group. This protection can be removed in a subsequent step if the free amine is required.

Q4: What leads to the dehalogenation of the ortho-iodoaniline starting material?

A4: Dehalogenation can be influenced by several factors, including:

  • Reaction Temperature: Higher temperatures can increase the likelihood of dehalogenation.

  • Base: Some amine bases can act as hydride donors, leading to the reduction of the aryl iodide.

  • Solvent: The choice of solvent can also play a role in promoting or suppressing this side reaction.

Q5: My reaction mixture turns black. What does this indicate and what should I do?

A5: A black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition and will likely halt your reaction. This can be caused by:

  • Presence of oxygen.

  • High temperatures.

  • Incompatible solvents or bases. To mitigate this, ensure your reaction is performed under a strictly inert atmosphere, consider using a lower temperature, and screen different solvent and base combinations. The use of stabilizing phosphine ligands is also crucial.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Significant Alkyne Homocoupling

Symptoms:

  • Major byproduct observed is the dimer of the terminal alkyne.

  • Incomplete consumption of the ortho-iodoaniline.

Troubleshooting Steps:

StrategyActionRationale
Ensure Inert Atmosphere Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the reaction.Oxygen is a key promoter of the oxidative Glaser homocoupling.[3]
Copper-Free Conditions Utilize a copper-free Sonogashira protocol. This may require higher catalyst loading, a more electron-rich phosphine ligand (e.g., XPhos), and potentially a stronger base (e.g., Cs₂CO₃).Eliminates the primary catalyst for the homocoupling side reaction.[4][5]
Slow Alkyne Addition Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump.Keeping the instantaneous concentration of the alkyne low favors the cross-coupling pathway over the bimolecular homocoupling.
Use a Reducing Atmosphere Perform the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar).The hydrogen can help to scavenge residual oxygen, thereby suppressing the oxidative homocoupling.[6]

Quantitative Data on Byproduct Formation:

The following table illustrates the effect of the copper co-catalyst on the ratio of cross-coupled product to homocoupled byproduct.

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRT905
PdCl₂(PPh₃)₂ (Copper-free)8088<1

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Issue 2: Formation of Indole Byproduct Instead of the Desired Ortho-Alkynyl Aniline

Symptoms:

  • Isolation of a 2-substituted indole as the major product.

  • Low or no yield of the expected ortho-alkynyl aniline.

Troubleshooting Steps:

StrategyActionRationale
Lower Reaction Temperature Conduct the reaction at room temperature or slightly above. Monitor the reaction closely to stop it upon consumption of the starting material.Higher temperatures often drive the subsequent intramolecular cyclization.
Protect the Amine Protect the amino group of the ortho-iodoaniline (e.g., as an acetamide or tosylamide) prior to the Sonogashira coupling.The protected amine is less nucleophilic and will not readily undergo cyclization. The protecting group can be removed post-coupling if necessary.
Optimize Base and Solvent Screen different bases and solvents. For instance, using a non-coordinating solvent and a bulkier amine base might disfavor the cyclization step.The reaction environment can significantly influence the rate of the intramolecular cyclization.

Experimental Protocol: One-Pot Sonogashira Coupling and Indole Synthesis

This protocol is for when the indole is the desired product, illustrating the conditions that favor cyclization. To avoid indole formation, these conditions should be modified as suggested above.

  • Reaction Setup: In a Schlenk flask, combine N-acetyl-2-iodoaniline (0.20 mmol), the terminal alkyne (0.3 mmol), a copper catalyst (e.g., Cu@N-C(600), 10 mg), and Na₂CO₃ (0.40 mmol).

  • Solvent Addition: Add DMSO (2.0 mL).

  • Reaction Execution: Stir the mixture at 130°C for 24 hours under an argon atmosphere.

  • Work-up: After cooling, add saturated brine and extract the mixture with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.[7]

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Sonogashira Coupling of Ortho-Iodoaniline

Sonogashira_Pathways cluster_start Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_products Products & Byproducts ortho-Iodoaniline ortho-Iodoaniline Oxidative Addition Oxidative Addition ortho-Iodoaniline->Oxidative Addition Pd(0) Terminal Alkyne Terminal Alkyne Cu Acetylide Cu Acetylide Terminal Alkyne->Cu Acetylide Cu(I), Base Pd(0) Pd(0) Pd(0)->Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Desired Product ortho-Alkynyl Aniline Reductive Elimination->Desired Product Cu Acetylide->Transmetalation Homocoupling Diyne (Glaser Byproduct) Cu Acetylide->Homocoupling O2 Cyclization Indole Byproduct Desired Product->Cyclization Heat/Base

Caption: Competing reaction pathways in the Sonogashira coupling of ortho-iodoanilines.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Identify Major Byproduct(s) via TLC, LC-MS, NMR start->check_byproducts homocoupling Homocoupling (Diyne) is Major Byproduct check_byproducts->homocoupling Diyne cyclization Cyclization (Indole) is Major Byproduct check_byproducts->cyclization Indole no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction Starting Material action_homocoupling Implement Copper-Free Protocol Ensure Rigorous Inert Atmosphere Slow Alkyne Addition homocoupling->action_homocoupling action_cyclization Lower Reaction Temperature Protect Amine Group Optimize Base/Solvent cyclization->action_cyclization action_no_reaction Check Catalyst Activity Increase Temperature Cautiously Screen Ligands and Solvents no_reaction->action_no_reaction

Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.

References

Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of 2-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions involving 2-iodobenzylamine. The presence of the ortho-aminomethyl group introduces specific challenges, including potential catalyst inhibition, which requires careful optimization of reaction conditions.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges and minimize the formation of undesired homocoupling byproducts.

Suzuki-Miyaura Coupling

Question 1: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid reagent when reacting with 2-iodobenzylamine. What are the primary causes and how can I prevent this?

Answer:

Homocoupling of boronic acids in Suzuki-Miyaura reactions is a frequent issue, primarily caused by the presence of dissolved oxygen or the use of Palladium(II) precatalysts.[1][2] The electron-donating nature of the aminobenzyl group can also influence the catalytic cycle, making side reactions more competitive.[1]

Key Causes and Solutions:

  • Oxygen Contamination: Trace oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of two boronic acid molecules.[1][3]

    • Solution: Rigorous deoxygenation of all solvents and the reaction vessel is critical. Effective methods include subsurface sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes or utilizing the freeze-pump-thaw technique for highly sensitive systems.[1]

  • Palladium(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) catalyst. This reduction can be mediated by the homocoupling of the boronic acid, consuming your reagent and reducing the overall yield of the desired product.[1]

    • Solution: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to enter the catalytic cycle directly. If a Pd(II) source is used, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by facilitating the reduction of Pd(II) without consuming the boronic acid.[3]

  • Catalyst Inhibition by the Amino Group: The primary amine of 2-iodobenzylamine can coordinate to the palladium center, potentially inhibiting the catalyst and favoring side reactions.

    • Solution:

      • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos, XPhos, RuPhos). These create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the primary amine.

      • Amine Protection: Temporarily protect the amine with a suitable protecting group (e.g., Boc, Cbz). This is a robust strategy to prevent its interference with the catalyst.

The following table summarizes the expected effect of various parameter adjustments on the ratio of the desired cross-coupling product to the homocoupling byproduct.

Parameter ChangeExpected Effect on HomocouplingRationale
Switch from Pd(OAc)₂ to Pd(PPh₃)₄ DecreaseA Pd(0) source bypasses the initial reduction step that can be mediated by boronic acid homocoupling.[1]
Rigorous Solvent Degassing DecreaseMinimizes dissolved oxygen, which can oxidize Pd(0) to Pd(II), a known promoter of homocoupling.[1][3]
Use of Bulky, Electron-Rich Ligands DecreaseSteric bulk can accelerate the reductive elimination step of the desired product, outcompeting side reactions.
Protection of Amino Group (e.g., N-Boc) DecreasePrevents coordination of the amine to the palladium center, which can lead to catalyst inhibition and favor side reactions.
Slow Addition of Boronic Acid DecreaseMaintains a low instantaneous concentration of the boronic acid, which disfavors the bimolecular homocoupling reaction.[1]
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-2-iodobenzylamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a rigorously degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling

Question 2: My Sonogashira reaction of 2-iodobenzylamine is producing a significant amount of alkyne dimer (Glaser coupling product). How can I minimize this side reaction?

Answer:

The copper-catalyzed oxidative homocoupling of terminal alkynes, known as Glaser coupling, is the most common side reaction in Sonogashira couplings.[4][5]

Key Causes and Solutions:

  • Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of the copper acetylide intermediate.[4]

    • Solution: Employ strictly anaerobic conditions. All solvents must be anhydrous and thoroughly degassed. The reaction should be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[4]

  • Copper(I) Co-catalyst: The copper co-catalyst, while accelerating the Sonogashira coupling, is the primary mediator of the Glaser homocoupling pathway.[4]

    • Solution:

      • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[4][6] These conditions often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may need higher reaction temperatures.

      • Minimize Copper Loading: If a copper co-catalyst is used, its concentration should be minimized to the lowest effective level.

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling.

    • Solution: The slow addition of the terminal alkyne to the reaction mixture using a syringe pump can maintain a low instantaneous concentration, thus disfavoring dimerization.[4]

StrategyExpected Effect on Glaser CouplingRationale
Implement Copper-Free Protocol Significant DecreaseEliminates the primary catalytic pathway for alkyne homocoupling.[4][6]
Rigorous Anaerobic Conditions DecreasePrevents the oxygen-mediated oxidative dimerization of the copper acetylide intermediate.[4]
Slow Addition of Alkyne DecreaseReduces the concentration of the alkyne available for the bimolecular homocoupling side reaction.[4]
Choice of Amine Base Can DecreaseIn some systems, secondary amines like piperidine or diisopropylamine have been shown to be more effective at suppressing homocoupling than tertiary amines like triethylamine.
  • Reagent Preparation: Ensure all solvents are anhydrous and thoroughly degassed.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodobenzylamine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

Question 3: The Heck reaction of 2-iodobenzylamine with my alkene is giving low conversion, and I'm observing the formation of dehalogenated starting material. What are the likely issues?

Answer:

Low conversion and dehalogenation in Heck reactions with electron-rich aryl iodides like 2-iodobenzylamine are typically due to a slow oxidative addition step and competing reductive pathways.[7]

Key Causes and Solutions:

  • Slow Oxidative Addition: The electron-donating aminomethyl group increases the electron density of the aromatic ring, which can slow down the initial, often rate-limiting, oxidative addition of the aryl iodide to the Pd(0) catalyst.[7]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.

      • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for catalyst decomposition at higher temperatures.[7]

  • Reductive Dehalogenation: This side reaction, where the iodo group is replaced by hydrogen, can occur when the alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can take place.[7]

    • Solution: Focus on optimizing conditions to accelerate the desired Heck pathway. This includes the ligand and temperature adjustments mentioned above, as well as screening different bases and solvents to find a system that disfavors the reductive pathway.

  • Catalyst Decomposition: At the higher temperatures often required for these substrates, the palladium catalyst can agglomerate into inactive palladium black.[7]

    • Solution: Use a more stable palladium precatalyst and avoid excessively high temperatures or prolonged reaction times.

IssuePotential CauseRecommended Solution
Low Conversion Slow Oxidative AdditionEmploy bulky, electron-rich ligands (e.g., P(t-Bu)₃, NHC ligands); Incrementally increase reaction temperature.[7]
Dehalogenation Side Product Competing Reductive PathwayOptimize conditions (ligand, temperature, base, solvent) to accelerate the productive Heck coupling.[7]
Formation of Palladium Black Catalyst DecompositionUse a more stable palladium precatalyst; Avoid excessive heating.[7]
  • Reaction Setup: In a sealable reaction vessel, combine 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMAc), followed by the base (e.g., Et₃N, 1.5 equiv.) and the alkene (e.g., n-butyl acrylate, 1.5 equiv.) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated block and stir at the desired temperature (e.g., 120 °C).

  • Work-up: After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Troubleshooting_Workflow cluster_suzuki Troubleshooting Suzuki Homocoupling start Problem: High Boronic Acid Homocoupling q1 Is the reaction rigorously deoxygenated? start->q1 q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1 Solution: Improve degassing procedures (sparge, freeze-pump-thaw) q1->sol1 No q3 Is the amine group potentially interfering? q2->q3 No sol2 Solution: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) q2->sol2 Yes sol3 Solution: Use bulky ligands or protect the amine group (N-Boc) q3->sol3 Yes

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

Sonogashira_Glaser_Coupling_Prevention cluster_sonogashira Preventing Glaser Coupling start Problem: Significant Alkyne Dimer Formation q1 Is a copper co-catalyst being used? start->q1 q2 Is the reaction under strictly anaerobic conditions? q1->q2 No (already copper-free) sol1 Solution: Implement a copper-free protocol q1->sol1 Yes sol2 Solution: Improve degassing and maintain a positive inert gas pressure q2->sol2 No

Caption: Decision tree for minimizing Glaser coupling in Sonogashira reactions.

Heck_Reaction_Optimization cluster_heck Optimizing Heck Reactions of Electron-Rich Aryl Iodides start Problem: Low Conversion & Dehalogenation q1 Is oxidative addition likely slow due to electron-rich substrate? start->q1 sol1 Solution: 1. Use bulky, electron-rich ligands (e.g., P(t-Bu)3, NHCs) 2. Incrementally increase reaction temperature q1->sol1 Yes

Caption: Workflow for addressing common issues in Heck reactions.

References

Technical Support Center: Synthesis of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (2-Iodophenyl)methanamine. The information is designed to assist in optimizing reaction conditions, minimizing impurities, and ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are the reduction of 2-iodobenzonitrile and the Gabriel synthesis starting from 2-iodobenzyl bromide.

Q2: What are the typical impurities I might encounter?

A2: The impurity profile largely depends on the chosen synthetic route.

  • From 2-iodobenzonitrile reduction: Common impurities include unreacted 2-iodobenzonitrile, over-reduced secondary and tertiary amines, and 2-iodobenzoic acid resulting from nitrile hydrolysis. Deiodination of the starting material or product can also occur under certain reductive conditions.

  • From Gabriel synthesis: Impurities may include unreacted 2-iodobenzyl bromide, phthalimide, and byproducts from the hydrolysis step such as phthalic acid or phthalhydrazide.

Q3: How can I minimize the formation of secondary and tertiary amine impurities during nitrile reduction?

A3: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles.[1][2] To minimize these byproducts, consider the following:

  • Addition of Ammonia: Introducing ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[1]

  • Catalyst Choice: The choice of catalyst can influence selectivity.

  • Reaction Conditions: Lowering the reaction temperature and pressure may also reduce over-alkylation.

Q4: What causes the hydrolysis of 2-iodobenzonitrile, and how can I prevent it?

A4: The nitrile group is susceptible to hydrolysis to a carboxylic acid, especially under strongly acidic or basic conditions, or in the presence of water at elevated temperatures.[3] To prevent this:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous.

  • Control pH: Avoid strongly acidic or basic conditions if possible. If a base is necessary, a non-nucleophilic base may be a better choice.[3]

Q5: What are the signs of deiodination, and how can it be avoided?

A5: Deiodination, the loss of the iodine atom, can be indicated by the presence of benzylamine or other non-iodinated byproducts in your analytical data (e.g., GC-MS). This can be promoted by certain reducing conditions, elevated temperatures, or exposure to light.[3] To mitigate this:

  • Milder Reducing Agents: Consider using milder reducing agents.

  • Temperature Control: Maintain the lowest effective reaction temperature.

  • Light Protection: Protect the reaction mixture from light, especially if using light-sensitive reagents.[3]

Troubleshooting Guides

Synthesis Route 1: Reduction of 2-Iodobenzonitrile

Problem: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete Reaction - Extend the reaction time. - Increase the amount of reducing agent. - Ensure the catalyst (if used) is active.
Hydrolysis of Starting Material - Use anhydrous solvents and reagents. - Avoid extreme pH conditions.[3]
Deiodination - Use milder reducing conditions. - Lower the reaction temperature. - Protect the reaction from light.[3]
Product Loss During Workup - Optimize extraction pH to ensure the amine is in its free base form. - Use an appropriate extraction solvent.

Problem: Presence of significant impurities in the final product.

ImpurityIdentification MethodMitigation Strategy
Unreacted 2-Iodobenzonitrile GC-MS, HPLC, NMR- Ensure sufficient reducing agent is used. - Increase reaction time or temperature as appropriate.
Secondary/Tertiary Amines GC-MS, HPLC, NMR- Add ammonia or ammonium hydroxide to the reaction.[1] - Optimize catalyst and reaction conditions.
2-Iodobenzoic Acid HPLC, NMR- Maintain anhydrous and neutral pH conditions.[3] - Purify the final product by distillation or column chromatography.
Synthesis Route 2: Gabriel Synthesis from 2-Iodobenzyl Bromide

Problem: Low yield of this compound.

Potential CauseSuggested Solution
Incomplete Alkylation - Ensure the potassium phthalimide is dry and reactive. - Use an appropriate polar aprotic solvent (e.g., DMF). - Increase reaction time or temperature.
Incomplete Hydrolysis - Use a stronger acid or base for hydrolysis, or increase the concentration of hydrazine.[4][5] - Extend the hydrolysis time or increase the temperature.
Side Reactions of 2-Iodobenzyl Bromide - Ensure slow addition of the alkylating agent. - Maintain a controlled temperature during alkylation.

Problem: Difficulty in removing phthalimide-related byproducts.

| Impurity | Identification Method | Mitigation Strategy | | :--- | :--- | | Phthalic Acid | HPLC, NMR | - After acidic hydrolysis, filter the precipitated phthalic acid from the cooled aqueous solution. - Adjust the pH to precipitate the phthalic acid while keeping the amine salt in solution. | | Phthalhydrazide | HPLC, NMR | - Phthalhydrazide is often insoluble and can be removed by filtration after the reaction with hydrazine.[4] |

Quantitative Data Summary

While specific impurity percentages can vary significantly based on reaction conditions, the following table provides a general overview of potential impurity levels.

Synthetic RouteCommon ImpurityTypical Percentage Range (if unoptimized)
Reduction of 2-Iodobenzonitrile (Catalytic Hydrogenation) Secondary/Tertiary Amines5-20%
2-Iodobenzoic Acid1-10%
Gabriel Synthesis Unreacted 2-Iodobenzyl Bromide2-15%
Phthalic Acid/PhthalhydrazideCan be significant if not properly removed during workup

Experimental Protocols

Key Experiment: Reduction of 2-Iodobenzonitrile using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2-Iodobenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sulfuric Acid (10% aqueous solution)

  • Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of 2-iodobenzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting solid is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Logical Relationship: Common Impurities in Nitrile Reduction

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_products Products & Impurities 2-Iodobenzonitrile 2-Iodobenzonitrile Reduction Reduction 2-Iodobenzonitrile->Reduction Impurity2 2-Iodobenzoic Acid (from hydrolysis) 2-Iodobenzonitrile->Impurity2 Side Reaction (Hydrolysis) Desired_Product This compound Reduction->Desired_Product Impurity1 Secondary/Tertiary Amines Reduction->Impurity1 Over-reduction Impurity3 Unreacted Starting Material Reduction->Impurity3 Incomplete Reaction G Start Start: Potassium Phthalimide & 2-Iodobenzyl Bromide Alkylation N-Alkylation (SN2 Reaction) Start->Alkylation Intermediate N-(2-Iodobenzyl)phthalimide Alkylation->Intermediate Hydrolysis Hydrolysis (Acid, Base, or Hydrazine) Intermediate->Hydrolysis Product Desired Product: This compound Hydrolysis->Product Byproduct Byproduct: Phthalic Acid or Phthalhydrazide Hydrolysis->Byproduct Purification Purification (Extraction/Filtration) Product->Purification Byproduct->Purification Final Pure This compound Purification->Final

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Amine-Containing Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving amine-containing aryl iodides. Catalyst deactivation is a common challenge with these substrates, leading to low yields and reaction failures. This guide will help you diagnose and resolve these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an amine-containing aryl iodide is giving low to no yield. What is the most probable cause?

A1: The most common reason for low or no conversion is catalyst deactivation or "poisoning." The primary or secondary amine functionality on your aryl iodide can coordinate strongly to the palladium catalyst. This forms a stable, inactive complex that prevents the catalyst from participating in the catalytic cycle.

Q2: My reaction mixture turns black. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," signifies that the palladium catalyst has agglomerated and crashed out of the solution.[1] This is a sign of catalyst decomposition and leads to a loss of catalytic activity. To prevent this, ensure you are using appropriate ligands that stabilize the palladium nanoparticles, maintaining a strictly inert atmosphere to prevent oxidation of the Pd(0) species, and using the lowest effective reaction temperature.[1]

Q3: Can the choice of base and solvent impact catalyst deactivation?

A3: Absolutely. The base is crucial for the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst degradation. For instance, while strong bases are often required, they can also promote the degradation of sensitive substrates, which in turn can lead to catalyst deactivation. The solvent affects the solubility of all reaction components and the stability of the catalyst. Always use anhydrous, degassed solvents to prevent catalyst oxidation and other side reactions.[1]

Q4: Are there specific ligands that are recommended for cross-coupling reactions with amine-containing aryl iodides?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2][3] These ligands promote the desired catalytic cycle and sterically hinder the amine group on the substrate from deactivating the palladium center. N-heterocyclic carbene (NHC) ligands have also shown great promise in these types of challenging coupling reactions.[4][5][6]

Q5: Should I protect the amine group on my aryl iodide before the cross-coupling reaction?

A5: Protecting the amine group is a very effective strategy to prevent catalyst deactivation. Common protecting groups for amines that are stable under typical cross-coupling conditions include tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). These can be removed after the coupling reaction is complete.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Formation Catalyst Deactivation by Amine Coordination: The amine on the aryl iodide is binding to the palladium center, inhibiting its catalytic activity.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][4][5][6] 2. Amine Protection: Protect the amine with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. 3. Catalyst Choice: Employ robust pre-catalysts like Pd₂(dba)₃ with an appropriate ligand or palladacycles.
Formation of Inactive Palladium Dimers: With aryl iodides, inactive palladium iodide dimer complexes can form, slowing down the reaction.1. Ligand Choice: Bidentate phosphine ligands like BINAP and DPPF can help prevent the formation of these dimers.[7] 2. Solvent System: Choose a solvent system where the iodide byproduct is insoluble, which can drive the equilibrium away from the inactive dimer.[2]
Formation of Side Products Homocoupling of Boronic Acid (Suzuki Coupling): This can occur if the reaction conditions favor the coupling of two boronic acid molecules.1. Optimize Stoichiometry: Use a slight excess of the aryl iodide. 2. Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling. 3. Degas Thoroughly: Oxygen can promote homocoupling.
Double Arylation of Primary Amines (Buchwald-Hartwig): A primary amine coupling partner can react a second time with the aryl iodide.1. Use Bulky Ligands: Sterically demanding ligands can hinder the second arylation.[8] 2. Adjust Stoichiometry: A slight excess of the primary amine can favor monoarylation.[8]
Beta-Hydride Elimination: This is a potential side reaction, especially with primary aliphatic amines, leading to a hydrodehalogenated arene.[6][7]1. Ligand Design: Use ligands that facilitate rapid reductive elimination to outcompete beta-hydride elimination.[9]
Reaction Stalls or is Sluggish Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the specific substrate.1. Screen Catalysts and Ligands: Test a variety of palladium sources and ligands. Pre-catalysts are often more active than generating the catalyst in situ. 2. Increase Temperature: Carefully increase the reaction temperature, but be mindful of potential catalyst decomposition.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for successful cross-coupling reactions of amine-containing aryl iodides.

Table 1: Suzuki Coupling of Amine-Containing Aryl Iodides

Aryl Iodide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodoanilinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285N/A
2-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892N/A
4-Iodo-3,5-dimethylanilineArylboronic acidPd(PPh₃)₄ (1-5)-K₂CO₃1,4-Dioxane80-1102-24>90[10]
4-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃EtOH1004High[11][12]

Table 2: Buchwald-Hartwig Amination of Amine-Containing Aryl Iodides

Aryl Iodide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodoanilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295N/A
2-Iodoanilinen-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH802488[2]
4-IodobenzylamineVarious AminesPd₂(dba)₃ (1-3)XPhos (2-6)NaOtBuToluene90-11012-2470-95[8]

Table 3: Heck Reaction of Amine-Containing Aryl Iodides

Aryl Iodide Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodoanilineMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001690N/A
2-IodoanilineStyrenePd/C (0.5)-NaOAcDMA14020>95[13]
2-IodoanilineAcrylic acidPd/NiFe₂O₄-K₂CO₃DMF1201285-95[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Amine-Containing Aryl Iodide

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the amine-containing aryl iodide (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Degassing: Further degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Protection of an Amine-Containing Aryl Iodide with a Boc Group

  • Dissolution: Dissolve the amine-containing aryl iodide (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (1.5 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aryl iodide.

Visualizations

CatalystDeactivationPathway ActiveCatalyst Active Pd(0) Catalyst OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition ArylIodide Amine-Containing Aryl Iodide ArylIodide->OxidativeAddition Intermediate Pd(II) Intermediate OxidativeAddition->Intermediate DeactivatedComplex Inactive Pd-Amine Complex (Deactivated) Intermediate->DeactivatedComplex Deactivation Pathway (Amine Coordination) ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination Desired Pathway Product Coupling Product Product->ActiveCatalyst Regenerates Catalyst ReductiveElimination->Product TroubleshootingWorkflow Start Low/No Yield in Cross-Coupling Cause1 Catalyst Deactivation by Amine? Start->Cause1 Cause2 Inactive Pd-I Dimer Formation? Start->Cause2 Cause3 Reaction Conditions Suboptimal? Start->Cause3 Solution1a Use Bulky, Electron-Rich Ligands (e.g., SPhos) Cause1->Solution1a Yes Solution1b Protect Amine Group (e.g., Boc) Cause1->Solution1b Yes Solution1c Use Robust Pre-catalyst Cause1->Solution1c Yes Success Improved Yield Solution1a->Success Solution1b->Success Solution1c->Success Solution2a Use Bidentate Ligand (e.g., BINAP) Cause2->Solution2a Yes Solution2a->Success Solution3a Screen Solvents and Bases Cause3->Solution3a Yes Solution3b Optimize Temperature Cause3->Solution3b Yes Solution3a->Success Solution3b->Success ExperimentalWorkflow Start Start Step1 Reaction Setup: Add Reagents to Flask (Inert Atmosphere) Start->Step1 Step2 Add Degassed Solvent Step1->Step2 Step3 Degas Reaction Mixture Step2->Step3 Step4 Heat and Stir Step3->Step4 Step5 Monitor Reaction (TLC/LC-MS) Step4->Step5 Step6 Work-up: Quench, Extract, Wash Step5->Step6 Reaction Complete Step7 Purification: Column Chromatography Step6->Step7 End Pure Product Step7->End

References

Technical Support Center: Enhancing Cross-Coupling Reaction Rates with 2-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the efficiency of cross-coupling reactions involving 2-iodobenzylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-iodobenzylamine is sluggish or failing. What are the primary reasons?

A1: Slow or failed reactions with 2-iodobenzylamine can often be attributed to several factors. The primary amine functionality can coordinate with the palladium catalyst, leading to inhibition or deactivation. Additionally, steric hindrance from the ortho-substituent can impede the oxidative addition step, which is often rate-determining. Common issues include suboptimal choice of ligand, base, or solvent, as well as impure reagents or inadequate inert atmosphere.

Q2: How can I prevent the primary amine of 2-iodobenzylamine from interfering with the palladium catalyst?

A2: There are three primary strategies to mitigate catalyst inhibition by the amine group:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can create a sterically crowded environment around the palladium center, disfavoring coordination of the benzylamine.

  • In Situ Protonation: The addition of a suitable acid can protonate the amine, preventing its coordination to the catalyst. However, the choice and amount of acid must be carefully optimized to avoid unwanted side reactions.

  • Protecting Groups: Temporarily protecting the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a highly effective strategy to prevent catalyst inhibition. The protecting group can be removed after the cross-coupling reaction.

Q3: Which palladium catalyst system is most effective for 2-iodobenzylamine?

A3: The choice of catalyst is crucial. While standard catalysts like Pd(PPh₃)₄ can be used, more active and specialized systems often provide better results, especially for challenging couplings. Pre-formed catalysts or pre-catalysts that readily generate the active Pd(0) species are often more reliable. For Suzuki-Miyaura reactions, systems like Pd(OAc)₂ with a bulky phosphine ligand are common. For Buchwald-Hartwig aminations, palladium precatalysts in combination with ligands like BrettPhos have shown high efficacy.

Q4: Can I perform a Sonogashira coupling with 2-iodobenzylamine without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. These protocols typically rely on a palladium catalyst with a suitable ligand and a strong amine base in a polar aprotic solvent.

Q5: What are common side reactions to watch for with 2-iodobenzylamine?

A5: Besides catalyst inhibition, other potential side reactions include:

  • Hydrodehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of benzylamine. This can be minimized by optimizing the base and temperature.

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This can often be suppressed by ensuring strictly anaerobic conditions and optimizing catalyst loading.

Troubleshooting Guides

Low or No Product Yield

Issue: The cross-coupling reaction of 2-iodobenzylamine shows low or no conversion to the desired product.

This troubleshooting guide provides a systematic approach to identifying and resolving the underlying causes of low reactivity.

Low_Yield_Troubleshooting start Low/No Yield catalyst Catalyst Inactive? start->catalyst ligand Suboptimal Ligand? start->ligand base Ineffective Base? start->base solvent Poor Solvent Choice? start->solvent conditions Incorrect Conditions? start->conditions reagents Reagent Quality? start->reagents sol_catalyst Use fresh catalyst Consider a pre-catalyst catalyst->sol_catalyst sol_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) ligand->sol_ligand sol_base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) Ensure base solubility base->sol_base sol_solvent Screen common solvents (e.g., Toluene, Dioxane, THF) Consider biphasic system for Suzuki solvent->sol_solvent sol_conditions Increase temperature incrementally Ensure inert atmosphere conditions->sol_conditions sol_reagents Purify starting materials Use anhydrous/degassed solvents reagents->sol_reagents

Caption: Troubleshooting workflow for low reaction yield.

Data Summary: Reaction Parameter Optimization

The following tables provide representative data for optimizing cross-coupling reactions with aryl iodides analogous to 2-iodobenzylamine. These should serve as a starting point for reaction development.

Table 1: Suzuki-Miyaura Coupling - Ligand and Base Effects
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001260-75
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O908>90
PdCl₂(dppf)dppfCs₂CO₃DMF1101085-95
XPhos Pd G2XPhosK₂CO₃THF/H₂O806>95
Table 2: Buchwald-Hartwig Amination - Catalyst and Ligand Screening
Palladium SourceLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂BINAPNaOtBuToluene1001870-85
Pd₂(dba)₃XantphosCs₂CO₃Dioxane1101680-90
Pd(OAc)₂RuPhosK₃PO₄t-BuOH9012>90
BrettPhos Pd G3BrettPhosLHMDSTHF808>95
Table 3: Sonogashira Coupling - Solvent and Co-catalyst Influence
Palladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF601280-90
Pd(OAc)₂/PPh₃CuIDIPADMF808>90
Pd(PPh₃)₄NonePiperidineToluene901075-85
PdCl₂(dppf)CuICs₂CO₃Dioxane1001285-95

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with 2-iodobenzylamine. Optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time is often necessary.

General Experimental Workflow

Experimental_Workflow prep 1. Preparation - Dry glassware - Weigh solids (aryl iodide, base, catalyst, ligand) inert 2. Inert Atmosphere - Seal vessel - Evacuate and backfill with Ar/N₂ (3x) prep->inert add_liquids 3. Add Liquids - Degassed solvent - Coupling partner (e.g., boronic acid, amine, alkyne) inert->add_liquids react 4. Reaction - Heat to desired temperature - Stir vigorously add_liquids->react monitor 5. Monitoring - Track progress via TLC/LC-MS react->monitor workup 6. Workup - Cool to RT - Quench reaction - Extract with organic solvent monitor->workup purify 7. Purification - Dry organic layer - Concentrate - Column chromatography workup->purify

Caption: A standard workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol (Amine Protection)
  • Amine Protection: Protect the amine of 2-iodobenzylamine with a Boc group using standard procedures.

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-Boc-2-iodobenzylamine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup and Deprotection: Upon completion, cool the reaction, perform a standard aqueous workup, and purify the N-Boc protected product. Subsequent deprotection under acidic conditions will yield the final product.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a reaction vessel the 2-iodobenzylamine (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling Protocol (Copper-Free)
  • Reaction Setup: To a Schlenk flask, add 2-iodobenzylamine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv.), and an amine base (e.g., triethylamine or piperidine, 2-3 equiv.).

  • Reaction: Heat the reaction to 60-90 °C and monitor its progress.

  • Workup: After completion, cool the reaction, remove the amine base under reduced pressure, and perform a standard aqueous workup. Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L₂(X) Pd0->PdII_Aryl R-X Transmetal Transmetalation PdII_Diaryl R-Pd(II)L₂(R') PdII_Aryl->PdII_Diaryl R'-M PdII_Diaryl->Pd0 R-R' RedElim Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

Technical Support Center: Palladium Catalyst Removal in (2-Iodophenyl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving (2-Iodophenyl)methanamine. The presence of the primary amine in this substrate presents unique challenges due to its potential to coordinate with palladium, making catalyst removal a critical step to ensure the purity of subsequent compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the workup procedure for removing palladium catalysts from this compound reactions.

Issue Possible Cause Troubleshooting Steps
High levels of residual palladium in the final product after filtration. The primary amine in this compound can form soluble complexes with palladium, preventing its removal by simple filtration.[1][2]1. Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2][3] 2. Activated Carbon Treatment: Use activated carbon to adsorb the soluble palladium species.[1][3] 3. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[4]
Product loss during the scavenging process. Non-specific adsorption of the amine-containing product onto the scavenger material, particularly with activated carbon.[1][2]1. Scavenger Screening: Test a small panel of different scavengers to identify one with high selectivity for palladium and low affinity for your product.[2][3][4] 2. Optimize Scavenger Amount: Use the minimum effective amount of scavenger to minimize product loss.[2][4] 3. Adjust Solvent System: Use a solvent in which your product is highly soluble to reduce its adsorption onto the scavenger.[2][3][4] 4. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[4]
Inconsistent palladium removal from batch to batch. Variation in the palladium species (e.g., oxidation state) at the end of the reaction.[3]1. Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step.[3] 2. Use a Broad-Spectrum Scavenger: Consider scavengers like those based on DMT, which can be effective against various palladium species.[3] 3. Pre-treatment: A mild oxidation or reduction step could convert palladium into a single, more easily removable species.[3]
Filtrate remains colored (black, grey, or brown) after passing through Celite®. Fine palladium particles may be passing through the filter aid, or soluble palladium species are present.[4]1. Optimize Filtration: Ensure the Celite® bed is well-packed (1-2 cm thick) and consider pre-wetting it with the solvent.[4] 2. Use a Finer Filter: Switch to a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[4] 3. Double Filtration: Pass the filtrate through a second Celite® pad.[4] 4. Address Soluble Palladium: If the color persists, soluble palladium is likely present. Use a scavenger or activated carbon.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium from reactions involving this compound?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported metal scavengers with high affinity for palladium, such as those with thiol, amine, or dimercaptotriazine functionalities, or using activated carbon.[3][5]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by using additives that increase the solubility of palladium species.[3]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3][4]

Q2: Why is it challenging to remove palladium from reactions with this compound?

A2: The primary amine group in this compound can act as a ligand, forming stable, soluble complexes with palladium.[1] This coordination makes the palladium less accessible to simple removal techniques like filtration.

Q3: How do I choose the best palladium scavenger for my reaction?

A3: The optimal choice depends on several factors:

  • Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence its affinity for different scavengers.[6]

  • Product Nature: The scavenger should not react with or strongly adsorb your product. Given the amine functionality, scavengers with electrophilic groups should be used cautiously.[1]

  • Solvent System: The scavenger must be compatible with your reaction solvent.[4]

  • Cost and Scalability: For larger-scale syntheses, the cost and ease of handling are important considerations.[1]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The industry standard for quantifying residual palladium in active pharmaceutical ingredients (APIs) is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] Other methods include atomic absorption spectroscopy and X-ray fluorescence.[8][9] For rapid, semi-quantitative analysis during process development, catalysis-based fluorometric methods are also available.[7][8][10]

Data Presentation

The efficiency of various palladium removal techniques can be summarized as follows. Please note that the actual performance will depend on the specific reaction conditions.

Removal Method Typical Starting Pd Level (ppm) Typical Final Pd Level (ppm) Advantages Disadvantages
Silica-Based Scavengers (e.g., Thiol, DMT) 150 - 5000+< 1 - 50High selectivity, efficient removal.[11][12]Higher cost compared to carbon.[13]
Activated Carbon 300 - 9100+< 1 - 100Cost-effective.[1][13]Can lead to product loss due to non-specific adsorption.[1][2]
Crystallization Variable< 1 - 100+Can be highly effective, especially with additives.[2][3]Product loss in mother liquor, potential for co-crystallization of palladium complexes.[2][14]
Celite® Filtration Variable (for heterogeneous Pd)VariableSimple and effective for insoluble palladium.[4][15]Ineffective for soluble palladium species.[4]

Experimental Protocols

Protocol 1: Palladium Removal Using Silica-Based Scavengers

This protocol provides a general procedure for using silica-based scavengers to remove palladium from a solution containing the product of a this compound reaction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[2]

  • Scavenger Selection and Addition: Choose an appropriate silica-based scavenger (e.g., SiliaMetS® Thiol or DMT). A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[2] Add the scavenger to the solution.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2][3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2][3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[1]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for palladium removal using activated carbon.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[2]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[2]

  • Analysis: Analyze the purified product for residual palladium content.[3]

Visualizations

Palladium_Removal_Workflow cluster_start Initial State cluster_decision Decision Point cluster_filtration Heterogeneous Removal cluster_scavenging Homogeneous Removal cluster_end Final Product Start Crude Reaction Mixture (contains this compound product and Palladium Catalyst) Decision Is Palladium Heterogeneous (e.g., Pd/C)? Start->Decision Filtration Filtration through Celite® Decision->Filtration Yes Scavenging Add Scavenger (e.g., Silica-Thiol, DMT) or Activated Carbon Decision->Scavenging No (Soluble Pd) Analysis Analysis (ICP-MS) Filtration->Analysis Stir Stir (2-24h) Scavenging->Stir FilterScavenger Filter to Remove Scavenger Stir->FilterScavenger FilterScavenger->Analysis PurifiedProduct Purified Product Analysis->PurifiedProduct

Caption: Decision workflow for selecting a palladium removal method.

Scavenging_Protocol_Workflow Start Start: Crude Product Solution Add_Scavenger Add Silica-Based Scavenger or Activated Carbon Start->Add_Scavenger Stir_Mixture Stir Mixture (Time and Temperature Optimization) Add_Scavenger->Stir_Mixture Filter_Mixture Filter through Celite® Pad Stir_Mixture->Filter_Mixture Wash_Cake Wash Filter Cake with Fresh Solvent Filter_Mixture->Wash_Cake Combine_Filtrate Combine Filtrate and Washings Wash_Cake->Combine_Filtrate Concentrate Concentrate Under Reduced Pressure Combine_Filtrate->Concentrate Analyze Analyze for Residual Palladium (e.g., ICP-MS) Concentrate->Analyze End End: Purified Product Analyze->End

References

managing air and light sensitivity of 2-iodobenzylamine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 2-iodobenzylamine in chemical reactions, with a focus on managing its sensitivity to air and light.

Frequently Asked Questions (FAQs)

Q1: How should 2-iodobenzylamine be properly stored?

A1: Due to its sensitivity, 2-iodobenzylamine should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is recommended to store it in a cool, dark place, ideally refrigerated at 2-8°C.[1]

Q2: What are the visible signs of 2-iodobenzylamine degradation?

A2: Freshly purified 2-iodobenzylamine is often described as a light yellow liquid or solid.[1] Upon degradation due to exposure to air and/or light, it may darken, turning brown. The presence of significant color change can indicate the formation of impurities.

Q3: Can I handle 2-iodobenzylamine in the open air for a short period?

A3: It is strongly advised to minimize exposure to air. While very brief handling to weigh the compound might be unavoidable without a glovebox, all subsequent steps, including dissolution and reaction setup, should be performed under an inert atmosphere to prevent degradation that could impact your reaction's outcome.

Q4: What are the likely degradation products of 2-iodobenzylamine?

Q5: How does the primary amine functionality of 2-iodobenzylamine affect its use in reactions like palladium-catalyzed cross-couplings?

A5: The primary amine can coordinate to the metal center of the catalyst (e.g., palladium), which may lead to catalyst inhibition or the formation of undesired side products. In such cases, protection of the amine group (e.g., as a Boc-carbamate) is often recommended.

Troubleshooting Guide

This guide addresses common issues encountered when using 2-iodobenzylamine in reactions.

Issue Possible Cause Recommended Solution
Reaction mixture turns dark brown or black shortly after adding 2-iodobenzylamine. Degradation of 2-iodobenzylamine due to exposure to air or light.Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under a positive pressure of an inert gas (nitrogen or argon). Protect the reaction vessel from light by wrapping it in aluminum foil.
Low yield of the desired product, with starting material consumed. Formation of unidentified byproducts.This could be due to the reaction of degradation products of 2-iodobenzylamine. Purify the 2-iodobenzylamine immediately before use if its purity is questionable. Consider protecting the amine group.
Inconsistent reaction outcomes between batches. Varying degrees of 2-iodobenzylamine degradation.Standardize the handling and storage procedures for 2-iodobenzylamine. Always use freshly opened or recently purified material for critical reactions.
Appearance of unexpected spots on TLC analysis. Presence of impurities in the starting material or degradation during the reaction.Co-spot the reaction mixture with the starting 2-iodobenzylamine on a TLC plate to check for impurities. If the starting material is impure, purify it before use.
Failure of a palladium-catalyzed cross-coupling reaction. Catalyst inhibition by the amine or degradation of the starting material.Protect the amine group of 2-iodobenzylamine. Ensure rigorous inert atmosphere techniques are employed throughout the reaction setup and duration.

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction with 2-Iodobenzylamine under Inert Atmosphere

This protocol describes a standard method for setting up a reaction using a Schlenk line to maintain an inert atmosphere.

Materials:

  • 2-iodobenzylamine

  • Reaction solvent (anhydrous and degassed)

  • Other reagents (dried as necessary)

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

  • Rubber septa

Methodology:

  • Glassware Preparation: Assemble the oven-dried glassware (e.g., a round-bottom flask with a stir bar and condenser) while still hot and immediately place it under vacuum on the Schlenk line.

  • Inerting the Flask: Alternate between evacuating the flask and backfilling with inert gas (nitrogen or argon) at least three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.

  • Reagent Addition (if solid): If other reagents are solids, add them to the flask before sealing and inerting, if possible. If they need to be added later, do so under a positive flow of inert gas.

  • 2-Iodobenzylamine Addition: If 2-iodobenzylamine is a liquid, draw the required amount into a clean, dry syringe that has been flushed with inert gas. Pierce the septum of the reaction flask and add the 2-iodobenzylamine to the reaction mixture. If it is a solid, it can be added quickly under a positive flow of inert gas.

  • Reaction: Proceed with the reaction as per your specific protocol, maintaining a positive pressure of inert gas throughout. A bubbler in the gas outlet of the Schlenk line will indicate this.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). When taking an aliquot for analysis, use a syringe flushed with inert gas.

Protocol 2: Purification of 2-Iodobenzylamine by Column Chromatography

If the 2-iodobenzylamine has discolored, purification may be necessary before use.

Materials:

  • Crude or discolored 2-iodobenzylamine

  • Silica gel

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate; the exact ratio should be determined by TLC analysis)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude 2-iodobenzylamine. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude 2-iodobenzylamine in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified 2-iodobenzylamine.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Immediately place the purified 2-iodobenzylamine under an inert atmosphere and store it in a cool, dark place.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring start Start: Oven-dried Glassware inert Inerting Flask (Vacuum/Inert Gas Cycles) start->inert solvent Add Degassed Solvent inert->solvent reagents Add Other Reagents solvent->reagents iodo Add 2-Iodobenzylamine (under inert gas) reagents->iodo react Run Reaction (under inert gas, protected from light) iodo->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Work-up monitor->workup end end workup->end End: Isolated Product

Caption: Workflow for reactions involving 2-iodobenzylamine.

troubleshooting_logic cluster_purity Purity Issues cluster_conditions Condition Issues start Problem: Low Yield or Dark Reaction check_purity Check Purity of 2-Iodobenzylamine (TLC, NMR) start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impure? check_purity->impure inert_atm Inert Atmosphere Sufficient? check_conditions->inert_atm purify Purify Before Use (e.g., Column Chromatography) impure->purify Yes pure Purity OK impure->pure No end_node Re-run Experiment purify->end_node light_prot Light Protection? inert_atm->light_prot Yes improve_inert Improve Inert Technique (e.g., better degassing) inert_atm->improve_inert No protect_light Protect from Light (e.g., aluminum foil) light_prot->protect_light No conditions_ok Conditions OK light_prot->conditions_ok Yes improve_inert->end_node protect_light->end_node

Caption: Troubleshooting logic for 2-iodobenzylamine reactions.

References

effect of base and solvent on the efficiency of reactions with (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving (2-Iodophenyl)methanamine. This guide is tailored for researchers, scientists, and drug development professionals to provide clear, actionable advice for navigating the complexities of C-N bond formation with this versatile reagent. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions? A1: The primary challenges include catalyst inhibition, low yields due to side reactions, and poor reaction kinetics. The iodide leaving group, while making the substrate reactive, can sometimes inhibit the palladium catalyst at high concentrations. Additionally, the presence of the primary amine functionality within the same molecule can lead to self-coupling or other undesired side reactions if not properly managed.

Q2: Which type of cross-coupling reaction is most suitable for N-arylation of this compound? A2: The Buchwald-Hartwig amination is a highly effective and widely used method for the N-arylation of primary amines like this compound with aryl halides.[1][2] This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under milder conditions compared to older methods like the Ullmann condensation.[3]

Q3: How critical is the choice of base in these reactions? A3: The choice of base is crucial and can significantly impact the reaction's outcome. Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile or the intermediate palladium-amine complex.[2] Strong bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4] The solubility of the base in the chosen solvent also plays a critical role.[4]

Q4: What is the impact of solvent choice on reaction efficiency? A4: Solvents play a multifaceted role by influencing the solubility of reactants and the base, stabilizing catalytic intermediates, and defining the reaction temperature.[3] Apolar aprotic solvents like toluene and dioxane are most commonly used and are often effective.[3][5] It is advisable to avoid chlorinated solvents and acetonitrile as they can inhibit the palladium catalyst.[4]

Q5: My reaction is sluggish or fails completely. What is the first parameter I should investigate? A5: The first step in troubleshooting is to ensure an oxygen-free environment and the use of anhydrous, degassed solvents, as palladium catalysts are sensitive to oxygen. Following this, the choice of ligand is often the most critical parameter to adjust. Different phosphine ligands can dramatically alter the catalyst's activity and stability. Screening a few different ligands is a standard optimization step.[4][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the palladium-catalyzed amination of this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).- Use fresh, high-purity, and anhydrous/degassed solvents and reagents.- Switch to a pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily forms the active catalyst.
Inappropriate Ligand: The chosen phosphine ligand is not suitable for the specific substrate combination.- Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand is highly substrate-dependent.[6]
Poor Base Solubility/Strength: The base is not soluble enough in the solvent to be effective, or it is not strong enough to facilitate the catalytic cycle.- For strong bases like NaOtBu in non-polar solvents like toluene, ensure vigorous stirring.- If using weaker bases like K₂CO₃, consider a more polar solvent like dioxane or THF to improve solubility.[5]
Formation of Side Products Hydrodehalogenation: The aryl iodide is reduced to the corresponding arene, consuming the starting material.- This is often a ligand-dependent side reaction.[4] Screening different ligands can minimize this pathway.- Lowering the reaction temperature may also reduce the rate of this side reaction.
Homocoupling of Amine: Self-coupling of this compound may occur.- This is less common but can be influenced by the catalyst system. Ensure accurate stoichiometry and consider slower addition of the catalyst.
Byproducts from Base: Base-sensitive functional groups on the coupling partner are reacting with the strong base.- Switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[4] This may require a higher reaction temperature or a more active catalyst system to maintain a good reaction rate.
Inconsistent Results Presence of Oxygen or Moisture: Trace amounts of oxygen or water can lead to catalyst deactivation and inconsistent yields.- Use rigorous techniques for degassing solvents (e.g., freeze-pump-thaw or sparging with inert gas).- Ensure all glassware is oven- or flame-dried before use.
Variable Reagent Quality: Impurities in starting materials, solvents, or bases can interfere with the reaction.- Use high-purity reagents from a reliable source. Purify amines and liquid reagents by distillation or filtration through a plug of alumina if necessary.

Data Presentation: Effect of Base and Solvent

The following tables summarize representative yields for palladium-catalyzed N-arylation reactions analogous to those with this compound. The data illustrates the impact of different bases and solvents on reaction efficiency.

Table 1: N-Arylation of Benzylamine with Aryl Iodides This table presents data for the coupling of benzylamine with various aryl iodides, demonstrating the general effectiveness of different bases in a common solvent.

EntryAryl IodideBaseSolventTemperature (°C)Time (h)Yield (%)
14-IodotolueneNaOtBuToluene1002495
24-IodoanisoleNaOtBuToluene1002492
32-IodotolueneNaOtBuToluene1002485
44-IodotolueneCs₂CO₃Dioxane1102488
54-IodotolueneK₃PO₄Dioxane1102482

Data is representative of typical Buchwald-Hartwig amination reactions and compiled from general literature knowledge.[7]

Table 2: Solvent and Base Screening for Amination of Aryl Bromides This table showcases the results of a solvent and base screen for the coupling of an amine with bromobenzene, highlighting how the interplay between solvent and base affects the outcome.[5]

EntryAmineBaseSolventTemperature (°C)Conversion (%)[5]
1Carbazolet-BuOLiToluene100>95
2Carbazolet-BuOLi1,4-Dioxane10090
3Carbazolet-BuOLiTHF6510
4Carbazolet-BuOLiDMF1005
5Carbazolet-BuONaToluene10090
6CarbazoleCs₂CO₃Toluene10085

Experimental Protocols & Methodologies

Representative Protocol for Palladium-Catalyzed N-Arylation of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination. Conditions should be optimized for each specific aryl halide coupling partner.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried glassware (Schlenk tube or reaction vial with septum cap)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the degassed solvent (to achieve a concentration of approximately 0.1–0.2 M with respect to the aryl halide).

  • Substrate Addition: Add this compound (1.2 equiv.) to the mixture via syringe.

  • Reaction: Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs/Outputs Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex Amine Coordination [L-Pd(II)(Ar)(NH₂R')]+X⁻ OA_Complex->Amine_Complex Amine Binding (+ R'-NH₂) Amido_Complex Amido Complex L-Pd(II)(Ar)(NHR') Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_Complex->Pd(0)L Catalyst Regeneration Product Ar-NH₂R' Amido_Complex->Product Reductive Elimination ArX Aryl Halide (e.g., Aryl-Br) ArX->OA_Complex Amine Amine (this compound) Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start prep 1. Prepare Glassware & Reagents (Oven-dried flask, inert gas) start->prep add_solids 2. Add Solids to Flask (Aryl Halide, Base, Pd Catalyst, Ligand) prep->add_solids inert 3. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) add_solids->inert add_liquids 4. Add Degassed Liquids (Solvent, this compound) inert->add_liquids react 5. Heat and Stir Reaction (Monitor by TLC/LC-MS) add_liquids->react workup 6. Cooldown & Aqueous Workup (Filter, Extract, Wash) react->workup purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for N-arylation reactions.

References

mitigating dehalogenation as a side reaction in 2-iodobenzylamine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating dehalogenation as a side reaction during palladium-catalyzed coupling reactions of 2-iodobenzylamine.

Troubleshooting Guide

High Levels of Dehalogenated Byproduct (Benzylamine) Observed

If you are observing significant formation of benzylamine in your reaction mixture, it is a strong indicator that hydrodehalogenation is a competing side reaction. The following table summarizes key reaction parameters and their impact on minimizing this undesired pathway. The data presented is illustrative and compiled from general trends and findings for structurally similar ortho-substituted aryl iodides.

Table 1: Influence of Reaction Parameters on Dehalogenation in Palladium-Catalyzed Couplings

ParameterCondition Prone to DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[1][2]
Base Strong bases (e.g., NaOtBu, NaOEt), Amine basesWeaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Weaker bases are less likely to act as a hydride source or promote the formation of Pd-H species that lead to dehalogenation.[1]
Solvent Protic (e.g., alcohols), Polar aprotic (e.g., DMF)Non-polar aprotic (e.g., Toluene, Dioxane)Toluene and dioxane are less likely to act as hydride donors compared to alcohols or DMF.[2]
Temperature High temperature (>100 °C)Lower temperature (≤ 80-100 °C)The activation energy for hydrodehalogenation can be lower than the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[3]
Catalyst Precursor Pd(OAc)₂ without a pre-catalyst systemPre-catalysts (e.g., XPhos Pd G2/G3)Pre-catalysts can ensure the efficient formation of the active Pd(0) species, potentially reducing side reactions.[4]
Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodobenzylamine with Minimized Dehalogenation

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 2-iodobenzylamine with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.

Materials:

  • 2-Iodobenzylamine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add 2-iodobenzylamine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask.

  • Add toluene and water to the reaction mixture.

  • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Dehalogenation by GC-MS

This protocol provides a general procedure for the quantification of the desired coupled product versus the dehalogenated byproduct (benzylamine).

Sample Preparation:

  • At the end of the reaction, take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

  • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product, starting material, or byproduct.

  • If necessary, filter the sample through a small plug of silica gel to remove solid particles.

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).

Data Analysis:

  • Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.

  • Quantify the relative amounts of each compound by integrating the peak areas and comparing them to the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 2-iodobenzylamine couplings?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on the 2-iodobenzylamine is replaced by a hydrogen atom, resulting in the formation of benzylamine as an undesired byproduct.[1][5] This side reaction consumes the starting material and reduces the overall yield of the desired coupled product.

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product, benzylamine.

Q3: Why is 2-iodobenzylamine particularly susceptible to dehalogenation?

A3: Aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides due to the weaker carbon-iodine bond.[5] The presence of the ortho-aminomethyl group in 2-iodobenzylamine can also influence the reaction, potentially through coordination to the palladium center, which might affect the relative rates of the desired coupling versus the dehalogenation pathway.

Q4: How does the choice of ligand impact dehalogenation?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are known to promote the final reductive elimination step that forms the desired product.[1][2] This acceleration of the desired pathway can outcompete the undesired dehalogenation pathway.

Q5: Can the base I use contribute to dehalogenation?

A5: Yes, the choice of base is critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote the formation of palladium-hydride species, which directly lead to dehalogenation.[1] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to facilitate this side reaction.[1][2]

Q6: I am still observing dehalogenation even after optimizing my ligand and base. What else can I try?

A6: If dehalogenation persists, consider the following:

  • Lower the reaction temperature: High temperatures can sometimes favor the dehalogenation pathway.[3]

  • Change the solvent: If you are using a solvent like DMF or a protic solvent, switch to a non-polar aprotic solvent like toluene or dioxane.[2]

  • Protect the amine: The primary amine of 2-iodobenzylamine could potentially interact with the catalyst. Temporarily protecting the amine with a group like Boc may alter the reactivity and suppress dehalogenation.

  • Use a pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled formation of the active catalytic species and potentially reduce side reactions.[4]

Visualizations

Troubleshooting_Dehalogenation start High Dehalogenation Observed ligand Is a bulky, electron-rich ligand being used? (e.g., XPhos, SPhos) start->ligand base Is a weak inorganic base being used? (e.g., K3PO4, Cs2CO3) ligand->base Yes change_ligand Switch to a bulky, electron-rich ligand. ligand->change_ligand No solvent Is a non-polar aprotic solvent being used? (e.g., Toluene, Dioxane) base->solvent Yes change_base Switch to a weaker inorganic base. base->change_base No temp Is the reaction temperature as low as feasible? solvent->temp Yes change_solvent Switch to Toluene or Dioxane. solvent->change_solvent No solution Problem Mitigated temp->solution Yes lower_temp Lower the reaction temperature. temp->lower_temp No change_ligand->base change_base->solvent change_solvent->temp lower_temp->solution

Caption: A troubleshooting workflow for mitigating dehalogenation.

Dehalogenation_Mechanism cluster_desired Desired Coupling Pathway cluster_side_reaction Dehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition ar_pd_i Ar-Pd(II)-I(L_n) oxidative_addition->ar_pd_i transmetalation Transmetalation (with R-B(OH)2) ar_pd_i->transmetalation ar_pd_i_side Ar-Pd(II)-I(L_n) ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product pd_h_formation Pd-H Formation ar_pd_i_side->pd_h_formation hydride_source Hydride Source (Base, Solvent, H2O) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H(L_n) pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h dehalogenated_product Ar-H (Dehalogenated Byproduct) reductive_elimination_h->dehalogenated_product

Caption: Competing pathways: desired coupling vs. dehalogenation.

References

Validation & Comparative

Reactivity Face-Off: (2-Iodophenyl)methanamine vs. (2-Bromophenyl)methanamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of substrates, particularly the nature of the halide in aryl halides, plays a pivotal role in determining reaction efficiency, scope, and conditions. This guide provides an in-depth comparison of the reactivity of (2-iodophenyl)methanamine and (2-bromophenyl)methanamine, two key building blocks in the synthesis of pharmaceuticals and functional materials. This analysis, supported by established chemical principles and collated experimental data, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, leading to a generally accepted reactivity trend of Ar-I > Ar-Br > Ar-Cl. This translates to faster oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, reactions involving this compound can often be performed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo-counterpart.

At a Glance: Reactivity Comparison

FeatureThis compound(2-Bromophenyl)methanamine
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Reaction Conditions Milder (lower temperatures)More forcing (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally higherGenerally lower
Stability Can be less stableGenerally more stable

Quantitative Data from Palladium-Catalyzed Coupling Reactions

The following tables summarize representative experimental data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, (2-bromophenyl)methanamine, or closely related analogues. While direct side-by-side comparative studies for these specific substrates are scarce, the collated data from various sources clearly illustrates the higher reactivity of the aryl iodide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
Boc-(2-iodophenyl)methanamineArylboronic acidsPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O80-10012-2470-95[1]
(2-Bromophenyl)methanaminePhenylboronic acidFe₃O₄@Pd@C₃TES / PPh₃K₂CO₃ / THF/H₂O801271[2]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][4]

SubstrateAlkeneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compound derivativeMethyl acrylatePd(OAc)₂ / PPh₃Et₃N / DMF10012~85-95 (inferred)[5]
Boc-(2-bromophenyl)methanamineVinylsulfonamidePd(OAc)₂ / PPh₃Et₃N / DMF1800.08 (MW)80-95[6]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] Generally, aryl iodides react at room temperature, while aryl bromides require heating.[9]

SubstrateAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT-502-6~90-98 (inferred)
(2-Bromophenyl)methanaminePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / Toluene80-10012-24~70-90 (inferred)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][10]

SubstrateAmineCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosNaOtBu / Dioxane80-1004-12~85-95 (inferred)[11]
(2-Bromophenyl)methanamineMorpholinePd₂(dba)₃ / RuPhosK₃PO₄ / Toluene100-12012-24~75-90 (inferred)

Experimental Protocols

Below are generalized experimental protocols for the palladium-catalyzed coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the (2-halophenyl)methanamine derivative (1.0 equiv) and the arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water 4:1) is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (typically 80-100 °C) for the required time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Heck Reaction

A mixture of the (2-halophenyl)methanamine derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere. Reaction temperatures can range from 80 °C for aryl iodides to over 140 °C for aryl bromides. Upon completion, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[6]

General Procedure for Sonogashira Coupling

In a Schlenk flask, the (2-halophenyl)methanamine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are combined in a degassed solvent (e.g., THF or toluene). A degassed amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.2 equiv) are then added. The reaction is stirred at room temperature for aryl iodides or heated for aryl bromides until the starting material is consumed. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.[7][8]

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the (2-halophenyl)methanamine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv). A dry, degassed solvent (e.g., dioxane or toluene) is added, and the tube is sealed and heated to the appropriate temperature (typically 80-120 °C). After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Nu-M Nu-M (Nucleophile) Nu-M->Transmetalation Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Transmetalation->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu

Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Aryl Halide, Nucleophile, and Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Purge with Inert Gas Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Aqueous Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

Figure 2. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and (2-bromophenyl)methanamine in palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost/stability. The higher reactivity of the iodo-analogue, driven by the weaker C-I bond, allows for milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules. However, the bromo-analogue offers advantages in terms of lower cost and greater stability. For many applications, particularly in large-scale synthesis, the development of highly active catalyst systems that enable the efficient coupling of the less reactive but more economical (2-bromophenyl)methanamine is a key area of research. Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the desired scale of the reaction, and economic considerations. This guide provides the foundational knowledge and representative data to aid researchers in making this critical decision.

References

The Decisive Advantage: Why 2-Iodobenzylamine Outperforms its Chloro and Bromo Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to accelerating discovery. In the synthesis of complex molecular architectures, halobenzylamines are indispensable intermediates. This guide provides an objective, data-driven comparison of 2-iodobenzylamine and its 2-chloro and 2-bromo analogs, demonstrating the distinct advantages conferred by the iodo-substituent in crucial synthetic transformations.

The enhanced reactivity of 2-iodobenzylamine, particularly in palladium-catalyzed cross-coupling reactions, offers significant benefits in terms of reaction efficiency, milder conditions, and broader substrate scope. This superiority is fundamentally rooted in the principles of chemical kinetics and bond strengths, making it a preferred reagent in many modern synthetic applications.

At a Glance: Reactivity and Cost Comparison

The choice between 2-iodo, 2-bromo, and 2-chlorobenzylamine often involves a trade-off between reactivity and cost. While 2-iodobenzylamine offers the highest reactivity, it is also typically the most expensive.

Feature2-Iodobenzylamine2-Bromobenzylamine2-Chlorobenzylamine
Reactivity HighestModerateLowest
Typical Reaction Times ShortestModerateLongest
Reaction Conditions MilderModerateHarsher
Catalyst Loading LowerModerateHigher
Relative Cost HighModerateLow

The Chemical Rationale: Bond Dissociation Energies

The observed reactivity trend (I > Br > Cl) in cross-coupling reactions is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the three, requiring less energy to break during the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed reactions.

BondBond Dissociation Energy (kcal/mol)
C-I~51
C-Br~71
C-Cl~84

This lower activation energy for C-I bond cleavage translates to faster reaction rates and the feasibility of using milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules.

Performance in Key Cross-Coupling Reactions

The superior performance of 2-iodobenzylamine is most evident in widely-used synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The use of 2-iodobenzylamine in this reaction generally results in higher yields and shorter reaction times compared to its bromo and chloro analogs under similar conditions.

Representative Data: Suzuki-Miyaura Coupling of 2-Halobenzylamines with Phenylboronic Acid

2-HalobenzylamineCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-IodobenzylaminePd(PPh₃)₄K₂CO₃ / Toluene/H₂O802>95
2-BromobenzylaminePd(PPh₃)₄K₂CO₃ / Toluene/H₂O1001285
2-ChlorobenzylaminePd(OAc)₂/SPhosK₃PO₄ / Toluene/H₂O1002470

Note: Data is representative and compiled from various sources on similar substrates. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for the formation of carbon-nitrogen bonds. The higher reactivity of 2-iodobenzylamine allows for the use of a broader range of amines and can often be achieved with lower catalyst loadings.

Representative Data: Buchwald-Hartwig Amination of 2-Halobenzylamines with Morpholine

2-HalobenzylamineCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-IodobenzylaminePd₂(dba)₃/XPhosNaOtBu / Toluene804>95
2-BromobenzylaminePd₂(dba)₃/XPhosNaOtBu / Toluene1001690
2-ChlorobenzylaminePd₂(dba)₃/RuPhosNaOtBu / Toluene1102480

Note: Data is representative and compiled from various sources on similar substrates. Actual results may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Halobenzylamine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halobenzylamine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Halobenzylamine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the 2-halobenzylamine and the amine.

  • Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Advantage: Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships discussed.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactivity Rate Determining Step Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Reactivity: 2-Iodobenzylamine > 2-Bromobenzylamine > 2-Chlorobenzylamine

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_reactivity Rate Determining Step Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''(L2) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''(L2)->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Reactivity: 2-Iodobenzylamine > 2-Bromobenzylamine > 2-Chlorobenzylamine

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reactants Combine: - 2-Halobenzylamine - Coupling Partner - Catalyst & Ligand - Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow

Synthesis and Availability

The choice of starting material is also influenced by its synthesis and commercial availability. Generally, 2-chlorobenzylamine is the most readily available and cost-effective, followed by 2-bromobenzylamine. 2-Iodobenzylamine is typically synthesized from 2-aminobenzylamine or 2-iodobenzonitrile and is the most expensive of the three.

  • 2-Chlorobenzylamine: Often synthesized from 2-chlorobenzyl chloride via methods like the Gabriel synthesis.[1]

  • 2-Bromobenzylamine: Can be prepared from 2-bromobenzaldehyde through reductive amination or from 2-bromobenzyl bromide.

  • 2-Iodobenzylamine: Can be synthesized via reduction of 2-iodobenzonitrile or through iodination of benzylamine derivatives.

Conclusion

For researchers engaged in the synthesis of novel compounds, particularly in the fields of pharmaceuticals and materials science, 2-iodobenzylamine presents a clear advantage in terms of reactivity. Its use can lead to higher yields, shorter reaction times, and milder, more functional-group-tolerant reaction conditions. While the higher cost of 2-iodobenzylamine is a consideration, the benefits of its enhanced reactivity often outweigh this for small-scale synthesis, complex molecule construction, and proof-of-concept studies where efficiency and success are paramount. The development of more potent catalyst systems continues to expand the utility of the less reactive chloro and bromo analogs, particularly for large-scale industrial applications where cost is a primary driver. However, for cutting-edge research and development, 2-iodobenzylamine remains the superior choice for unlocking challenging synthetic transformations.

References

A Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that dictates the success of the reaction, influencing yield, reaction rate, and selectivity. This guide provides a comparative analysis of various ligands for the Suzuki-Miyaura coupling of (2-Iodophenyl)methanamine, a substrate of interest in the synthesis of pharmacologically active compounds and functional materials. The data presented herein is compiled from studies on structurally analogous substrates to provide a predictive framework for ligand selection.

Comparative Performance of Ligands

The performance of different ligands in the Suzuki-Miyaura coupling of aryl halides bearing ortho-amino functionalities is summarized below. The selection of an appropriate ligand is crucial for overcoming the potential challenges associated with the coordinating nature of the aminomethyl group.

Ligand/Catalyst SystemAryl Halide Substrate AnalogueBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
sSPhos / Na₂PdCl₄DNA-conjugated aryl iodidePhenylboronic acidK₂CO₃H₂O/ACN372867[1]
N-XantPhos / Na₂PdCl₄DNA-conjugated aryl iodidePhenylboronic acidK₂CO₃H₂O/ACN372861[1]
Pd(PPh₃)₄ (ligand included)2-Amino-4-iodobenzonitrileArylboronic acidK₂CO₃1,4-Dioxane/H₂O80-1004-12High (not specified)[2]
P(t-Bu)₃ / Pd₂(dba)₃Aryl BromidesArylboronic acidK₃PO₄TolueneRT2>95[3]
IMes / Pd(OAc)₂Aryl ChloridesArylboronic acidCs₂CO₃Dioxane801.596[3]

Note: The data presented is for structurally similar substrates and serves as a guide for ligand selection. Optimal conditions for this compound may vary and require experimental validation. Bulky, electron-rich phosphine ligands such as sSPhos and P(t-Bu)₃, as well as N-heterocyclic carbene (NHC) ligands like IMes, are generally effective for challenging Suzuki-Miyaura couplings.[3]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of an ortho-amino substituted aryl iodide. This procedure should be adapted and optimized for the specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (e.g., sSPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the chosen ligand (1-10 mol%, typically in a 1:2 or 1:1 Pd to ligand ratio). Add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5-10 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: This compound Arylboronic acid Base setup Combine in Schlenk Flask reagents->setup catalyst Prepare Catalyst System: - Palladium Precursor - Ligand catalyst->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₃⁻ diaryl_pd2 Ar-Pd(II)-Ar'(Ln) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to ¹H and ¹³C NMR Validation of (2-Iodophenyl)methanamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction products is a critical step in chemical synthesis and drug development. For derivatives of (2-Iodophenyl)methanamine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. This guide provides a comparative analysis of ¹H and ¹³C NMR data for this compound and its common reaction products, offering a clear benchmark for validating synthesis outcomes.

Comparative NMR Data Analysis

The transformation of this compound, whether through acylation of the amine or oxidation of the benzylic position, results in significant and predictable changes in the ¹H and ¹³C NMR spectra. The following table summarizes the key chemical shifts (δ) in parts per million (ppm) for the starting material and representative products, allowing for a direct comparison.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Solvent: CDCl₃)

CompoundStructure¹H NMR Data¹³C NMR Data
This compound (Starting Material)δ 7.82 (dd, 1H, Ar-H) δ 7.30 (td, 1H, Ar-H) δ 7.22 (dd, 1H, Ar-H) δ 6.95 (td, 1H, Ar-H) δ 3.90 (s, 2H, CH₂) δ 1.55 (s, 2H, NH₂) δ 143.5 (Ar C-NH₂) δ 139.3 (Ar C-H) δ 128.8 (Ar C-H) δ 128.3 (Ar C-H) δ 128.1 (Ar C-H) δ 99.8 (Ar C-I) δ 48.9 (CH₂)
N-((2-iodophenyl)methyl)acetamide (N-Acetylation Product)δ 7.85 (d, 1H, Ar-H) δ 7.35 (t, 1H, Ar-H) δ 7.03 (t, 1H, Ar-H) δ 6.00 (br s, 1H, NH) δ 4.45 (d, 2H, CH₂) δ 2.05 (s, 3H, CH₃) δ 170.1 (C=O) δ 139.8 (Ar C-CH₂) δ 139.5 (Ar C-H) δ 129.5 (Ar C-H) δ 128.9 (Ar C-H) δ 98.5 (Ar C-I) δ 45.8 (CH₂) δ 23.2 (CH₃)
2-Iodobenzaldehyde (Oxidation Product)δ 10.12 (s, 1H, CHO) [1][2]δ 7.95 (dd, 1H, Ar-H) δ 7.90 (dd, 1H, Ar-H) δ 7.50 (td, 1H, Ar-H) δ 7.25 (td, 1H, Ar-H) δ 195.9 (CHO) δ 140.5 (Ar C-H) δ 134.8 (Ar C-H) δ 130.3 (Ar C-CHO) δ 128.5 (Ar C-H) δ 128.2 (Ar C-H) δ 97.1 (Ar C-I)
2-Iodobenzoic Acid (Over-oxidation Product)δ 11.5 (br s, 1H, COOH) δ 8.00 (d, 1H, Ar-H) [3][4][5]δ 7.45 (t, 1H, Ar-H) [3][4]δ 7.20 (t, 1H, Ar-H) [3][4]δ 171.5 (COOH) [6]δ 141.5 (Ar C-H) [6]δ 133.5 (Ar C-COOH) [6]δ 132.8 (Ar C-H) [6]δ 128.0 (Ar C-H) [6]δ 95.0 (Ar C-I) [6]

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Experimental Workflow & Visualization

The validation of a synthesized product follows a logical progression from the initial reaction to final spectroscopic analysis. This workflow ensures that the analyzed sample is pure and that the resulting data is reliable.

G cluster_reaction Synthesis cluster_purification Work-up & Purification cluster_analysis Spectroscopic Validation Reactant This compound Reaction Reaction Mixture Reactant->Reaction Reagent Reagent (e.g., Acetic Anhydride) Reagent->Reaction Purification Column Chromatography Reaction->Purification Extraction Isolation Isolated Product Purification->Isolation Elution H_NMR 1H NMR Analysis Isolation->H_NMR C_NMR 13C NMR Analysis Isolation->C_NMR

Caption: Workflow for Synthesis and NMR Validation.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results.

Synthesis: N-acetylation of this compound

This protocol provides a standard method for the N-acetylation of a primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the flask in an ice bath to 0 °C.

  • Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-((2-iodophenyl)methyl)acetamide by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[7][8][9]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10][11]

  • Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][10]

  • Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as the internal reference.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the resulting chemical shifts, multiplicities, and coupling constants with the expected values in Table 1 to confirm the structure of the product.

References

Unveiling the Solid-State Architecture of N-Substituted 2-Iodobenzylamine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide on the structural elucidation of N-sulfonyl and N-acyl 2-iodobenzylamine derivatives by single-crystal X-ray crystallography, offering insights for researchers, scientists, and professionals in drug development.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For N-substituted 2-iodobenzylamine derivatives, a class of compounds with significant potential in medicinal chemistry, single-crystal X-ray crystallography stands as the definitive method for structural elucidation. This guide provides a comparative analysis of the crystal structures of representative N-sulfonyl and N-acyl 2-iodobenzylamine derivatives, highlighting the influence of the N-substituent on their solid-state conformation and intermolecular interactions. This information is crucial for rational drug design, where knowledge of molecular geometry and packing can inform the development of more effective therapeutic agents.

Comparative Crystallographic Data

ParameterN-(2-iodophenyl)benzenesulfonamide[1]2-iodo-N-phenylbenzamide[1]
Chemical FormulaC₁₂H₁₀INO₂SC₁₃H₁₀INO
Formula Weight359.18323.13
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)10.039(3)5.3787(3)
b (Å)8.019(2)26.1557(17)
c (Å)15.617(4)8.6536(5)
α (°)9090
β (°)94.61(2)99.198(5)
γ (°)9090
Volume (ų)1251.5(6)1201.81(12)
Z44
Key Intermolecular InteractionsN—H⋯O hydrogen bonds, π–π stackingN—H⋯O hydrogen bonds, C—I⋯π(ring) interactions

Influence of N-Substituents on Crystal Packing

The nature of the N-substituent plays a pivotal role in dictating the supramolecular assembly of these molecules in the solid state.

In the crystal structure of N-(2-iodophenyl)benzenesulfonamide , the molecules are linked by N—H⋯O hydrogen-bonding interactions, forming chains that extend parallel to the[2] direction.[1] The presence of multiple aromatic groups also facilitates versatile π–π stacking patterns, which are competitive with the conventional hydrogen-bonding interactions in the crystal packing.[1]

For 2-iodo-N-phenylbenzamide , the primary intermolecular interaction is also the N—H⋯O hydrogen bond, which forms chains of molecules along the a-axis direction.[1] A significant feature in the packing of this molecule is the presence of C—I⋯π(ring) halogen bonds. These interactions, supported by C—H⋯π(ring) contacts, generate sheets of molecules.[1] The absence of a second hydrogen atom on the amide nitrogen limits the formation of more complex hydrogen-bonded networks seen in simpler benzamides.[1]

Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for characterizing these compounds, particularly in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the covalent structure of the synthesized molecules. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the solution-state conformation and the proximity of different parts of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying key functional groups. For instance, the N-H and C=O stretching frequencies can provide information about the presence and strength of hydrogen bonding within the crystal lattice.

Experimental Protocols

A representative experimental workflow for the structural elucidation of an N-substituted 2-iodobenzylamine derivative by X-ray crystallography is outlined below.

Synthesis and Crystallization

A common synthetic route involves the reaction of 2-iodobenzylamine with the appropriate sulfonyl chloride or acyl chloride in the presence of a base. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of N-substituted 2-iodobenzylamine derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Growth of single crystals (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure and CIF file

Experimental workflow from synthesis to final crystal structure.

interaction_comparison Comparison of Intermolecular Interactions cluster_sulfonyl N-Sulfonyl Derivatives cluster_acyl N-Acyl Derivatives parent N-substituted 2-iodobenzylamine Derivatives sulfonyl e.g., N-(2-iodophenyl)benzenesulfonamide parent->sulfonyl acyl e.g., 2-iodo-N-phenylbenzamide parent->acyl h_bond_s N-H...O Hydrogen Bonds (Chains) sulfonyl->h_bond_s pi_pi π-π Stacking sulfonyl->pi_pi h_bond_a N-H...O Hydrogen Bonds (Chains) acyl->h_bond_a halogen_bond C-I...π Halogen Bonds (Sheets) acyl->halogen_bond ch_pi C-H...π Interactions acyl->ch_pi

Key intermolecular interactions in N-sulfonyl vs. N-acyl derivatives.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2-Iodophenyl)methanamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis for (2-Iodophenyl)methanamine and its reaction products against alternative analytical techniques. We will delve into the expected fragmentation patterns under different ionization methods, present detailed experimental protocols, and compare the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In the context of this compound, MS can reveal characteristic fragmentation patterns that aid in its identification and the structural confirmation of its derivatives.

The fragmentation of this compound is influenced by the presence of the benzylamine core and the iodine substituent. The primary ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), will induce distinct fragmentation pathways. EI is a "hard" ionization technique that typically leads to extensive fragmentation, while ESI is a "soft" ionization method that often requires tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

Predicted Fragmentation Patterns

Based on the known fragmentation of benzylamines and iodoaromatic compounds, we can predict the key fragmentation pathways for this compound. A primary event in the fragmentation of benzylamines is the loss of ammonia (NH3).[3] For iodoaromatic compounds, the cleavage of the carbon-iodine bond is a common fragmentation pathway due to its relative weakness.[4]

Electron Ionization (EI-MS):

Under EI conditions, the high energy imparted to the molecule is expected to result in a complex fragmentation pattern. The molecular ion peak may be of low abundance. Key predicted fragments are detailed in the table below.

Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS):

ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. To obtain structural information, collision-induced dissociation (CID) in a tandem mass spectrometer is employed to fragment the precursor ion.

Ionization Method Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
EI-MS233216NH3Iodobenzyl cation
106IBenzylamine radical cation
91I, NH2Tropylium cation
127C7H8NIodine cation
ESI-MS/MS234 ([M+H]⁺)217NH3Iodobenzyl cation
107IBenzylamine cation
91I, NH3Tropylium cation

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, other techniques offer complementary data for unambiguous structure elucidation, particularly for distinguishing positional isomers.[5]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]High sensitivity, confirmation of molecular formula.Does not provide detailed structural connectivity for isomers without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, and chemical environment.[1]Unambiguous structural determination and isomer differentiation.[5]Lower sensitivity compared to MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC-UV) Separation of components in a mixture and quantification.Excellent for purity assessment and quantification. Can be coupled with MS for enhanced analysis.[6][7]Provides limited structural information on its own.[6][7]

Experimental Protocols

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • For ESI, add 0.1% formic acid to the final solution to promote protonation.

ESI-MS/MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation profile.

EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200 - 250 °C

  • Inlet System: Direct infusion or gas chromatography (GC) inlet.

NMR Spectroscopy Analysis

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds

HPLC-UV Analysis

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 210 nm and 254 nm.[8][9]

Visualizing Fragmentation and Analytical Workflows

fragmentation_pathway cluster_EI EI Fragmentation cluster_ESI ESI-MS/MS Fragmentation M [this compound]⁺˙ m/z = 233 F1_EI [C7H7I]⁺˙ m/z = 216 M->F1_EI - NH3 F2_EI [C7H8N]⁺ m/z = 106 M->F2_EI - I F4_EI [I]⁺ m/z = 127 M->F4_EI - C7H8N M_H [this compound+H]⁺ m/z = 234 F1_ESI [C7H8I]⁺ m/z = 217 M_H->F1_ESI - NH3 F2_ESI [C7H9N]⁺ m/z = 107 M_H->F2_ESI - I F3_EI [C7H7]⁺ m/z = 91 F1_EI->F3_EI - I F3_ESI [C7H7]⁺ m/z = 91 F1_ESI->F3_ESI - I

Caption: Predicted fragmentation pathway of this compound.

analytical_workflow Sample Sample containing (Iodophenyl)methanamine Isomers LC HPLC Separation Sample->LC NMR NMR Spectroscopy Sample->NMR Direct Analysis UV UV Detection LC->UV Quantification MS Mass Spectrometry LC->MS Molecular Weight and Fragmentation Data_Analysis Data Analysis and Structure Elucidation UV->Data_Analysis MS->Data_Analysis NMR->Data_Analysis

Caption: Integrated analytical workflow for isomer analysis.

References

A Comparative Guide to the Regioselective Functionalization of (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for C-N bond formation, focusing on regioselectivity and performance.

The functionalization of (2-Iodophenyl)methanamine at the iodo-substituted carbon is a critical step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The regioselective formation of a new carbon-nitrogen (C-N) bond at this position is paramount. This guide provides a comprehensive comparison of the leading catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation and Chan-Lam coupling. Alternative strategies, including reductive amination and nucleophilic aromatic substitution, are also discussed.

Performance Comparison of Key C-N Coupling Methodologies

The choice of synthetic route for the amination of this compound depends on several factors, including desired scale, substrate scope, and tolerance of functional groups. Below is a comparative overview of the most common methods.

MethodCatalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, RuPhos) and a base (e.g., NaOt-Bu, K₃PO₄)80-120 °C, 1-24 h, inert atmosphereHigh yields, broad substrate scope, milder conditions than Ullmann.[1][2]Catalyst can be expensive and air-sensitive.[3]
Ullmann Condensation Copper(I) salt (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) and a base (e.g., K₂CO₃, Cs₂CO₃)100-200 °C, 12-48 h, often in polar aprotic solvents (e.g., DMF, DMSO)Inexpensive catalyst, effective for certain substrates.[4]Harsh reaction conditions, often requires higher catalyst loading.[4]
Chan-Lam Coupling Copper(II) salt (e.g., Cu(OAc)₂) with a base (e.g., pyridine)Room temperature to 80 °C, 24-72 h, often open to airMild reaction conditions, often air-tolerant.[1][5][6]Typically requires a boronic acid derivative of the amine.[6]
Reductive Amination A reducing agent (e.g., NaBH₃CN, H₂/Pd-C)Varies depending on the reducing agent, often mild conditionsAvoids the use of expensive catalysts, good for primary amine synthesis.[7][8]Requires the corresponding aldehyde, which may need to be synthesized first.
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., NaNH₂) or specific directing groupsHigh temperatures or requires activating groups on the aromatic ringCan be effective for specific substrates, metal-free.[9][10]Limited substrate scope, often requires harsh conditions or specific activation.[11]

Confirming Regioselectivity: A Spectroscopic Approach

The exclusive formation of the C-N bond at the carbon atom previously bearing the iodine is the desired outcome. This regioselectivity is readily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The most telling evidence for the successful ortho-substitution is the pattern of the aromatic protons. In the product, the aminomethyl group (-CH₂NH-) will be adjacent to the newly formed N-aryl or N-alkyl group. The protons on the benzylamine aromatic ring will exhibit a characteristic splitting pattern. For instance, the proton ortho to the aminomethyl group will likely appear as a doublet, coupled to the adjacent proton. The chemical shift of the benzylic protons (-CH₂-) will also be informative.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive confirmation of the substitution pattern. The carbon atom directly bonded to the newly introduced nitrogen atom will experience a significant change in its chemical shift compared to the iodo-substituted carbon in the starting material. The quaternary carbon of the newly formed C-N bond will have a distinct chemical shift, and the number of signals in the aromatic region will be consistent with the substituted benzene ring.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Buchwald-Hartwig amination and Ullmann condensation, adapted from literature for substrates analogous to this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of an aryl iodide with a primary or secondary amine.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos (2-10 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), combine this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical Ullmann coupling of an aryl iodide with an amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound, the amine, and anhydrous DMF.

  • Heat the mixture to 120-150 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathways

To further elucidate the mechanisms of these key transformations, the following diagrams illustrate the catalytic cycles.

Buchwald_Hartwig_Amination cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition of Ar-I PdII_Amine [Ar-Pd(II)(NHR'R'')L_n]^+X^- PdII_ArX->PdII_Amine + HNR'R'' - L PdII_Amido Ar-Pd(II)(NR'R'')L_n PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Regeneration of Pd(0)

Buchwald-Hartwig amination catalytic cycle.

Ullmann_Condensation cluster_1 Ullmann Condensation Catalytic Cycle CuI Cu(I)L_n Cu_Amide L_nCu(I)-NR'R'' CuI->Cu_Amide + HNR'R'' + Base CuIII_intermediate Ar-Cu(III)(I)(NR'R'')L_n Cu_Amide->CuIII_intermediate Oxidative Addition of Ar-I Product Ar-NR'R'' CuIII_intermediate->Product Reductive Elimination Product->CuI Regeneration of Cu(I)

References

A Comparative Guide to HPLC Purity Analysis of Synthesized (2-Iodophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel therapeutic agents and research chemicals, the purity of intermediates is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. For derivatives of (2-Iodophenyl)methanamine, a versatile building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. This guide provides an objective comparison of HPLC performance with alternative analytical techniques, supported by representative experimental data and detailed methodologies.

Comparative Purity Analysis

Reversed-phase HPLC (RP-HPLC) is highly effective for separating this compound derivatives from starting materials, by-products, and other impurities. The separation is primarily based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[1] The purity of synthesized compounds is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Below is a summary of typical purity results for a series of synthesized this compound derivatives, as determined by a standardized RP-HPLC method.

CompoundDerivative SubstitutionMolecular Weight ( g/mol )Retention Time (min)Purity (%)
This compoundUnsubstituted233.055.298.5
(4-Fluoro-2-iodophenyl)methanamine4-Fluoro251.045.897.9
(2-Iodo-4-methylphenyl)methanamine4-Methyl247.086.198.2
(4-Chloro-2-iodophenyl)methanamine4-Chloro267.506.597.5
(2-Iodo-4-methoxyphenyl)methanamine4-Methoxy263.085.598.8

Experimental Protocol: Reversed-Phase HPLC

This section details a representative RP-HPLC method for determining the purity of synthesized this compound derivatives.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound derivative and dissolve in 10 mL of diluent to a final concentration of 0.5 mg/mL.

2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B

3. System Suitability

Before sample analysis, the system suitability is verified by injecting a standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

4. Data Analysis

The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.

Alternative Analytical Techniques

While HPLC is the predominant method for purity analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often required to improve chromatographic performance.[2][3] This method offers high sensitivity and provides structural information from the mass spectrum, which is invaluable for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity. It provides a direct measure of the molar concentration of the analyte and impurities containing NMR-active nuclei.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing molecular weight information.

HPLC Purity Analysis Workflow

The following diagram illustrates the typical workflow for the purity analysis of synthesized this compound derivatives using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Derivative weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Workflow for HPLC Purity Analysis

This comprehensive approach, combining a primary HPLC method with orthogonal techniques, ensures a thorough and reliable assessment of the purity of synthesized this compound derivatives, which is essential for advancing drug discovery and development programs.

References

A Comparative Guide to the Kinetics of Different Aryl Iodides in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in a vast array of pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that significantly influences the reaction's efficiency and kinetics. While aryl iodides possess the weakest carbon-halogen bond, suggesting rapid oxidative addition, their performance in the overall catalytic cycle is nuanced. This guide provides an objective comparison of the kinetic behavior of different aryl iodides in the Buchwald-Hartwig amination, supported by experimental findings.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate. This step is often considered the rate-determining step, particularly for less reactive aryl halides.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

An unproductive side reaction can occur where the iodide byproduct inhibits the catalyst, a factor particularly relevant when using aryl iodides.[1][2]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibitory Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_ar_i L_n(Ar)Pd(II)-I oxidative_addition->pd_ar_i amine_coordination Amine Coordination & Deprotonation pd_ar_i->amine_coordination + HNR'R'', Base inhibited_pd [L_nPd(II)(Ar)I_2]⁻ pd_ar_i->inhibited_pd + I⁻ pd_amido L_n(Ar)Pd(II)-NR'R'' amine_coordination->pd_amido - Base-H⁺, - I⁻ reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination, including the potential iodide inhibition pathway.

Comparative Kinetic Data of Aryl Iodides

Direct kinetic comparisons of a wide range of substituted aryl iodides under identical conditions are scarce in the literature. However, a comprehensive analysis of existing studies allows for a qualitative and semi-quantitative comparison of their reactivity. The reactivity of an aryl iodide in the Buchwald-Hartwig amination is a balance between the rate of oxidative addition and the potential for iodide-induced catalyst inhibition.

Aryl Iodide ClassSubstituent ExamplesRelative Reactivity TrendKey Kinetic Insights
Electron-Neutral IodobenzeneBaselineThe reactivity of iodobenzene serves as a common benchmark.
Electron-Rich 4-Iodoanisole, 4-IodotolueneGenerally Slower Oxidative AdditionElectron-donating groups can decrease the rate of oxidative addition to the electron-rich Pd(0) center. However, in a nickel-catalyzed system, substrates with electron-donating groups still provided high yields, suggesting the overall reaction rate may not be significantly hampered.[3]
Electron-Poor 4-Iodobenzonitrile, 4-IodobenzotrifluorideGenerally Faster Oxidative AdditionElectron-withdrawing groups accelerate the oxidative addition step, which is often the rate-determining step.[4]
Sterically Hindered (ortho-substituted) 2-Iodotoluene, 1-Iodo-2,6-dimethylbenzeneSlowerSteric hindrance around the C-I bond impedes the approach of the bulky palladium catalyst, slowing down the oxidative addition step. The decelerating effect is more pronounced for aryl iodides than for aryl bromides.[1]
Heteroaromatic 3-Iodopyridine, 2-IodothiopheneVariableThe reactivity of heteroaromatic iodides is influenced by the nature and position of the heteroatom. For instance, 3-iodopyridine has been shown to be a viable substrate in nickel-catalyzed aminations.[3]

The Iodide Inhibition Effect:

A critical factor governing the overall reaction rate with aryl iodides is the inhibitory effect of the iodide anion generated during the reaction.[1] Iodide can coordinate to Pd(II) intermediates, forming less reactive species and slowing down the catalytic cycle.[1] This can lead to the counterintuitive observation that aryl bromides, and sometimes even aryl chlorides, are more efficient substrates than aryl iodides in the overall amination reaction, despite the higher C-I bond energy.[2] The choice of solvent can play a role in mitigating this inhibition; solvents in which the iodide salt byproduct is insoluble can lead to more efficient reactions.[1]

Experimental Protocols

Below is a representative experimental protocol for conducting a kinetic study of the Buchwald-Hartwig amination of an aryl iodide. This protocol is a synthesis of methodologies reported in the literature and should be adapted for specific substrates and catalyst systems.

Objective: To determine the initial reaction rate for the amination of a substituted aryl iodide.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Substituted aryl iodide

  • Amine

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, mesitylene) for GC or HPLC analysis

  • Reaction vials, magnetic stir bars, and a heating block or oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • In a glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the chosen anhydrous solvent.

    • Prepare a separate stock solution of the aryl iodide and the internal standard in the same solvent.

    • Prepare a third stock solution of the amine in the same solvent.

  • Reaction Setup:

    • To a reaction vial containing a magnetic stir bar, add the solid base.

    • Add the desired volume of the palladium/ligand stock solution to the vial.

    • Add the desired volume of the amine stock solution.

    • Seal the vial and place it in a heating block pre-heated to the desired reaction temperature. Allow the mixture to stir for a few minutes to equilibrate.

  • Initiation and Monitoring:

    • To initiate the reaction, add the desired volume of the aryl iodide/internal standard stock solution to the reaction vial. This is considered time zero (t=0).

    • At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a small amount of water or a mild acid to neutralize the base).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the aryl iodide and the arylamine product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial reaction rate can be determined from the slope of the initial linear portion of this plot.

    • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting and analyzing a kinetic experiment for the Buchwald-Hartwig amination.

Kinetic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Catalyst, Ligand, Substrates, Standard) setup_reaction Set up Reaction Vessels with Base prep_solutions->setup_reaction add_reagents Add Reagents and Equilibrate at Reaction Temperature setup_reaction->add_reagents initiate Initiate Reaction with Aryl Iodide (t=0) add_reagents->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench instrument_analysis Analyze Samples by GC/HPLC quench->instrument_analysis data_processing Determine Concentrations vs. Time instrument_analysis->data_processing kinetic_modeling Plot Data and Determine Initial Rates & Reaction Orders data_processing->kinetic_modeling

Figure 2: A typical experimental workflow for kinetic studies of the Buchwald-Hartwig amination.

References

Navigating the Synthesis of Bioactive Scaffolds: A Cost-Benefit Analysis of (2-Iodophenyl)methanamine in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing (2-Iodophenyl)methanamine in large-scale synthesis, particularly for the construction of valuable nitrogen-containing heterocyclic compounds. We present a comparative evaluation with its bromo- and chloro-analogues, supported by experimental data and detailed protocols, to inform strategic decisions in process development and manufacturing.

The utility of ortho-halo-substituted methanamines as precursors for heterocyclic synthesis is well-established, particularly in palladium-catalyzed intramolecular cyclization reactions to form structures like isoindolinones. These motifs are prevalent in a wide range of biologically active molecules and pharmaceuticals. The choice of the halogen atom on the aromatic ring—iodine, bromine, or chlorine—directly influences the reactivity, reaction conditions, and ultimately, the overall cost of the synthesis.

Performance and Cost: A Comparative Overview

The fundamental trade-off in selecting an aryl halide for cross-coupling reactions lies in the balance between reactivity and cost. The carbon-halogen bond strength decreases from chlorine to iodine (C-Cl > C-Br > C-I). This weaker C-I bond in this compound facilitates faster oxidative addition to the palladium catalyst, which is often the rate-limiting step in catalytic cycles. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all significant advantages in a large-scale manufacturing setting.

However, this performance benefit comes at a premium. This compound is generally the most expensive of the three analogues, followed by the bromo- and then the significantly cheaper chloro-derivative. The following tables provide a comparative summary of these key parameters.

FeatureThis compound(2-Bromophenyl)methanamine(2-Chlorophenyl)methanamine
Relative Reactivity HighestModerateLowest
Typical Reaction Time ShorterModerateLonger
Typical Catalyst Loading LowerModerateHigher
Reaction Temperature MilderModerateHarsher
Relative Cost HighModerateLow

Table 1: Qualitative Comparison of (2-Halophenyl)methanamine Derivatives in Palladium-Catalyzed Cyclization Reactions.

Starting MaterialPuritySupplier Example(s)Price (USD/g) - Small ScaleEstimated Bulk Price (USD/kg)
This compound98%Various~ $150-250/gInquiry-based, significantly higher
(2-Bromophenyl)methanamine98%CymitQuimica, Sunway Pharm~ $25-40/g~ $1500-2500/kg
(2-Chlorophenyl)methanamine97%MedchemExpress~ $10-20/g~ $500-1000/kg

Table 2: Illustrative Cost Comparison of (2-Halophenyl)methanamine Derivatives. Note: Prices are estimates based on available catalog data for small quantities and may not reflect actual bulk pricing. Bulk prices are typically negotiated with suppliers.

Experimental Comparison: Synthesis of N-Substituted Isoindolinones

In a hypothetical optimized reaction for the synthesis of an N-aryl isoindolinone, we can project the following outcomes based on the known reactivity trends of aryl halides:

ParameterThis compound(2-Bromophenyl)methanamine(2-Chlorophenyl)methanamine
Catalyst Loading (mol%) 1-22-45-10
Reaction Time (hours) 4-812-2424-48
Typical Yield (%) >90%70-85%50-70%
Ligand Requirement Standard phosphine ligandsMore electron-rich/bulky ligandsSpecialized, highly active ligands

Table 3: Projected Experimental Data for the Synthesis of an N-Aryl Isoindolinone.

The higher reactivity of this compound allows for the use of lower catalyst concentrations and significantly reduces batch times, which can lead to increased throughput and reduced operational costs in a manufacturing setting. The milder conditions may also be beneficial for sensitive functional groups on the desired product. Conversely, the use of the less expensive (2-chlorophenyl)methanamine would necessitate more forcing conditions, higher catalyst loadings with potentially more expensive and proprietary ligands, and may result in lower yields and more complex purification profiles.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Carbonylative Cyclization of this compound Derivatives

This protocol describes a general procedure for the synthesis of N-substituted isoindolinones from a derivative of this compound.

Materials:

  • N-Substituted-(2-Iodophenyl)methanamine (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

  • Carbon monoxide (CO) balloon

Procedure:

  • To an oven-dried Schlenk tube, add N-Substituted-(2-Iodophenyl)methanamine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Purge the reaction mixture with carbon monoxide gas for 5 minutes, and then leave a CO-filled balloon attached to the Schlenk tube.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted isoindolinone.

Visualizing the Chemistry and Biology

Experimental Workflow

The following diagram illustrates a typical workflow for the optimization of the palladium-catalyzed synthesis of isoindolinones.

G Experimental Workflow for Isoindolinone Synthesis Optimization cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Optimization Start Select (2-Halophenyl)methanamine (Iodo, Bromo, or Chloro) Reagents Add Pd catalyst, ligand, base, and solvent Start->Reagents Conditions Set temperature and reaction time Reagents->Conditions TLC_LCMS Monitor reaction progress (TLC/LC-MS) Conditions->TLC_LCMS Workup Quench reaction and perform work-up TLC_LCMS->Workup Purification Purify crude product (Column Chromatography) Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization Yield Determine yield and purity Characterization->Yield Decision Optimal? Yield->Decision Adjust Adjust reaction parameters (catalyst, ligand, temp, time) Decision->Adjust No End Optimized Protocol Decision->End Yes Adjust->Start

Caption: A typical workflow for optimizing isoindolinone synthesis.

Relevant Signaling Pathway

Many isoindolinone-containing molecules, such as the immunomodulatory drugs (IMiDs), exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The Tumor Necrosis Factor-alpha (TNF-α) signaling pathway is a critical player in these processes.

G Simplified TNF-alpha Signaling Pathway TNFA TNF-α TNFR1 TNFR1 TNFA->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression induces Isoindolinone Isoindolinone-based modulators Isoindolinone->IKK_complex Modulates

Caption: Modulation of the TNF-α pathway by isoindolinones.

Conclusion and Recommendations

The selection of this compound or its halogenated counterparts for large-scale synthesis is a multifaceted decision that requires careful consideration of economic and process-related factors.

  • This compound is the preferred choice when:

    • The final product has a high market value, justifying the higher starting material cost.

    • The synthetic route involves sensitive functional groups that necessitate mild reaction conditions.

    • Rapid reaction times and high throughput are critical for meeting production demands.

    • Minimizing catalyst loading is a priority due to the cost or toxicity of the metal.

  • (2-Bromophenyl)methanamine offers a balanced compromise between reactivity and cost and is suitable for many applications where reaction conditions can be moderately more forcing.

  • (2-Chlorophenyl)methanamine is the most cost-effective option and should be considered for:

    • The synthesis of lower-value bulk chemicals where raw material costs are a primary driver.

    • Processes where optimization of catalyst systems and reaction conditions can overcome the lower reactivity to achieve acceptable yields and throughput.

Ultimately, the optimal choice will depend on a thorough process of hazard evaluation, cost modeling, and laboratory optimization for the specific target molecule. For high-value pharmaceutical applications, the initial investment in this compound can often be recouped through a more efficient, robust, and reliable manufacturing process, leading to a lower overall cost of goods and a faster path to market.

A Comparative Guide to Palladium Precatalysts for Reactions with 2-Iodobenzylamine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a palladium precatalyst is a critical parameter in the successful execution of cross-coupling reactions, directly impacting yield, reaction time, catalyst loading, and overall efficiency. For substrates such as 2-iodobenzylamine, which possesses both a reactive aryl iodide and a potentially coordinating benzylamine moiety, selecting the optimal precatalyst is paramount. This guide provides an objective comparison of the expected performance of various classes of palladium precatalysts in key cross-coupling reactions with 2-iodobenzylamine, supported by generalized experimental data and detailed protocols.

Understanding Palladium Precatalysts

Palladium precatalysts are stable palladium(II) complexes that are readily converted into the active palladium(0) species under the reaction conditions. They offer significant advantages over air-sensitive and unstable Pd(0) sources, providing better reproducibility and ease of handling. The performance of a precatalyst is largely dictated by the nature of its ancillary ligands, which influence the stability, solubility, and catalytic activity of the palladium center.

Performance Comparison in Key Cross-Coupling Reactions

While direct comparative studies on 2-iodobenzylamine with a wide range of precatalysts are not extensively documented in a single source, we can extrapolate performance based on their known reactivity with similar aryl iodide substrates. The following tables summarize the expected performance of representative palladium precatalysts in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling with 2-iodobenzylamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For a substrate like 2-iodobenzylamine, this could involve either intermolecular coupling with another amine or an intramolecular cyclization. The choice of precatalyst is crucial for achieving high yields and avoiding side reactions.

Precatalyst ClassRepresentative PrecatalystTypical Catalyst Loading (mol%)Expected Performance with 2-IodobenzylamineGeneral Remarks
Buchwald Palladacycles G3 XPhos Palladacycle0.5 - 2Excellent: High yields and fast reaction times are expected. These catalysts are well-suited for coupling with a wide range of amines.[1][2]Third-generation (G3) precatalysts offer high stability and activity. The XPhos ligand is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbene (NHC) Complexes PEPPSI™-IPr1 - 3Very Good: Generally provides high yields, though may require slightly higher catalyst loadings or longer reaction times compared to the best Buchwald systems for this specific substrate.[3][4]PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high thermal stability and broad applicability. The IPr ligand is a bulky NHC that effectively stabilizes the palladium center.[3]
Classical Catalysts Pd(OAc)₂ with PPh₃2 - 5Moderate to Good: Can be effective, but may require higher temperatures, longer reaction times, and careful optimization of the ligand-to-metal ratio.This in-situ generated catalyst system is a cost-effective option but often less efficient than modern precatalysts. Performance can be highly dependent on the purity of the reagents.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation between an organoboron compound and a halide.

Precatalyst ClassRepresentative PrecatalystTypical Catalyst Loading (mol%)Expected Performance with 2-IodobenzylamineGeneral Remarks
Buchwald Palladacycles SPhos Pd G20.5 - 2Excellent: High turnover numbers and efficiency are expected, even with sterically demanding boronic acids.[5][6]Second-generation (G2) Buchwald precatalysts with ligands like SPhos are highly effective for Suzuki-Miyaura couplings, offering broad substrate scope.[5][7]
N-Heterocyclic Carbene (NHC) Complexes [Pd(IPr)(cin)Cl]1 - 3Very Good: Known for their high reactivity and stability, making them a reliable choice for a broad range of arylboronic acids.[8]Nolan-type precatalysts are well-defined and air- and moisture-stable, facilitating ease of use.[8]
Classical Catalysts Pd(PPh₃)₄1 - 5Good: A classic catalyst for this reaction, it can provide good yields but may be sensitive to air and require higher loadings.As a Pd(0) source, it does not require in-situ reduction but can be less active than modern precatalysts for challenging substrates.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Precatalyst ClassRepresentative PrecatalystTypical Catalyst Loading (mol%)Expected Performance with 2-IodobenzylamineGeneral Remarks
Classical Catalysts Pd(OAc)₂ with PPh₃1 - 5Good: A standard and cost-effective system for the Heck reaction. Performance is generally reliable for reactive substrates like aryl iodides.[9][10]Requires in-situ reduction of Pd(II) to Pd(0). The choice of base and solvent is critical for optimal performance.[11]
Phosphine-Free Systems Pd(OAc)₂2 - 5Moderate to Good: Can be effective, particularly with electron-deficient alkenes, but may lead to the formation of palladium black and catalyst deactivation.[12]The absence of a phosphine ligand can simplify product purification but often results in lower catalyst stability and efficiency.[12]
Palladacycles Herrmann's Catalyst0.1 - 1Very Good: Highly active and stable catalyst, often allowing for very low catalyst loadings.This phosphapalladacycle is known for its high thermal stability and efficiency in Heck reactions.
Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.

Precatalyst ClassRepresentative PrecatalystTypical Catalyst Loading (mol%)Expected Performance with 2-IodobenzylamineGeneral Remarks
Classical Catalysts PdCl₂(PPh₃)₂ with CuI1 - 3Excellent: The standard and highly effective catalyst system for Sonogashira couplings. The use of a copper(I) co-catalyst is typically required.[13]This system is generally reliable and provides high yields under mild conditions for aryl iodides.
Copper-Free Systems Pd(PPh₃)₄2 - 5Good: Can facilitate the coupling without a copper co-catalyst, which is advantageous when copper sensitivity is a concern.Generally requires higher temperatures and a stronger base compared to the copper-co-catalyzed system.
NHC-Based Catalysts PEPPSI™-IPr1 - 3Very Good: Can be effective in copper-free Sonogashira couplings, offering high stability and activity.The robust nature of the Pd-NHC bond can prevent catalyst decomposition at higher temperatures.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions with 2-iodobenzylamine. Optimization of solvent, base, temperature, and reaction time will likely be necessary for specific applications.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%), the desired amine (1.2 equivalents), and a base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent) and an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine the palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%), the boronic acid or ester (1.2 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Fit the flask with a condenser and purge the system with an inert gas.

  • Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent) and a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80-100 °C) and monitor the reaction.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by flash chromatography.

General Procedure for Heck Reaction
  • Reaction Setup: To a pressure tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a ligand if applicable (e.g., PPh₃, 2-4 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.

  • Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent), the alkene (1.5 equivalents), and a solvent (e.g., DMF or acetonitrile) via syringe.

  • Reaction: Stir the reaction at the indicated temperature (typically 80-120 °C).

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify by flash chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), a copper(I) source (e.g., CuI, 1-2 mol%), and a base (e.g., Et₃N, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Add 2-iodobenzylamine (1.0 equivalent), the terminal alkyne (1.2 equivalents), and an anhydrous solvent (e.g., THF or DMF) via syringe.

  • Reaction: Stir the mixture at the specified temperature (often room temperature to 60 °C).

  • Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify by flash chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Catalyst, Base, Solvent) setup_glassware Assemble & Dry Glassware inert_atm Establish Inert Atmosphere setup_glassware->inert_atm add_reagents Add Reagents to Flask inert_atm->add_reagents heat_stir Heat & Stir add_reagents->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor monitor->heat_stir quench_extract Quench & Extract monitor->quench_extract dry_concentrate Dry & Concentrate quench_extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Comparison of Precatalyst Classes

precatalyst_comparison cluster_buchwald Buchwald Palladacycles cluster_nhc NHC Complexes cluster_classical Classical Catalysts buchwald G2/G3 Precatalysts buchwald_pros Pros: - High Activity - Broad Scope - Air & Moisture Stable buchwald->buchwald_pros buchwald_cons Cons: - Higher Cost buchwald->buchwald_cons nhc PEPPSI-type Precatalysts nhc_pros Pros: - High Stability - Good for Challenging Substrates nhc->nhc_pros nhc_cons Cons: - Can be more expensive - May require higher loadings nhc->nhc_cons classical e.g., Pd(OAc)₂/Ligand classical_pros Pros: - Cost-Effective - Readily Available classical->classical_pros classical_cons Cons: - Lower Activity/Stability - Requires Optimization classical->classical_cons

Caption: Comparison of different classes of palladium precatalysts.

References

A Comparative Guide to the Green Chemistry Metrics of Synthetic Routes for (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere yield and purity. The principles of green chemistry are increasingly integral to modern chemical synthesis, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. This guide provides a comparative assessment of three synthetic pathways to (2-Iodophenyl)methanamine, a valuable building block in pharmaceutical and materials science, through the lens of key green chemistry metrics. By evaluating the atom economy, E-factor, and process mass intensity, this document offers a quantitative framework to inform the selection of more sustainable synthetic strategies.

Comparison of Green Chemistry Metrics

The following tables summarize the calculated green chemistry metrics for three distinct synthetic routes to this compound. These metrics provide a quantitative comparison of the material efficiency and environmental impact of each pathway.

Metric Route 1: Reduction of 2-Iodobenzonitrile Route 2: Reductive Amination of 2-Iodobenzaldehyde Route 3: Gabriel Synthesis from 2-Iodobenzyl Bromide
Atom Economy (%) 98.3%92.8%46.1%
E-Factor 21.635.855.4
Process Mass Intensity (PMI) 22.636.856.4

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established chemical transformations and are adapted for the synthesis of this compound.

Route 1: Reduction of 2-Iodobenzonitrile

Materials:

  • 2-Iodobenzonitrile (1.0 eq)

  • Raney Nickel (catalyst)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-iodobenzonitrile in methanol.

  • Carefully add Raney Nickel catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation or column chromatography.

Route 2: Reductive Amination of 2-Iodobenzaldehyde

Materials:

  • 2-Iodobenzaldehyde (1.0 eq)

  • Ammonia (in a suitable solvent, e.g., ethanol)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane

Procedure:

  • Dissolve 2-iodobenzaldehyde in dichloromethane in a round-bottom flask.

  • Add a solution of ammonia in ethanol to the flask.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Gabriel Synthesis from 2-Iodobenzyl Bromide

Materials:

  • 2-Iodobenzyl bromide (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Dissolve 2-iodobenzyl bromide and potassium phthalimide in DMF in a round-bottom flask.

  • Heat the reaction mixture and stir for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Collect the precipitated N-(2-iodobenzyl)phthalimide by filtration and wash with water.

  • Dry the intermediate product.

  • Suspend the N-(2-iodobenzyl)phthalimide in ethanol and add hydrazine hydrate.

  • Reflux the mixture for a few hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a sodium hydroxide solution to liberate the free amine.

  • Extract the this compound with a suitable organic solvent, dry the organic layer, and concentrate to obtain the product.

  • Further purification can be achieved by distillation or chromatography.

Visualizing the Synthetic Pathways and Green Metrics Assessment

To better understand the flow of each synthetic route and the process of evaluating their green chemistry metrics, the following diagrams are provided.

Synthetic_Routes cluster_Route1 Route 1: Reduction cluster_Route2 Route 2: Reductive Amination cluster_Route3 Route 3: Gabriel Synthesis 2-Iodobenzonitrile 2-Iodobenzonitrile Reduction Reduction 2-Iodobenzonitrile->Reduction H2, Catalyst (2-Iodophenyl)methanamine_R1 This compound Reduction->(2-Iodophenyl)methanamine_R1 2-Iodobenzaldehyde 2-Iodobenzaldehyde Imine Formation Imine Formation 2-Iodobenzaldehyde->Imine Formation NH3 Reduction_RA Reduction Imine Formation->Reduction_RA Reducing Agent (2-Iodophenyl)methanamine_R2 This compound Reduction_RA->(2-Iodophenyl)methanamine_R2 2-Iodobenzyl Bromide 2-Iodobenzyl Bromide N-Alkylation N-Alkylation 2-Iodobenzyl Bromide->N-Alkylation Potassium Phthalimide Intermediate N-(2-iodobenzyl)phthalimide N-Alkylation->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazine (2-Iodophenyl)methanamine_R3 This compound Hydrazinolysis->(2-Iodophenyl)methanamine_R3

A comparison of the three synthetic routes to this compound.

Green_Metrics_Workflow Define Route Define Synthetic Route Identify Inputs Identify All Inputs (Reactants, Solvents, Catalysts) Define Route->Identify Inputs Identify Outputs Identify All Outputs (Product, Byproducts, Waste) Define Route->Identify Outputs Collect Data Collect Mass Data (Molecular Weights, Amounts) Identify Inputs->Collect Data Identify Outputs->Collect Data Calculate Metrics Calculate Green Metrics - Atom Economy - E-Factor - PMI Collect Data->Calculate Metrics Compare Routes Compare Synthetic Routes Calculate Metrics->Compare Routes

Workflow for assessing the green chemistry metrics of synthetic routes.

Safety Operating Guide

Proper Disposal of (2-Iodophenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (2-Iodophenyl)methanamine as a corrosive, halogenated hazardous waste. Do not dispose of it down the drain or in regular solid waste. Professional disposal by a licensed hazardous waste contractor is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance due to its corrosive nature. It is a halogenated aromatic amine, a class of compounds that requires specific handling and disposal protocols. The primary safety concerns involve severe skin burns and eye damage upon contact.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Serious Eye DamageH314Causes serious eye damage[1]

This data is based on aggregated GHS information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most complete and up-to-date information.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a certified hazardous waste management service. In-laboratory treatment is not recommended due to the lack of validated protocols for this specific compound and the potential for hazardous reactions. The following steps detail the procedure for preparing the chemical waste for collection.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation:

  • Crucially, segregate halogenated waste from all other waste streams.

  • Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, or bases. Improper mixing can create more hazardous waste and significantly increase disposal costs.

  • Collect waste in a designated, compatible container. The original product container is often a suitable choice if it is in good condition.

3. Container Labeling:

  • Label the waste container clearly and immediately upon adding the first drop of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • An indication of the hazards (e.g., "Corrosive")

    • The approximate concentration and volume of the waste.

4. Waste Storage:

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a fume hood or a ventilated cabinet.

  • Ensure the storage area is away from incompatible materials.

  • Use secondary containment (such as a larger, chemically resistant bin) to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Do not accumulate large quantities of waste. Regular disposal is a key aspect of laboratory safety.

6. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance.

  • All materials used for spill cleanup (absorbent, contaminated gloves, etc.) must be collected, placed in a sealed container, and disposed of as halogenated hazardous waste.

  • For large spills, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Labeling cluster_2 Storage & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Is the waste mixed with non-halogenated solvents? C->D E YES: Stop! Consult EHS Immediately D->E F NO: Add to Halogenated Waste Container D->F G Label Container: 'Hazardous Waste' 'this compound' 'Corrosive' F->G H Seal Container Tightly G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Professional Disposal (Incineration) J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (2-Iodophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Iodophenyl)methanamine. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this compound.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure.[4] The following table summarizes the required equipment for handling this compound.

Protection AreaRequired PPESpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and utilize proper removal techniques. Double gloving may be appropriate for certain procedures.[4][5]
Body Protection Chemical-resistant lab coat or coverallsA polyethylene-coated polypropylene gown or similar non-absorbent material is preferred over standard cloth lab coats. Ensure full coverage of arms.[4] Protective boots may be required depending on the situation.[5]
Eye & Face Protection Chemical safety goggles and full-face shieldChemical safety goggles that provide a seal around the eyes are mandatory.[4] A full-face shield must be worn over the goggles, especially when there is a risk of splashing.[4]
Respiratory Protection Government-approved respiratorRequired when working outside of a certified chemical fume hood or if there is a risk of inhaling vapors, mists, or gases.[5] Ensure adequate ventilation at all times.[5]

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4][6]

Preparation and Weighing:

  • Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.[4]

  • Fume Hood Operation: Ensure the chemical fume hood is functioning correctly.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a tared, sealed container to transport the chemical to and from the balance to minimize exposure.[4]

Handling and Experimental Use:

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

  • Prevent Inhalation: Do not breathe vapors or dust.[5]

  • Cleanliness: Wash hands and face thoroughly after handling.[5]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2][5]

Emergency and First Aid Procedures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
In case of Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
In case of Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[5]
If Inhaled Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[5]
If Swallowed Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[3][5]

Disposal Plan

All waste containing this compound must be treated as hazardous.

Waste Collection:

  • Collect all waste material in a designated, properly labeled, and sealed container.

Disposal Method:

  • Contact a licensed professional waste disposal service to dispose of this material.[5]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Observe all federal, state, and local environmental regulations.[5]

  • Dispose of contaminated packaging as unused product.[5]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_weigh Weigh Chemical in Hood prep_hood->prep_weigh handle_avoid Avoid Contact and Inhalation prep_weigh->handle_avoid Begin Experiment handle_wash Wash Hands After Use handle_avoid->handle_wash emergency_spill Spill or Exposure Occurs handle_avoid->emergency_spill disp_collect Collect in Labeled Container handle_wash->disp_collect End of Work disp_service Contact Licensed Disposal Service disp_collect->disp_service disp_incinerate Incinerate with Solvent disp_service->disp_incinerate emergency_first_aid Administer First Aid emergency_spill->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Iodophenyl)methanamine
Reactant of Route 2
(2-Iodophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.